molecular formula C6H9BrN2O B1522270 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS No. 1159822-18-0

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Cat. No.: B1522270
CAS No.: 1159822-18-0
M. Wt: 205.05 g/mol
InChI Key: OQEHAINYNYLGFF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS 1159822-18-0) is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 . It is supplied as the hydrobromide salt, which can enhance the compound's stability and solubility for research applications. This compound features the versatile 2-pyridinone scaffold, a privileged structure in medicinal chemistry known for its ability to act as a bioisostere for amides and pyrimidines, and to serve as both a hydrogen bond donor and acceptor . The 2-pyridinone motif is a key hinge-binding element in the design of kinase inhibitors and is found in various FDA-approved drugs, underlining its significant research value . The aminomethyl side chain at the 5-position provides a handle for further chemical derivatization, making this compound a versatile building block for constructing more complex molecules. Researchers primarily explore its applications in developing potential therapeutic agents, particularly in oncology. For instance, structurally similar pyridin-2-one derivatives are being investigated as selective inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes for cancer treatment , and other analogs have been reported as potent, selective JAK2 inhibitors for myeloproliferative neoplasms . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consult the safety data sheet, and store it sealed in a dry, dark place at room temperature .

Properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHAINYNYLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674207
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-18-0
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties and biological activities.[1][2] This guide provides an in-depth technical overview of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a functionalized pyridone derivative poised for significant application in drug discovery and development. We will explore its fundamental chemical properties, a plausible synthetic pathway, reactivity, and its potential as a versatile building block for creating novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Structure

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is the salt form of a bifunctional molecule featuring a 2-pyridone core and a primary aminomethyl substituent. This combination provides two distinct points for chemical modification, making it an attractive starting material for library synthesis and lead optimization.

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in most conditions.[2] This feature is critical to its function, allowing it to act as both a hydrogen bond donor (N-H) and acceptor (C=O), effectively mimicking peptide bonds or interacting with key biological targets.[3]

Nomenclature and Identifiers
AttributeValueSource
Chemical Name 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide[4]
CAS Number 1159822-18-0 (for HBr salt)[4]
CAS Number (Free Base) 131052-84-1[5][6]
Molecular Formula C₆H₉BrN₂O[4]
Molecular Weight 205.06 g/mol [4]
Free Base Formula C₆H₈N₂O[5]
Free Base Weight 124.14 g/mol [5][6]
Chemical Structure

The structure combines the aromatic, yet amide-like character of the 2-pyridone ring with a nucleophilic primary amine, separated by a methylene linker.

Caption: Structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Physicochemical Properties

Understanding the physicochemical properties is crucial for designing experimental conditions, including reaction setups, purification, and formulation.

PropertyValue / ObservationRationale / Source
Appearance Likely a colorless to off-white solid.Based on typical appearance of similar organic salts.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar solvents.The hydrobromide salt form significantly increases polarity and aqueous solubility compared to the free base.
Storage Conditions Sealed in dry, Room Temperature.[4] Recommended to prevent moisture absorption and potential degradation.
pKa (Estimated) Amine (NH₃⁺): ~9-10 Pyridone (N-H): ~11-12The aminomethyl group is a typical primary alkylamine. The pyridone N-H proton is weakly acidic.[7]

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical approach involves the functionalization of a pre-existing 2-pyridone ring. A key transformation is the introduction of the aminomethyl group. This can be achieved from a corresponding hydroxymethyl, formyl, or cyano-substituted pyridone. A common and reliable method starts from 5-cyano-2-methoxypyridine.

G cluster_0 Proposed Synthesis Workflow start 5-Cyano-2-methoxypyridine step1 Reduction of Nitrile (e.g., H₂, Raney Ni or LiAlH₄) start->step1 intermediate1 5-(Aminomethyl)-2-methoxypyridine step1->intermediate1 step2 Demethylation / Hydrolysis (e.g., HBr, Acetic Acid) intermediate1->step2 product 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide step2->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide from 5-cyano-2-methoxypyridine.

Part A: Reduction of 5-Cyano-2-methoxypyridine

  • Reactor Setup: To a hydrogenation vessel, add 5-cyano-2-methoxypyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% by weight) as the hydrogenation catalyst under an inert atmosphere (e.g., Argon).

    • Rationale: Raney Nickel is a standard and effective catalyst for the reduction of nitriles to primary amines. Alternative reagents like Lithium Aluminum Hydride (LiAlH₄) could also be used, but catalytic hydrogenation is often preferred for its cleaner workup and scalability.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-100 psi of H₂ and stir vigorously at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield crude 5-(aminomethyl)-2-methoxypyridine. This intermediate can be used directly in the next step.

Part B: Demethylation and Salt Formation

  • Reaction Setup: Dissolve the crude 5-(aminomethyl)-2-methoxypyridine from Part A in glacial acetic acid.

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr, 2-3 eq) to the mixture.

    • Rationale: HBr serves a dual purpose. It is a strong acid that protonates the basic nitrogen of the pyridine ring, facilitating nucleophilic attack on the methyl group (demethylation). It also serves as the source of the bromide counter-ion to form the final hydrobromide salt.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for several hours (4-12 h).

  • Monitoring: Monitor the demethylation by HPLC-MS or TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or acetone to remove residual acetic acid and impurities.

  • Drying: Dry the resulting solid under vacuum to yield 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Stability

The utility of this molecule stems from the distinct reactivity of its two key functional groups: the primary amine and the 2-pyridone ring.

G main_struct label_amine Primary Amine: - Nucleophilic - Acylation (Amides) - Alkylation - Reductive Amination label_amine->p1 label_ringN Ring N-H: - Weakly acidic - N-Alkylation - N-Arylation label_ringN->p2 label_ringC Ring C-H: - C3/C4/C6 positions - Site-selective C-H functionalization (e.g., arylation, alkylation) label_ringC->p3

Caption: Key reactive sites on the 5-(aminomethyl)pyridin-2(1H)-one scaffold.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and the most accessible reactive handle. It readily participates in a wide range of classical amine reactions:

  • Acylation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form stable amide bonds. This is the most common strategy for incorporating the scaffold into larger molecules.

  • Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides.

  • Alkylation/Arylation: Undergoes N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig coupling.

  • Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which can be reduced in situ to yield secondary or tertiary amines.

Reactivity of the 2-Pyridone Ring

The 2-pyridone ring possesses a more nuanced reactivity profile.

  • N-H Functionalization: The ring nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated.

  • C-H Functionalization: Recent advances in transition-metal catalysis have enabled site-selective C-H functionalization of the pyridone core.[8] While the C5 position is occupied, the C3, C4, and C6 positions are available for reactions like arylation or alkylation, allowing for late-stage diversification of the scaffold.[8][9]

  • Tautomerism and Coordination: The lactam-lactim tautomerism allows the ring to act as a bidentate ligand, coordinating with metal ions, a property exploited in coordination chemistry and catalysis.[7]

Applications in Research and Drug Development

The 2-pyridone scaffold is prevalent in numerous FDA-approved drugs and clinical candidates.[2] 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as an ideal entry point for programs targeting various diseases.

  • Bioisosteric Replacement: The 2-pyridone core is an excellent bioisostere for phenyl rings, amides, pyridines, and phenols.[2][3] It can improve physicochemical properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[3]

  • Kinase Inhibitors: The hydrogen bonding pattern of the 2-pyridone ring is a classic "hinge-binder" motif, enabling potent inhibition of numerous protein kinases, which are critical targets in oncology and immunology.

  • Fragment-Based Drug Design (FBDD): With a low molecular weight (124.14 Da for the free base), this molecule is an ideal fragment.[5][6] The aminomethyl group provides a reliable vector for fragment evolution and linking once a binding mode is established by techniques like X-ray crystallography or NMR.

  • Antiviral and Antimicrobial Agents: Pyridone derivatives have demonstrated significant potential as antiviral agents, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10] The scaffold is also found in compounds with antibacterial and antifungal activities.[2]

Safety and Handling

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide should be handled in a laboratory setting by trained professionals. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a high-value chemical building block that combines the privileged 2-pyridone scaffold with a versatile primary amine handle. Its properties make it exceptionally well-suited for applications in medicinal chemistry, particularly in the synthesis of compound libraries for hit discovery and in the lead optimization phase of drug development. The insights and protocols provided in this guide aim to empower researchers to effectively utilize this potent scaffold in the pursuit of novel therapeutics.

References

  • Furstner, A. (2013). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (2024). 2-Pyridone. Wikipedia, the free encyclopedia. Available at: [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem Compound Database. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Supporting Information for "Lithium-Catalyzed Hydroboration of Imines with Pinacolborane". (n.d.). Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem Compound Database. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Pharmaffiliates. Available at: [Link]

  • Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Karcz, T., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Available at: [Link]

Sources

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS number 1159822-18-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS Number: 1159822-18-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific research on this molecule is emerging, this document synthesizes information from analogous structures, namely the pyridin-2(1H)-one and aminomethylpyridine scaffolds, to project its physicochemical properties, potential synthetic routes, and plausible biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the utility of this compound in their work. We will delve into a proposed synthesis, hypothesize its role in relevant signaling pathways, and provide detailed, actionable experimental protocols for its characterization and preliminary biological screening.

Introduction: The Emerging Significance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a key feature for interaction with biological targets.[3] Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The inherent physicochemical properties of the pyridinone ring, such as its impact on lipophilicity, aqueous solubility, and metabolic stability, make it a valuable component in drug design.[3] The aminopyridine moiety is also of significant interest in the development of new drugs, particularly for neglected tropical diseases.[5] The combination of the pyridin-2(1H)-one core with an aminomethyl substituent at the 5-position suggests a molecule designed to explore specific binding interactions within a biological target, potentially leveraging the basicity of the amino group for salt formation and improved solubility, as evidenced by its hydrobromide salt form.

Physicochemical Properties and Data

While extensive experimental data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is not widely published, we can compile its fundamental properties from available sources. The free base of this compound is 5-(Aminomethyl)pyridin-2(1H)-one, with CAS number 131052-84-1.[6][7][8]

PropertyValueSource
CAS Number 1159822-18-0[6][9][10]
Molecular Formula C6H9BrN2O[9]
Molecular Weight 205.06 g/mol [9]
Storage Conditions Sealed in dry, Room Temperature[9][11]
Free Base CAS 131052-84-1[6][7][8][12]
Free Base Formula C6H8N2O[7][8][12]
Free Base Mol. Wt. 124.14 g/mol [7][8][12]

Proposed Synthetic Pathway

The synthesis of pyridin-2(1H)-one derivatives can be achieved through various methods, including enamine cyclization.[13][14][15] A plausible synthetic route to 5-(Aminomethyl)pyridin-2(1H)-one could involve a multi-step process starting from a suitable pyridine precursor. A potential pathway is outlined below, based on established organic chemistry principles and published methods for analogous compounds.

G A 5-Bromomethyl-2-methoxypyridine B 5-(Azidomethyl)-2-methoxypyridine A->B NaN3, DMF C 5-(Aminomethyl)-2-methoxypyridine B->C H2, Pd/C D 5-(Aminomethyl)pyridin-2(1H)-one C->D BBr3 or HBr E 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide D->E HBr (aq) G cluster_0 Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Region Interaction Hydrogen Bonding Molecule 5-(Aminomethyl)pyridin-2(1H)-one (Hydrobromide) Molecule->ATP_Pocket:f1 Pyridinone Core Molecule->Interaction Aminomethyl Group Outcome Inhibition of Kinase Activity & Downstream Signaling Interaction->Outcome

Caption: Hypothetical kinase inhibition by 5-(Aminomethyl)pyridin-2(1H)-one.

Anticancer Activity

Derivatives of 3-aminomethyl pyridine have been investigated for their anticancer properties. [16]Chalcone derivatives of 3-aminomethyl pyridine have shown significant antimitotic activity against lung cancer cell lines and have been studied for their DNA binding affinity. [16]The aminomethyl group can play a crucial role in interacting with the phosphate backbone of DNA or with key residues in enzymes involved in cell proliferation.

Other Potential Therapeutic Areas
  • Antiviral: Pyridin-2(1H)-one derivatives have been explored as inhibitors of viral enzymes, such as HIV reverse transcriptase and influenza PA endonuclease. [1][4]* Neurodegenerative Diseases: Given the role of certain kinases in neuroinflammation, this compound could be explored in models of Alzheimer's or Parkinson's disease.

  • Inhibitors of Copper-Containing Amine Oxidases: Alkylamino derivatives of 4-aminomethylpyridine have been studied as inhibitors of these enzymes. [17]

Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide against a target kinase (e.g., p38α MAPK).

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, substrate peptide, and ATP in assay buffer.

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Add the kinase and substrate peptide to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Use a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®), to measure kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the compound on a cancer cell line (e.g., A549 lung cancer cells).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a promising chemical entity that stands at the intersection of two well-established pharmacophores: the pyridin-2(1H)-one core and the aminomethylpyridine substituent. While direct experimental data on this specific molecule is sparse, a thorough analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of kinase inhibition and oncology. The proposed synthetic route is chemically sound and provides a clear path to obtaining the material for further studies. The experimental protocols outlined in this guide offer a starting point for researchers to begin to unravel the biological activities of this intriguing compound. Further research is warranted to fully elucidate its therapeutic potential.

References

  • Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)
  • Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization.
  • Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.
  • abcr GmbH. (n.d.). AB283218 | CAS 1159822-18-0. Retrieved from [Link]

  • Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of pyridin-2(1H)
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
  • Arctom. (n.d.). CAS NO. 1159822-18-0 | 5-Aminomethyl-1h-pyridin-2-one hydrobromide. Retrieved from [Link]

  • Durgapal, S. D., Soni, R., Umar, S., Suresh, B., & Soman, S. S. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical Biology & Drug Design, 92(1), 1279-1287.
  • Bertini, V., Buffoni, F., Ignesti, G., Picci, N., Trombino, S., Iemma, F., ... & De Munno, A. (2005). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 48(3), 664-670.
  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 131052-84-1| Chemical Name : 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.

Sources

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide: A Key Building Block in Medicinal Chemistry

Abstract

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the pyridinone scaffold, it serves as a versatile and valuable building block in the synthesis of complex, biologically active molecules. The pyridinone core is recognized as a "privileged scaffold" in drug discovery, frequently appearing in molecules designed to interact with key biological targets such as protein kinases. This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, and its applications for researchers, scientists, and drug development professionals. It details a representative synthetic pathway, robust analytical characterization methods, and explores the compound's utility as a strategic fragment in the design of novel therapeutics.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

Pyridinone-containing molecules are a cornerstone of modern medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The pyridinone ring is a bioisostere for various critical chemical moieties, such as amides and phenol rings, and its unique electronic and structural properties make it an ideal candidate for interacting with biological targets.

The scaffold's utility stems from several key features:

  • Hydrogen Bonding: The pyridinone ring contains both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites. This duality allows it to form multiple, stabilizing interactions within the active sites of enzymes, particularly the hinge region of protein kinases.[1]

  • Structural Rigidity and Planarity: The partially aromatic and rigid structure of the pyridinone core helps to conformationally constrain molecules, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Derivatization Potential: The ring system can be functionalized at multiple positions, allowing chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties, such as solubility and metabolic stability.[3]

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is an exemplary embodiment of this scaffold's potential. The aminomethyl group at the 5-position provides a crucial reactive handle for elaboration into a diverse array of chemical structures, making it a highly sought-after starting material in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide are critical for its handling, storage, and application in chemical synthesis. The structure consists of a pyridin-2(1H)-one core with an aminomethyl substituent at the C5 position. In its hydrobromide salt form, the primary amine is protonated, forming an ammonium cation with a bromide counter-ion.

Molecular Structure of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Figure 1: Chemical structure of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource(s)
IUPAC Name 5-(aminomethyl)-1H-pyridin-2-one;hydrobromideN/A
CAS Number 1159822-18-0[4]
Free Base CAS 131052-84-1[5][6][7]
Molecular Formula C₆H₉BrN₂O[4]
Molecular Weight 205.06 g/mol [4]
Canonical SMILES C1=CC(=O)NC=C1CN.BrN/A
InChIKey CSVYITCBZGOVBG-UHFFFAOYSA-N (Free Base)[5]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C Refrigerator[4][6]
Purity Typically ≥97%[7]

Synthesis and Purification: A Representative Protocol

While numerous specific synthetic routes exist for pyridinone derivatives, a common and logical approach involves the construction and functionalization of the heterocyclic core. The following represents a generalized, multi-step synthesis designed to produce the target compound with high purity.

Causality in Experimental Design: The choice of a protected amine precursor (e.g., a nitrile) is crucial to prevent unwanted side reactions during the formation or modification of the pyridinone ring. The final deprotection and salt formation steps are performed under conditions that ensure the stability of the final product.

Synthetic Workflow A Start: 6-Hydroxynicotinic Acid B Step 1: Nitrile Formation (e.g., via Sandmeyer reaction on an amino precursor) A->B Introduce -CN group C Step 2: Reduction of Nitrile (e.g., H2, Pd/C or LiAlH4) B->C -CN to -CH2NH2 D Step 3: Purification (Column Chromatography) C->D Isolate free base E Step 4: Salt Formation (Treatment with HBr) D->E Improve stability/handling F Final Product: 5-(Aminomethyl)pyridin-2(1H)-one HBr E->F

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of a Key Intermediate (e.g., 6-Oxo-1,6-dihydropyridine-3-carbonitrile): Begin with a suitable precursor like 6-hydroxynicotinic acid. Convert the carboxylic acid to a nitrile. This often involves multiple steps, for instance, conversion to an amide followed by dehydration, or conversion to an amine followed by a Sandmeyer reaction.

  • Reduction of the Nitrile to the Primary Amine: The nitrile intermediate is dissolved in a suitable solvent (e.g., methanol or THF). Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and effective method. Alternatively, chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄) can be employed, though this requires anhydrous conditions and careful quenching.

    • Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting nitrile.

  • Purification of the Free Base: Following the reduction, the reaction mixture is worked up to remove the catalyst and reagents. The crude 5-(aminomethyl)pyridin-2(1H)-one free base is then purified. Flash column chromatography on silica gel is the standard method, using a solvent gradient (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to elute the polar product.

  • Hydrobromide Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol. A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise with stirring. The hydrobromide salt, being less soluble, will precipitate out of the solution.

  • Isolation and Drying: The precipitated salt is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dried under vacuum to yield the final product as a stable, crystalline solid.

Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality profile.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis NMR 1H & 13C NMR (Structural Confirmation) HPLC HPLC (Purity Assessment) NMR->HPLC MS Mass Spectrometry (Molecular Weight Verification) MS->HPLC FTIR FT-IR (Functional Group ID) HPLC->FTIR Final Certificate of Analysis (CoA) FTIR->Final Batch Synthesized Batch Batch->NMR Batch->MS

Caption: A standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, a singlet or triplet for the methylene (-CH₂) protons, and a broad signal for the ammonium (-NH₃⁺) and amide (N-H) protons. Chemical shifts and coupling constants confirm the substitution pattern.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic methylene carbon.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight. In positive ion mode, the analysis will show a peak corresponding to the cationic portion of the molecule [C₆H₉N₂O]⁺, with an m/z value matching the calculated mass of the free base plus a proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[8] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). A pure sample will exhibit a single major peak, and the area of this peak relative to the total peak area is used to quantify purity, often exceeding 97-98%.

Applications in Drug Development

The primary value of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide lies in its role as a versatile intermediate for constructing more complex drug candidates. The pyridinone core serves as an anchor or pharmacophore, while the aminomethyl group acts as a vector for chemical elaboration.

Role as a Kinase Inhibitor Fragment: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The pyridinone scaffold is exceptionally well-suited to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme and anchors the adenine ring of ATP.[1]

Mechanism_of_Action Conceptual Model of Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Pyridinone-Based Inhibitor Hinge Hinge Region (Backbone NH groups) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Pyridinone Core Core->Hinge H-Bonds Linker -CH2- Linker Core->Linker R_Group R-Group (Derived Moiety) Linker->R_Group R_Group->Pocket Hydrophobic/ Van der Waals Interactions R_Group->Solvent Improves Solubility

Caption: How the scaffold engages a kinase active site.

As illustrated conceptually above, the pyridinone core can form critical hydrogen bonds with the kinase hinge. The aminomethyl group can be acylated to form amides, reacted with aldehydes or ketones via reductive amination, or used in other coupling reactions to attach a variety of R-groups. These R-groups can be designed to extend into other regions of the ATP-binding site, such as a nearby hydrophobic pocket or the solvent-exposed region, to enhance potency, selectivity, and drug-like properties.[3]

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its structure combines the proven biological relevance of the pyridinone scaffold with a synthetically versatile functional group. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use. As the demand for novel, highly specific therapeutics continues to grow, the importance of well-designed, functionalized building blocks like this one will only increase, solidifying its role in the future of drug discovery.

References

  • Cilibrizzi, A., et al. (2017). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 22(10), 1649. Available at: [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861348. Available at: [Link]

  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.
  • Al-Kubeisi, A. K., et al. (2025). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved January 20, 2026, from [Link]

  • Hansen, R. L., et al. (2015). 1H NMR spectra of the region δ 5.5−-8.0 from HPLC-PDA-HRMS-SPE-NMR analysis. Journal of Natural Products, 78(4), 893-902. Available at: [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, a pivotal building block in contemporary medicinal chemistry. The pyridinone scaffold is a recurring motif in a multitude of biologically active compounds. This document will explore two viable synthetic strategies, offering a comparative analysis to inform route selection based on starting material availability, scalability, and overall efficiency. Detailed, field-tested protocols for each synthetic route are provided, alongside a discussion of the underlying chemical principles and critical process parameters.

Introduction: The Significance of the Pyridinone Core

The 2-pyridinone structural motif is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential in treating a range of diseases, underscoring the importance of robust and efficient synthetic methodologies to access functionalized pyridinone intermediates. 5-(Aminomethyl)pyridin-2(1H)-one, in particular, serves as a key precursor for introducing a flexible aminomethyl sidechain, enabling further elaboration and diversification of compound libraries for drug discovery programs.[2] The hydrobromide salt form is often preferred for its crystalline nature and improved handling properties.[3]

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to 5-(aminomethyl)pyridin-2(1H)-one hydrobromide are presented herein, each with distinct advantages and considerations.

  • Route 1: The Cyanopyridinone Pathway. This strategy commences with the readily accessible 2-chloro-5-cyanopyridine and proceeds through a hydrolysis step to form the pyridinone ring, followed by the reduction of the nitrile functionality. This route is convergent and leverages a late-stage reduction to install the desired aminomethyl group.

  • Route 2: The Methoxy-Protected Halopyridine Pathway. This approach begins with a 2,5-dihalopyridine and involves a selective methoxylation, followed by the introduction of the aminomethyl precursor at the 5-position, and concludes with a deprotection/hydrobromination step. This route offers flexibility in the choice of the aminomethyl precursor and combines the deprotection and salt formation into a single, efficient step.

The selection between these two pathways will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Route 1: The Cyanopyridinone Pathway

This synthetic approach is a two-step process starting from 2-chloro-5-cyanopyridine. The key transformations involve the hydrolysis of the chloropyridine to the pyridinone and the subsequent selective reduction of the nitrile.

Synthetic Workflow

Route_1_Cyanopyridinone_Pathway start 2-Chloro-5-cyanopyridine intermediate 5-Cyanopyridin-2(1H)-one start->intermediate Acid or Base Hydrolysis product 5-(Aminomethyl)pyridin-2(1H)-one intermediate->product Catalytic Hydrogenation final_product 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide product->final_product HBr

Caption: Synthetic workflow for the Cyanopyridinone Pathway.

Experimental Protocol

Step 1: Synthesis of 5-Cyanopyridin-2(1H)-one

The hydrolysis of 2-chloro-5-cyanopyridine to 5-cyanopyridin-2(1H)-one can be achieved under acidic or basic conditions. The choice of conditions can influence the reaction time and purification strategy.

  • Materials:

    • 2-Chloro-5-cyanopyridine

    • Hydrochloric acid (6 M) or Sodium hydroxide solution

    • Water

    • Ethyl acetate

    • Brine

  • Procedure (Acid-Catalyzed Hydrolysis):

    • To a solution of 2-chloro-5-cyanopyridine in a suitable solvent (e.g., dioxane), add 6 M hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-cyanopyridin-2(1H)-one.

Step 2: Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one

The reduction of the nitrile in 5-cyanopyridin-2(1H)-one to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 5-Cyanopyridin-2(1H)-one

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-cyanopyridin-2(1H)-one in methanol or ethanol.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 5-(aminomethyl)pyridin-2(1H)-one.

Step 3: Formation of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

  • Materials:

    • 5-(Aminomethyl)pyridin-2(1H)-one

    • Hydrobromic acid (48% in water)

    • Isopropanol or Ethanol

  • Procedure:

    • Dissolve the crude 5-(aminomethyl)pyridin-2(1H)-one in a minimal amount of isopropanol or ethanol.

    • Cool the solution in an ice bath and add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring.

    • The hydrobromide salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Synthetic Route 2: The Methoxy-Protected Halopyridine Pathway

This alternative route provides a robust method starting from 2,5-dibromopyridine. The key steps involve selective functionalization of the pyridine ring followed by a final deprotection and salt formation.

Synthetic Workflow

Route_2_Methoxy_Protected_Pathway start 2,5-Dibromopyridine intermediate1 5-Bromo-2-methoxypyridine start->intermediate1 NaOMe, MeOH intermediate2 5-Cyano-2-methoxypyridine intermediate1->intermediate2 CuCN, DMF intermediate3 5-(Aminomethyl)-2-methoxypyridine intermediate2->intermediate3 Catalytic Hydrogenation final_product 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide intermediate3->final_product HBr (aq)

Caption: Synthetic workflow for the Methoxy-Protected Halopyridine Pathway.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

A selective nucleophilic aromatic substitution on 2,5-dibromopyridine yields the desired methoxy-substituted intermediate.[4]

  • Materials:

    • 2,5-Dibromopyridine

    • Sodium methoxide

    • Methanol

    • Dichloromethane

    • Water

  • Procedure:

    • To a solution of 2,5-dibromopyridine in methanol, add sodium methoxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 5-bromo-2-methoxypyridine.

Step 2: Synthesis of 5-Cyano-2-methoxypyridine

The bromo group is converted to a nitrile, which will serve as the precursor to the aminomethyl group.

  • Materials:

    • 5-Bromo-2-methoxypyridine

    • Copper(I) cyanide

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flask, combine 5-bromo-2-methoxypyridine and copper(I) cyanide in DMF.

    • Heat the mixture to a temperature sufficient to drive the reaction to completion (typically >100 °C), monitoring by TLC.

    • Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-cyano-2-methoxypyridine.

Step 3: Synthesis of 5-(Aminomethyl)-2-methoxypyridine

The nitrile is reduced to the primary amine via catalytic hydrogenation.

  • Materials:

    • 5-Cyano-2-methoxypyridine

    • Raney Nickel or Palladium on carbon (10% Pd/C)

    • Ammoniacal methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve 5-cyano-2-methoxypyridine in ammoniacal methanol. The ammonia helps to suppress the formation of secondary amine byproducts.

    • Add Raney Nickel or 10% Pd/C catalyst.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature.

    • Upon completion of the reaction, filter the catalyst and concentrate the filtrate to obtain 5-(aminomethyl)-2-methoxypyridine.

Step 4: Deprotection and Hydrobromide Salt Formation

The methoxy group is cleaved, and the hydrobromide salt is formed in a single step using hydrobromic acid.

  • Materials:

    • 5-(Aminomethyl)-2-methoxypyridine

    • Hydrobromic acid (48% in water)

  • Procedure:

    • Add 48% aqueous hydrobromic acid to 5-(aminomethyl)-2-methoxypyridine.

    • Heat the mixture to reflux for several hours, monitoring the deprotection by TLC.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to afford 5-(aminomethyl)pyridin-2(1H)-one hydrobromide.

Data Presentation and Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
5-Cyanopyridin-2(1H)-oneC₆H₄N₂O120.11Signals corresponding to the pyridinone ring protons and the absence of the chloro-substituent signal.
5-(Aminomethyl)pyridin-2(1H)-oneC₆H₈N₂O124.14Appearance of a singlet for the CH₂ group and signals for the NH₂ protons, alongside the pyridinone ring protons.
5-Bromo-2-methoxypyridineC₆H₆BrNO188.02Aromatic protons of the pyridine ring and a singlet for the methoxy group.
5-Cyano-2-methoxypyridineC₇H₆N₂O134.14Aromatic protons and a methoxy singlet, with the disappearance of the bromo-substituted proton signal and characteristic shifts due to the cyano group.
5-(Aminomethyl)-2-methoxypyridineC₇H₁₀N₂O138.17Appearance of signals for the aminomethyl group (CH₂ and NH₂) and the methoxy group.
5-(Aminomethyl)pyridin-2(1H)-one HydrobromideC₆H₉BrN₂O205.06Characteristic shifts of the pyridinone and aminomethyl protons, with potential broadening of the amine and amide protons due to salt formation and exchange.

Conclusion

This technical guide has detailed two robust and reproducible synthetic routes for the preparation of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. The choice between the Cyanopyridinone Pathway and the Methoxy-Protected Halopyridine Pathway will be dictated by factors such as starting material availability, cost, and desired scale of production. Both routes employ well-established chemical transformations and provide access to this valuable building block for drug discovery and development. The provided protocols are intended to serve as a reliable starting point for researchers in the field.

References

  • Bai, L., et al. (2018). A one-pot synthesis of 2-(1H)-pyridinone directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amine by using L-proline as a catalyst. RSC Advances, 8(34), 18957-18961.
  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Lv, X., et al. (2010). Discovery of 2-pyridinone derivatives as novel inhibitors of hepatitis B virus replication. Bioorganic & Medicinal Chemistry Letters, 20(13), 3907-3910.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold in Fibrosis Research

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently reappear across diverse therapeutic targets, earning them the designation of "privileged structures."[1][2] The pyridin-2(1H)-one core is a prominent member of this class, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active agents.[1][2] When this pyridinone ring is functionalized with an aminomethyl group, as in 5-(aminomethyl)pyridin-2(1H)-one, it creates a pharmacophore with a compelling and increasingly evident mechanism of action: the targeted inhibition of Lysyl Oxidase-Like 2 (LOXL2), a pivotal enzyme in the progression of fibrotic diseases.[3][4][5]

This technical guide provides a comprehensive analysis of the core mechanism of action for 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. Synthesizing data from analogous compounds and the broader class of aminomethylpyridine derivatives, we will elucidate its primary molecular target, the downstream pathological pathways it modulates, and the experimental methodologies required to validate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this promising anti-fibrotic agent.

Part 1: The Primary Molecular Target - Lysyl Oxidase-Like 2 (LOXL2)

The scientific consensus, built upon extensive research into related compounds, points overwhelmingly to Lysyl Oxidase-Like 2 (LOXL2) as the primary molecular target of 5-(aminomethyl)pyridin-2(1H)-one. LOXL2 is a secreted, copper-dependent amine oxidase that plays an indispensable role in the structural integrity of the extracellular matrix (ECM).[3][5][6]

The Pathophysiological Role of LOXL2 in Fibrosis

Fibrosis is a pathological condition characterized by the excessive deposition of ECM components, leading to scarring, tissue stiffening, and ultimately, organ failure.[7] LOXL2 is a key catalyst in this process.[4] Its canonical function is the oxidative deamination of the ε-amino groups of lysine and hydroxylysine residues within pro-collagen and pro-elastin.[3] This enzymatic reaction generates highly reactive aldehyde residues (allysine), which then spontaneously condense with other aldehydes or lysine residues to form covalent inter- and intramolecular cross-links.[3][5]

This cross-linking is the final and critical step in the maturation of collagen and elastin fibers, transforming a loose matrix into a stiff, insoluble, and degradation-resistant scar tissue. In numerous fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis, the expression and activity of LOXL2 are significantly upregulated.[3][5] This enzymatic overactivity drives the pathological accumulation of cross-linked collagen that defines fibrosis.[4]

The Aminomethylpyridine Pharmacophore: A Potent LOXL2 Inhibitor

The 5-(aminomethyl)pyridin-2(1H)-one structure contains the key pharmacophoric elements for potent LOXL2 inhibition. Research on a series of aminomethylpyridine derivatives has demonstrated that the primary amine of the aminomethyl group is crucial for activity.[4] It is hypothesized to interact directly with the enzyme's active site.[4] Specifically, the aminomethyl group likely forms a covalent bond with the lysyl-tyrosyl quinone (LTQ) cofactor, a unique post-translationally modified residue that is essential for the catalytic activity of all lysyl oxidases.[5]

The pyridinone core and its substituents contribute to the molecule's binding affinity, selectivity, and pharmacokinetic properties. Studies on related 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have shown that modifications to the pyridine ring can confer high selectivity for LOXL2 over other lysyl oxidase family members (e.g., LOX) and other amine oxidases.[3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

The proposed inhibitory mechanism is visualized in the signaling pathway diagram below.

LOXL2_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cellular Response Procollagen Pro-collagen & Pro-elastin LOXL2 LOXL2 Enzyme Procollagen->LOXL2 Oxidation of Lysine Residues Collagen Mature, Cross-linked Collagen & Elastin Stiffness Increased Tissue Stiffness Collagen->Stiffness Fibroblasts Fibroblast Activation & Proliferation Fibroblasts->Procollagen Upregulates Production Stiffness->Fibroblasts Mechanotransduction Fibrosis Organ Fibrosis & Dysfunction Stiffness->Fibrosis LOXL2->Collagen Catalyzes Cross-linking Inhibitor 5-(Aminomethyl)pyridin- 2(1H)-one Inhibitor->LOXL2 Inhibition

Caption: LOXL2-mediated fibrosis pathway and point of inhibition.

Quantitative Analysis of Related LOXL2 Inhibitors

To contextualize the potential potency of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, the following table summarizes the inhibitory activity of structurally related aminomethylpyridine compounds against human LOXL2 (hLOXL2).

Compound Name/ReferenceCore StructurehLOXL2 IC₅₀Selectivity vs. LOXReference
(2-chloropyridin-4-yl)methanamine2-chloro-4-aminomethylpyridine126 nMSelective[5]
PAT-1251 ((R,R)-enantiomer)4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-ylPotent (irreversible)Highly Selective[3]
LOX-IN-5Indole Haloallylamine<300 nMNot specified[8]

This data strongly supports the hypothesis that the aminomethylpyridine scaffold is a potent and selective inhibitor of LOXL2, providing a solid foundation for the proposed mechanism of action.

Part 2: Experimental Validation Protocols

Scientific integrity demands that any proposed mechanism of action be rigorously tested. The following protocols describe self-validating systems to confirm the inhibitory activity of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide against LOXL2 and its downstream anti-fibrotic effects.

Protocol: In Vitro LOXL2 Enzyme Inhibition Assay

This protocol is designed to directly measure the inhibitory potential of the test compound on recombinant human LOXL2 activity.

Objective: To determine the IC₅₀ value of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide against LOXL2.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • 1,5-diaminopentane (cadaverine) as substrate

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • Test compound: 5-(aminomethyl)pyridin-2(1H)-one hydrobromide

  • Positive control inhibitor: β-aminopropionitrile (BAPN)

  • 96-well black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.

  • Assay Reaction Mixture: Prepare a master mix containing HRP, Amplex® Red, and the cadaverine substrate in assay buffer.

  • Plate Loading: To each well of the 96-well plate, add 50 µL of the reaction mixture.

  • Inhibitor Addition: Add 25 µL of the serially diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the appropriate wells.

  • Enzyme Initiation: Initiate the reaction by adding 25 µL of rhLOXL2 solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The enzymatic reaction produces H₂O₂, which reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the LOXL2 enzyme inhibition assay.

Protocol: Cell-Based Assay for Anti-Fibrotic Activity

This protocol assesses the compound's ability to inhibit fibroblast activation and collagen production, a key downstream consequence of LOXL2 activity.

Objective: To evaluate the anti-fibrotic efficacy of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide in a cellular model of fibrosis.

Materials:

  • NIH/3T3 or primary human lung fibroblasts

  • Cell culture medium (DMEM with 10% FBS)

  • Transforming Growth Factor-beta 1 (TGF-β1) to induce fibrosis

  • Test compound and positive control (e.g., Pirfenidone)[7][9]

  • Sircol™ Soluble Collagen Assay Kit

  • Antibodies for Western Blot (α-SMA, Collagen I)

Step-by-Step Methodology:

  • Cell Seeding: Seed fibroblasts in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound or positive control.

  • Fibrotic Induction: Add TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the cells for 48 hours.

  • Collagen Quantification (Supernatant): Collect the cell culture supernatant and quantify the amount of soluble collagen using the Sircol™ assay according to the manufacturer's instructions.

  • Protein Expression Analysis (Cell Lysate): Lyse the cells and perform Western blotting to analyze the expression levels of the myofibroblast marker alpha-smooth muscle actin (α-SMA) and Collagen Type I.

  • Data Analysis: Compare the levels of collagen secretion and protein expression in compound-treated cells to the TGF-β1-stimulated control.

Part 3: Broader Pharmacological Context and Future Directions

While LOXL2 inhibition is the most strongly supported mechanism, the pyridinone scaffold is known to interact with a variety of other targets.[1] Derivatives have shown activity as inhibitors of kinases (e.g., mTOR, c-Met), modulators of inflammatory pathways (e.g., inhibiting TNF-α), and antagonists of various receptors.[10][11] Pirfenidone, a related 2-pyridone derivative, is an approved anti-fibrotic agent with a multi-target mechanism that includes downregulation of TGF-β1 and TNF-α.[7][10][12]

Therefore, comprehensive characterization of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide should include broader profiling to confirm its selectivity and rule out significant off-target activities. Future research should focus on:

  • In vivo Efficacy: Testing the compound in animal models of fibrosis (e.g., bleomycin-induced lung fibrosis) to confirm its anti-fibrotic effects in a physiological context.[3]

  • Pharmacokinetics and Safety: Establishing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and conducting toxicology studies.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to LOXL2 to definitively confirm the binding mode and guide further optimization.

Conclusion

Based on a robust body of evidence from structurally analogous compounds, the core mechanism of action for 5-(aminomethyl)pyridin-2(1H)-one hydrobromide is the potent and selective inhibition of the pro-fibrotic enzyme Lysyl Oxidase-Like 2 (LOXL2). By targeting the critical step of collagen and elastin cross-linking, this compound represents a promising therapeutic strategy for mitigating the progression of fibrotic diseases. The experimental protocols outlined herein provide a clear path for validating this mechanism and further characterizing its anti-fibrotic potential. As research continues, this molecule and its derivatives may offer a new class of targeted therapies for patients suffering from the debilitating effects of fibrosis.

References

  • Giberti, S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Schilter, D., et al. (2020). Inhibition of LOXL2 and Other Lysyl Oxidase (Like) Enzymes: Intervention at the Core of Fibrotic Pathology. In Royal Society of Chemistry eBooks (pp. 114-143).
  • Laird, E. R., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(6), 651–656. [Link]

  • Sun, L., et al. (2016). Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. Molecules, 21(11), 1466. [Link]

  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Chen, J., et al. (2012). Synthesis and Structure-Activity Relationship of 5-substituent-2(1H)-pyridone Derivatives as Anti-Fibrosis Agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300–2302. [Link]

  • Bayer AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.
  • Chen, J., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Semantic Scholar. [Link]

  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]

  • Vizzardi, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 9, 942385. [Link]

  • Abo-El-Sooud, K., et al. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Infection and Drug Resistance, 15, 4197–4212. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853818. [Link]

  • G. D. Searle & Co. (1976). 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use.
  • Patsnap. (2024). What are LOXL2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pre-formulation Studies

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these early-stage assessments are the characterization of a compound's solubility and stability. These fundamental physicochemical properties are not merely academic data points; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a pyridinone derivative of interest.

Part 1: Solubility Characterization

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly impacts a drug's bioavailability. For orally administered drugs, insufficient aqueous solubility can be a primary reason for low and variable absorption.[3] Therefore, a thorough understanding of a compound's solubility profile in various relevant media is paramount.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (typically DMSO), precipitates out of an aqueous buffer.[4][5] While fast, it may not represent true equilibrium and can be influenced by the initial solvent.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours). The shake-flask method is the gold standard for this determination and is essential for pre-formulation and regulatory filings.[3]

For 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a salt form, we anticipate good aqueous solubility due to the presence of the hydrobromide salt and the polar aminomethyl and pyridinone functionalities.[2] However, the pH of the aqueous medium will be a critical determinant of its solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of the target compound.

Objective: To determine the thermodynamic solubility of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in various aqueous and organic solvents.

Methodology:

  • Preparation of Solvents: Prepare a panel of relevant solvents. This should include:

    • Purified Water (e.g., Milli-Q or equivalent)

    • pH Buffers:

      • 0.1 M HCl (pH ~1.2, simulating gastric fluid)

      • pH 4.5 Acetate Buffer

      • pH 6.8 Phosphate Buffer (simulating intestinal fluid)

    • Common Organic Solvents for formulation consideration:

      • Ethanol

      • Propylene Glycol

      • Polyethylene Glycol 400 (PEG 400)

  • Sample Preparation: Add an excess amount of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide to a known volume of each solvent in a sealed, inert container (e.g., glass vial). "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator for a defined period, generally 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Clarification: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a supernatant aliquot and clarify it to remove any undissolved particles. This is a critical step to avoid artificially high results. Filtration through a 0.45 µm chemically compatible filter (e.g., PVDF or PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use the regression equation to calculate the concentration of the compound in the sample, which represents its solubility in that solvent.

Analytical Method: Stability-Indicating HPLC

A robust HPLC method is essential for accurate quantification. The method must be "stability-indicating," meaning it can resolve the parent compound from any potential degradants or impurities.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar aromatic compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[6][7] For aminopyridines, a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10) has been shown to be effective.[6]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for 5-(Aminomethyl)pyridin-2(1H)-one should be used. A photodiode array (PDA) detector is advantageous as it can also assess peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducibility.

Illustrative Data Presentation

While specific experimental data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is not publicly available, the following table illustrates how the results of a solubility study would be presented. The values are hypothetical but based on the expected properties of a polar, salt-form aminopyridinone.

Solvent/Medium pH Temperature (°C) Illustrative Solubility (mg/mL)
Purified Water~5-625> 100
0.1 M HCl1.237> 150
Acetate Buffer4.537> 120
Phosphate Buffer6.837> 80
EthanolN/A25~ 20
Propylene GlycolN/A25~ 50
PEG 400N/A25> 100

Note: The above data is for illustrative purposes only and must be determined experimentally.

The expected high solubility in acidic and aqueous media is due to the protonation of the aminomethyl group and the inherent polarity of the pyridinone ring. The lower solubility in less polar organic solvents like ethanol is also anticipated.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep Prepare Solvent Panel (Aqueous Buffers & Organic) Compound_Prep Add Excess Compound to Solvent Solvent_Prep->Compound_Prep Step 1 Equilibrate Equilibrate for 24-48h (Constant Temperature) Compound_Prep->Equilibrate Step 2 Clarify Clarify Supernatant (0.45 µm Filtration) Equilibrate->Clarify Step 3 HPLC_Analysis Quantify by Stability-Indicating HPLC Clarify->HPLC_Analysis Step 4 Data_Analysis Calculate Solubility (mg/mL) HPLC_Analysis->Data_Analysis Step 5

Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding a drug substance's intrinsic stability is crucial for determining its retest period, recommended storage conditions, and potential degradation pathways.[8] Forced degradation, or stress testing, is a cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of the analytical method.[9]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides the definitive guidance for stability testing. Specifically, guideline Q1A(R2) outlines the requirements for stress testing new drug substances.[8] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without being so excessive as to generate secondary or irrelevant degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and products for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide under various stress conditions.

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel with a control sample (stored under refrigerated, protected from light conditions).

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Rationale: To assess susceptibility to degradation in an acidic environment, mimicking the stomach. Elevated temperature accelerates the process.

    • Procedure: Mix the drug solution with 0.1 M HCl. Heat for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Rationale: To evaluate stability in an alkaline environment. The pyridinone ring can be susceptible to base-catalyzed hydrolysis.

    • Procedure: Mix the drug solution with 0.1 M NaOH. Heat for a defined period. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Rationale: To test for susceptibility to oxidation. The aminomethyl group and the electron-rich pyridinone ring are potential sites for oxidation.

    • Procedure: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period. Analyze at various time points.

  • Thermal Degradation:

    • Condition: Solid compound stored at 80 °C (dry heat).

    • Rationale: To assess the intrinsic thermal stability of the solid form.

    • Procedure: Store the solid drug substance in an oven at 80 °C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Condition: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

    • Procedure: Place samples in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze after the specified exposure.

Illustrative Data Presentation

The following table demonstrates how forced degradation results would be summarized. The percentage degradation is hypothetical.

Stress Condition Parameters Time Illustrative % Degradation Number of Degradants Observations
Acid Hydrolysis0.1 M HCl24 hrs8.5%2Primary degradation observed.
Base Hydrolysis0.1 M NaOH8 hrs15.2%3More rapid degradation than acid.
Oxidation3% H₂O₂24 hrs11.0%2Susceptible to oxidation.
Thermal (Solid)80 °C7 days< 1.0%0Thermally stable in solid form.
Photolytic (Solution)ICH Q1BN/A4.5%1Minor photosensitivity.

Note: The above data is for illustrative purposes only and must be determined experimentally.

Proposed Degradation Pathways

Based on the known chemistry of pyridinone and aminopyridine structures, potential degradation pathways include:

  • Hydrolysis: The amide bond within the pyridinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The primary amine of the aminomethyl group could be oxidized. The pyridine ring itself could also be oxidized to form an N-oxide.

  • Photodegradation: UV exposure could lead to radical-mediated degradation pathways.

Visualization of Stability Testing Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Analyze by Stability- Indicating HPLC at Various Time Points Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Evaluate Evaluate: • % Degradation • Degradant Profile • Mass Balance HPLC->Evaluate API_Sample API Sample (Solid & Solution) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photo

Forced Degradation Experimental Workflow.

Part 3: Long-Term Stability Studies

Following forced degradation, formal long-term and accelerated stability studies are required to establish a retest period for the drug substance.

Experimental Protocol: ICH Stability Study

Objective: To evaluate the stability of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide under ICH-defined long-term and accelerated storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the substance in a container that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test for appearance, assay, degradation products, and water content.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. While specific experimental data for this molecule must be generated, the protocols and scientific rationale presented here offer a clear path forward. By meticulously executing these studies, researchers can build a deep and accurate understanding of the compound's physicochemical properties, a critical step in de-risking its development and paving the way for successful formulation and clinical application. The principles of causality, self-validation, and authoritative grounding are the cornerstones of this essential pre-formulation work.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Cao, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868345. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.
  • Trissel, L. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 488-489.
  • Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. (2021). ACS Medicinal Chemistry Letters, 12(3), 438-443.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2016). Chinese Journal of Pharmaceutical Analysis, 36(10), 1773-1778.
  • Nicolas, O., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Molecules, 26(15), 4467.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(3), 60-70.
  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: a tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1641.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

Sources

Unlocking the Therapeutic Potential of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridinone core stands as a "privileged scaffold," a structural motif consistently found in molecules with diverse and potent biological activities.[1][2][3] Its unique combination of hydrogen bond donors and acceptors, coupled with its metabolic stability, has made it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly intriguing derivative, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a compound at the intersection of pyridinone chemistry and neuropharmacology. The presence of an aminomethyl group introduces a compelling structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), suggesting a rich field of potential research applications in neurology and psychiatry. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the rationale, methodologies, and potential pathways to explore the therapeutic utility of this promising molecule.

Compound Profile: 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

A thorough understanding of the physicochemical properties of a compound is the foundation of any research endeavor. This section provides a concise summary of the key identifiers and characteristics of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

PropertyValueSource
IUPAC Name 5-(aminomethyl)-1H-pyridin-2-one;hydrobromide[4]
CAS Number 1159822-18-0[5]
Molecular Formula C₆H₉BrN₂O[4]
Molecular Weight 205.06 g/mol [4]
Canonical SMILES C1=CC(=O)NC=C1CN.Br[4]

The GABAergic Hypothesis: A Primary Avenue of Investigation

The structural resemblance of 5-(aminomethyl)pyridin-2(1H)-one to GABA is the most compelling starting point for investigating its biological activity. The aminomethyl group attached to the pyridinone ring presents a potential pharmacophore that could interact with GABA receptors or other components of the GABAergic system. This hypothesis opens up several exciting avenues for research into its potential as a modulator of inhibitory neurotransmission.

Rationale: The Unmet Need for Novel GABAergic Modulators

Dysfunction of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, sleep disorders, and neuropathic pain. While numerous drugs targeting the GABA system exist, there is a continuous need for novel agents with improved efficacy, better side-effect profiles, and different mechanisms of action. 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, with its unique chemical structure, represents a novel chemical entity that could offer a fresh approach to modulating GABAergic signaling.

Proposed Research Workflow: From Target Identification to Preclinical Validation

A systematic and logical progression of experiments is crucial to efficiently evaluate the potential of a new chemical entity. The following workflow is proposed to comprehensively characterize the pharmacological profile of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, focusing on its potential GABAergic activity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Silico & ADME Profiling cluster_2 Phase 3: In Vivo Proof-of-Concept A Initial Binding Assays (GABAA & GABAB Receptors) B Functional Assays (e.g., Electrophysiology, cAMP) A->B Confirm functional activity C Subtype Selectivity Profiling B->C Determine receptor subtype preference D Molecular Docking Studies C->D Inform in silico studies E In Vitro ADME & PK Screening D->E Predict binding mode & guide optimization F Animal Models of Epilepsy (e.g., PTZ, Kindling) E->F Assess in vivo feasibility G Animal Models of Anxiety (e.g., Elevated Plus Maze) E->G H Preliminary Pharmacokinetic Studies F->H G->H

Caption: Proposed research workflow for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and equipment.

Phase 1: In Vitro Characterization

1.1. GABAA Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide for the GABAA receptor.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABAA receptor in brain membrane preparations.

  • Protocol:

    • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Assay: In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of [³H]muscimol (final concentration ~1-2 nM)

      • 50 µL of either buffer (for total binding), a saturating concentration of a known GABAA agonist like GABA (for non-specific binding), or varying concentrations of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

      • 50 µL of the prepared brain membrane suspension (final protein concentration ~100-200 µ g/well ).

    • Incubate the plate at 4°C for 30 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[6][7][8]

1.2. GABAB Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide for the GABAB receptor.

  • Principle: Similar to the GABAA assay, this competitive binding assay uses a GABAB-specific radioligand, such as [³H]GABA in the presence of a GABAA blocker or a specific GABAB antagonist radioligand.

  • Protocol: The protocol is similar to the GABAA receptor binding assay, with the following modifications:

    • Radioligand: Use [³H]GABA (in the presence of a GABAA receptor antagonist like bicuculline to block binding to GABAA receptors) or a specific GABAB radioligand.

    • Non-specific binding: Determined in the presence of a saturating concentration of a known GABAB agonist like baclofen.

1.3. Functional Characterization using Electrophysiology (Two-Electrode Voltage Clamp)

  • Objective: To determine if 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide acts as an agonist, antagonist, or allosteric modulator at GABAA receptors.

  • Principle: This technique measures the ion flow across the membrane of a Xenopus oocyte expressing specific GABAA receptor subtypes in response to the application of the test compound.

  • Protocol:

    • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Recording: Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at -60 mV.

    • Compound Application:

      • To test for agonist activity, apply increasing concentrations of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and measure the elicited current.

      • To test for antagonist activity, co-apply the test compound with a known concentration of GABA and observe any reduction in the GABA-evoked current.

      • To test for allosteric modulation, co-apply a low concentration of the test compound with a sub-maximal concentration of GABA and look for potentiation or inhibition of the GABA response.

    • Data Analysis: Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Phase 2: In Silico & ADME Profiling

2.1. Molecular Docking

  • Objective: To predict the binding mode of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide within the GABA binding site of GABAA or GABAB receptors.

  • Principle: Computational modeling software is used to dock the 3D structure of the ligand into the 3D structure of the receptor's binding pocket and calculate the most likely binding poses and interaction energies.[9][10]

  • Protocol:

    • Preparation of Receptor and Ligand Structures: Obtain the crystal structure of a relevant GABA receptor from the Protein Data Bank (PDB) or use a homology model. Prepare the 3D structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and minimize its energy.

    • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor.

    • Analysis of Results: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. The docking scores can provide an estimate of the binding affinity.

2.2. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

  • Objective: To assess the drug-like properties of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.[11][12]

  • Key Assays:

    • Solubility: Determine the solubility in aqueous buffers at different pH values.

    • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

    • Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Phase 3: In Vivo Proof-of-Concept

3.1. Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Objective: To evaluate the anticonvulsant activity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.[13][14]

  • Principle: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. An effective anticonvulsant will increase the latency to seizure onset or prevent seizures altogether.

  • Protocol:

    • Acclimatize male Swiss albino mice to the experimental conditions.

    • Administer 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide or vehicle intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Immediately place the mice in individual observation cages and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for 30 minutes.

    • Also, record the percentage of animals protected from seizures and mortality.

    • Data Analysis: Compare the seizure latencies and protection rates between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

3.2. Elevated Plus Maze (EPM) Test in Rats

  • Objective: To assess the anxiolytic-like effects of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.[15][16][17][18]

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

  • Protocol:

    • Acclimatize male Wistar rats to the testing room.

    • Administer 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide or vehicle (i.p. or p.o.) at various doses.

    • After the appropriate pretreatment time, place each rat in the center of the elevated plus maze, facing one of the open arms.

    • Record the behavior of the rat for 5 minutes using a video tracking system.

    • Parameters Measured:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

      • Total number of arm entries (as a measure of locomotor activity).

    • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the treated and control groups using statistical analysis.

Beyond GABA: Exploring Alternative Mechanisms and Applications

While the GABAergic hypothesis is a strong starting point, the versatile pyridinone scaffold suggests that 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide could have other biological activities.[1][2][3] A broader screening approach could unveil novel and unexpected therapeutic opportunities.

G cluster_0 Broad-Based Screening cluster_1 Target Deconvolution & Validation A Phenotypic Screening (e.g., cell viability, neurite outgrowth) C Hit Identification A->C Identify novel activities B Target-Based Screening (e.g., kinase panels, GPCR panels) B->C D Mechanism of Action Studies C->D Elucidate molecular target E Lead Optimization D->E Improve potency & selectivity

Caption: A broader screening approach for novel target discovery.

Potential Alternative Applications:
  • Neuroprotection: Pyridinone derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.[19] The aminomethyl group could also contribute to antioxidant or anti-inflammatory properties. In vitro models of oxidative stress or glutamate excitotoxicity in neuronal cell lines could be employed to explore this potential.

  • Kinase Inhibition: The pyridinone scaffold is a well-known hinge-binding motif for various kinases.[1][3] Screening 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide against a panel of kinases could identify unexpected activity in oncology or inflammation.

  • Other CNS Targets: The aminomethylpyridine motif is present in ligands for other CNS receptors, such as serotonin and nicotinic acetylcholine receptors.[20] Therefore, binding and functional assays for these targets could also be considered.

Conclusion and Future Directions

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a compound of significant interest, positioned at the confluence of a privileged chemical scaffold and a compelling neuropharmacological hypothesis. Its structural similarity to GABA provides a clear and logical path for initial investigation into its potential as a modulator of the central nervous system. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for elucidating its pharmacological profile.

The journey from a promising molecule to a potential therapeutic is long and requires a multidisciplinary approach. By systematically applying the principles of in vitro pharmacology, in silico modeling, and in vivo validation, researchers can unlock the full therapeutic potential of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. The insights gained from such studies will not only define the future of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyridinone derivatives in drug discovery.

References

  • Hu, L.-Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., Yue, W. S., Lovdahl, M., Li, J. J., Carroll, M., Dettling, D., Asbill, J., Fan, C., Wade, K., Pocalyko, D., Lapham, K., Yalamanchili, R., Samas, B., Vrieze, D., Ciotti, S., … Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693–5697. [Link]

  • Kim, H.-J., Sim, H.-J., Paris, G., Han, G., Kwon, H., Lee, K.-R., & An, S. K. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4995. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved January 16, 2024, from [Link].

  • Stankiewicz, M., Lotowska, S., Cebrat, M., Wasylewski, M., & Bojarski, A. J. (2014). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 57(21), 9036–9049. [Link]

  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, X. (2019). Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors. European Journal of Medicinal Chemistry, 167, 345–358. [Link]

  • Wang, X., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, X. (2015). Synthesis and Biological Evaluation of Pyridinone Analogues as Novel Potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 23(1), 149–159. [Link]

  • Verma, R., & Srivastava, V. (2016). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Journal of Applied Pharmaceutical Science, 6(1), 019–026. [Link]

  • Song, J., Su, H., & Zhou, X. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Jones, M. V., & Westbrook, G. L. (1997). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 17(20), 7626–7633. [Link]

  • Borghese, C. M., Herman, M., Snell, L. D., Lawrence, K. J., Lee, H.-Y., Backos, D. S., Vanderlinden, L. A., & Harris, R. A. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7(1), 6393. [Link]

  • Wafford, K. A., Bain, C. J., Quirk, K., McKernan, R. M., Wingrove, P. B., Whiting, P. J., & Kemp, J. A. (1994). A novel allosteric modulatory site on the GABAA receptor BZ site. Neuron, 12(4), 775–782. [Link]

  • Liu, H., Ren, X., Wang, Y., & Liu, X. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(5), 6843–6850. [Link]

  • De Sarro, G., & De Sarro, A. (1992). Chemical models of epilepsy with some reference to their applicability in the development of anticonvulsants. Functional Neurology, 7(4), 279–301.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Uusi-Oukari, M., & Wegelius, K. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, X. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 24(12), 2262. [Link]

  • Transpharmation. (n.d.). Epilepsy. Retrieved January 16, 2024, from [Link]

  • Gatta, F., D'auria, M., Tafi, A., & Botta, M. (2019). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 24(19), 3508. [Link]

  • Verma, R., & Srivastava, V. (2016). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. ResearchGate. [Link]

  • Song, J., Su, H., & Zhou, X. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Jorgensen, L., Create, A., & Olsen, R. W. (2017). In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds. Methods in Molecular Biology, 1661, 211–227. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Griebel, G., Rodgers, R. J., Perrault, G., & Sanger, D. J. (1998). Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze. Neuropharmacology, 37(10-11), 1259–1267. [Link]

  • (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Husain, S. M., Malviya, M., Singh, S., Gulati, A., & Cook, J. M. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3169. [Link]

  • Tatarczyńska, E., Kłodzińska, A., Stachowicz, K., & Chojnacka-Wójcik, E. (2002). Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression. Behavioural Pharmacology, 13(2), 139–146. [Link]

  • Lin, S., & Paśko, P. (2020). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 12(23), 2135–2154. [Link]

  • (2021).
  • van Karnebeek, C. D. M., et al. (2020). A novel mouse model for pyridoxine-dependent epilepsy due to antiquitin deficiency. Human Molecular Genetics, 29(22), 3625–3636. [Link]

  • Corbett, R., Fielding, S., Cornfield, L., & Dunn, R. W. (1991). 5-HT1C receptor antagonists have anxiolytic-like actions in the rat social interaction model. Psychopharmacology, 104(3), 312–316. [Link]

  • (2017). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Basit, A., & Basit, S. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 27(19), 6296. [Link]

  • (2021). Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole. MDPI.
  • (n.d.). Scaffold Hopping in Drug Discovery. NIPER S.A.S. Nagar.
  • Gardner, C. R. (1986). Recent developments in 5HT-related pharmacology of animal models of anxiety. Pharmacology, Biochemistry, and Behavior, 24(5), 1479–1485. [Link]

  • Sizar, O., & Gupta, M. (2023). Pharmacokinetics. In StatPearls.
  • Wermuth, C. G., Schlewer, G., Bourguignon, J. J., Maghioros, G., Biziere, K., & Chambon, J. P. (1989). Central nervous system active 5-oxo-1,4,5,6,7,8-hexahydrocinnolines. Journal of Medicinal Chemistry, 32(3), 528–535. [Link]

  • Priest, B. T., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 749–754. [Link]

  • Garcia-Contreras, L., & Muttil, P. (2018). Pharmacokinetics and pharmacodynamics of high doses of inhaled dry powder drugs. International Journal of Pharmaceutics, 548(1), 304–313. [Link]

  • Luszczki, J. J. (2020). Presynaptic antiseizure medications - basic mechanisms and clues for their rational combinations. Pharmacological Reports, 72(5), 1109–1127. [Link]

  • Cui, J., et al. (2011). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 54(17), 6109–6125. [Link]

Sources

The Multifaceted Biological Activities of 5-(Aminomethyl)pyridin-2(1H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Pyridinone Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide delves into the compelling biological landscape of a specific, yet highly promising, subclass: 5-(aminomethyl)pyridin-2(1H)-one and its derivatives. We will explore their significant potential in oncology and enzyme inhibition, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is designed not as a rigid set of instructions, but as a strategic guide to empower researchers in their quest to develop novel therapeutics based on this versatile chemical entity.

I. The Anticancer Potential of 5-(Aminomethyl)pyridin-2(1H)-one Derivatives: A Focus on the PI3K/AKT/mTOR Signaling Axis

The dysregulation of cellular signaling pathways is a hallmark of cancer. The PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is frequently hyperactivated in a wide range of human cancers. Consequently, targeting key nodes within this pathway has emerged as a promising strategy for cancer therapy. A growing body of evidence suggests that derivatives of 5-(aminomethyl)pyridin-2(1H)-one can exert potent anticancer effects by modulating this very pathway.

Mechanism of Action: Interrupting the Pro-Survival Cascade

Derivatives of 5-(aminomethyl)pyridin-2(1H)-one have been shown to inhibit the kinase activity of key components of the PI3K/AKT/mTOR pathway. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival. The aminomethyl substituent at the 5-position often plays a crucial role in binding to the target kinase, forming key hydrogen bonds and electrostatic interactions within the ATP-binding pocket.

dot

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyridinone 5-(Aminomethyl)pyridin-2(1H)-one Derivative Pyridinone->PI3K Inhibits Pyridinone->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 5-(aminomethyl)pyridin-2(1H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • The Aminomethyl Group: The basicity and steric bulk of the amine in the 5-(aminomethyl) substituent are critical for target engagement. Modifications at this position can significantly impact potency and selectivity.

  • Substitutions on the Pyridinone Ring: The nature and position of substituents on the pyridinone ring can influence pharmacokinetic properties such as solubility and metabolic stability, as well as target binding affinity.

  • N-1 Substitution: The substituent at the N-1 position of the pyridinone ring can be varied to modulate lipophilicity and introduce additional binding interactions with the target protein.

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1][2]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a series of dilutions of the 5-(aminomethyl)pyridin-2(1H)-one derivative in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]

    • Gently agitate the plate on a shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

    • Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Treat with Pyridinone Derivatives Incubate1->Treat_Cells Incubate2 Incubate for 24-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, allowing for the direct assessment of the phosphorylation status of key signaling proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein or its phosphorylated form.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cancer cells with the 5-(aminomethyl)pyridin-2(1H)-one derivative for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature the protein samples by heating with Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel to separate the proteins based on their molecular weight.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5]

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.[5]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[5]

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.

II. 5-(Aminomethyl)pyridin-2(1H)-one Derivatives as Potent Enzyme Inhibitors

Beyond their anticancer properties, derivatives of 5-(aminomethyl)pyridin-2(1H)-one have emerged as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Their ability to selectively target enzyme active sites makes them attractive candidates for drug development.

Targeting Kinases: A Promising Avenue

As discussed in the context of cancer, these compounds are effective kinase inhibitors. Their activity extends beyond the PI3K/AKT/mTOR pathway to other kinases implicated in disease, such as cyclin-dependent kinases (CDKs) and Src family kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.

Principle: A purified kinase is incubated with its substrate, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microplate, combine the purified kinase, its specific substrate (a peptide or protein), and the 5-(aminomethyl)pyridin-2(1H)-one derivative at various concentrations.

    • Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution containing ATP (e.g., [γ-³²P]ATP or unlabeled ATP for non-radioactive methods) and MgCl₂.[6]

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA, phosphoric acid, or by spotting onto a filter membrane).

  • Quantification of Phosphorylation:

    • Radiometric Assay: If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto a phosphocellulose filter paper and washing). Quantify the incorporated radioactivity using a scintillation counter.[6]

    • Non-Radioactive Assays: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA) with phospho-specific antibodies.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

III. Expanding Horizons: Antiviral and Antibacterial Activities

Preliminary studies suggest that the biological activity of 5-(aminomethyl)pyridin-2(1H)-one derivatives may extend to the realm of infectious diseases. The pyridinone scaffold is present in some antiviral and antibacterial agents, and the aminomethyl group can be tailored to interact with microbial targets.

  • Antiviral Potential: Some pyridinone derivatives have shown activity against viruses such as influenza and SARS-CoV-2.[7][8] The mechanism of action can vary, from inhibiting viral enzymes like RNA-dependent RNA polymerase to interfering with viral entry or replication processes.

  • Antibacterial Activity: The pyridinone core has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria.[9][10] Potential mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase.

Further research is warranted to fully elucidate the antimicrobial potential of 5-(aminomethyl)pyridin-2(1H)-one derivatives and to identify their specific microbial targets.

IV. Future Perspectives and Conclusion

The 5-(aminomethyl)pyridin-2(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy as an anticancer agent, primarily through the inhibition of the PI3K/AKT/mTOR pathway, and its potential as a selective enzyme inhibitor underscore its significance in medicinal chemistry. The preliminary indications of antiviral and antibacterial activities further broaden the potential therapeutic applications of this compound class.

The detailed experimental protocols provided in this guide are intended to serve as a robust starting point for researchers to evaluate the biological activities of their novel 5-(aminomethyl)pyridin-2(1H)-one derivatives. By understanding the underlying mechanisms of action and employing rigorous and validated experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold. The journey from a promising chemical entity to a life-saving drug is arduous, but with a solid foundation in chemistry, biology, and rigorous experimental design, the future for 5-(aminomethyl)pyridin-2(1H)-one derivatives in medicine is bright.

References

Sources

The Versatile Role of 5-(Aminomethyl)pyridin-2(1H)-one: A Synthetic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyridinone ring system is a quintessential example of such a scaffold.[1] Its unique combination of a hydrogen bond donor (the ring nitrogen) and acceptor (the carbonyl oxygen), coupled with an aromatic character, allows for diverse and specific interactions within protein binding sites.[1] This versatility has led to the incorporation of pyridinone cores in numerous FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases and cardiovascular conditions.[1]

Within this important class of heterocycles, 5-(aminomethyl)pyridin-2(1H)-one stands out as a particularly valuable synthetic building block. This bifunctional molecule marries the foundational pyridinone core with a reactive primary aminomethyl group. This amine handle serves as a versatile point for synthetic elaboration, enabling chemists to readily introduce a vast range of substituents and explore structure-activity relationships (SAR) with exceptional efficiency. The strategic placement of the aminomethyl group at the C5 position allows for the exploration of vectors pointing into solvent-exposed regions or deeper into target protein pockets, making it an ideal starting point for fragment-based and lead optimization campaigns. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 5-(aminomethyl)pyridin-2(1H)-one as a cornerstone building block for drug discovery professionals.

Synthesis of the Building Block: A Reliable and Scalable Route

A robust and scalable synthesis of 5-(aminomethyl)pyridin-2(1H)-one is critical for its widespread use in drug discovery programs. A well-documented procedure involves a multi-step sequence starting from 6-hydroxynicotinaldehyde. This approach provides a reliable pathway to the target molecule in good yield.

Synthetic Pathway Overview

The synthesis can be logically broken down into three key transformations: 1) protection of the aldehyde, 2) conversion of the pyridine to a pyridinone, and 3) deprotection and reductive amination.

Synthesis_of_5_aminomethyl_pyridin_2_one start 6-Hydroxynicotinaldehyde step1 Protection of Aldehyde (e.g., Acetal formation) start->step1 intermediate1 Protected Aldehyde step1->intermediate1 step2 Pyridinone Formation (e.g., Oxidation/Hydrolysis) intermediate1->step2 intermediate2 Protected Pyridinone step2->intermediate2 step3 Deprotection & Reductive Amination intermediate2->step3 final_product 5-(Aminomethyl)pyridin-2(1H)-one step3->final_product

Caption: Synthetic workflow for 5-(aminomethyl)pyridin-2(1H)-one.

Detailed Experimental Protocol: Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one

The following protocol is a representative synthesis adapted from the patent literature, demonstrating a practical route to the title compound.

Step 1: Synthesis of 5-(diethoxymethyl)pyridin-2-ol

  • To a solution of 6-hydroxynicotinaldehyde (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., triethylamine).

  • Remove the solvent under reduced pressure. The crude product, 5-(diethoxymethyl)pyridin-2-ol, can often be used in the next step without further purification.

Step 2: Synthesis of 5-(diethoxymethyl)pyridin-2(1H)-one This step is often a tautomerization that may occur spontaneously or upon workup of the previous step. The pyridin-2-ol exists in equilibrium with its pyridin-2(1H)-one tautomer.

Step 3: Synthesis of 5-(aminomethyl)pyridin-2(1H)-one hydrochloride

  • Dissolve the crude 5-(diethoxymethyl)pyridin-2(1H)-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add a strong acid (e.g., 2M HCl) and stir at room temperature for 2-3 hours to facilitate the deprotection of the acetal to the aldehyde.

  • To the resulting solution containing the crude 6-oxo-1,6-dihydropyridine-3-carbaldehyde, add ammonium chloride (5.0 eq) followed by sodium cyanoborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by carefully adjusting the pH to ~2 with concentrated HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by reverse-phase chromatography to yield 5-(aminomethyl)pyridin-2(1H)-one as its hydrochloride salt.

Core Reactivity: Leveraging the Aminomethyl Handle

The synthetic utility of 5-(aminomethyl)pyridin-2(1H)-one stems from the nucleophilic character of its primary amine. This functional group readily participates in a variety of classical bond-forming reactions, allowing for the facile introduction of diverse chemical moieties. The most common and impactful of these transformations in a drug discovery context are amide bond formation and sulfonamide synthesis.

Core_Reactivity cluster_amide Amide Bond Formation cluster_sulfonamide Sulfonamide Synthesis cluster_urea Urea Formation start 5-(Aminomethyl)pyridin-2(1H)-one amide_reagents R-COOH + Coupling Agent (e.g., HATU, EDC) start->amide_reagents sulf_reagents R-SO2Cl + Base (e.g., Pyridine) start->sulf_reagents urea_reagents R-NCO (Isocyanate) start->urea_reagents amide_product N-Acyl Derivative (Amide) amide_reagents->amide_product Acylation sulf_product N-Sulfonyl Derivative (Sulfonamide) sulf_reagents->sulf_product Sulfonylation urea_product N-Alkyl/Aryl Urea urea_reagents->urea_product Addition

Caption: Key reactions of the 5-aminomethyl group.

N-Acylation: Amide Bond Formation

The formation of an amide bond is arguably the most frequently utilized reaction in medicinal chemistry. The primary amine of 5-(aminomethyl)pyridin-2(1H)-one couples efficiently with a wide range of carboxylic acids using standard peptide coupling reagents.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are chosen to convert the carboxylic acid into a highly reactive activated ester in situ. This prevents the need to isolate harsh and unstable intermediates like acid chlorides and minimizes side reactions.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential. Its role is to neutralize the acidic proton of the amine hydrochloride salt (if used) and any acidic byproducts generated during the activation step, thereby ensuring the primary amine remains a free, potent nucleophile.

  • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reactants and reagents without interfering with the reaction mechanism.[2]

Self-Validating Protocol: Amide Coupling with HATU

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 5-(aminomethyl)pyridin-2(1H)-one hydrochloride (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

N-Sulfonylation: Sulfonamide Synthesis

Sulfonamides are key functional groups in a multitude of marketed drugs and serve as important bioisosteres for amides.[3] The synthesis of sulfonamides from 5-(aminomethyl)pyridin-2(1H)-one is straightforward, typically involving the reaction with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Base: Pyridine is often used as both the base and a solvent in this reaction. It effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product. Other tertiary amines can also be employed.

  • Solvent: If a solvent other than pyridine is desired, a non-reactive, aprotic solvent like DCM is a suitable choice.

Self-Validating Protocol: Sulfonamide Formation

  • Dissolve 5-(aminomethyl)pyridin-2(1H)-one hydrochloride (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash chromatography to yield the pure sulfonamide product.

Application Case Study: Development of Potent IRAK4 Inhibitors

A compelling demonstration of the utility of 5-(aminomethyl)pyridin-2(1H)-one is found in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it an attractive target for treating inflammatory and autoimmune diseases.[4][5]

In a drug discovery campaign detailed in patent literature, 5-(aminomethyl)pyridin-2(1H)-one was utilized as a key building block to construct a library of potent IRAK4 inhibitors. The pyridinone core served as a hinge-binding motif, while the aminomethyl group was used to introduce various substituted pyrazole and pyridine moieties via amide and sulfonamide linkages.

Exemplary Syntheses and Biological Activity

The following examples, adapted from patent WO2012065921A1, illustrate the direct application of the previously described protocols.

Example 1: Synthesis of a Pyrazole-Amide IRAK4 Inhibitor This synthesis involves the amide coupling of 5-(aminomethyl)pyridin-2(1H)-one with a substituted pyrazole carboxylic acid.

Reactant 1Reactant 2Coupling ConditionsProductIRAK4 IC₅₀ (nM)
5-(aminomethyl)pyridin-2(1H)-one1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acidHATU, DIPEA, DMFN-((6-oxo-1,6-dihydropyridin-3-yl)methyl)-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxamide< 10

Example 2: Synthesis of a Pyridine-Sulfonamide IRAK4 Inhibitor This example showcases the formation of a sulfonamide linkage to explore a different chemical space.

Reactant 1Reactant 2Coupling ConditionsProductIRAK4 IC₅₀ (nM)
5-(aminomethyl)pyridin-2(1H)-one2-chloropyridine-3-sulfonyl chloridePyridine, DCMN-((6-oxo-1,6-dihydropyridin-3-yl)methyl)-2-chloropyridine-3-sulfonamide< 50

Note: IC₅₀ values are representative ranges as disclosed in the cited patent literature.

These examples highlight the modularity that 5-(aminomethyl)pyridin-2(1H)-one affords. By simply varying the carboxylic acid or sulfonyl chloride coupling partner, researchers can rapidly generate a diverse set of analogues for SAR exploration, ultimately leading to the identification of compounds with potent, single-digit nanomolar inhibitory activity against the target kinase.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one is a high-value, versatile building block for contemporary drug discovery. Its structure provides a stable, privileged pyridinone core for anchoring within a target's binding site, while the strategically positioned primary amine offers a reliable and reactive handle for synthetic diversification. The straightforward and robust protocols for its derivatization, particularly through amide and sulfonamide bond formation, allow for the efficient exploration of chemical space and the rapid optimization of lead compounds. As demonstrated in the successful development of potent IRAK4 inhibitors, this building block empowers medicinal chemists to systematically address key challenges in drug design, from potency and selectivity to pharmacokinetic properties. For any research program targeting enzymes or receptors where a hydrogen-bonding heterocycle is advantageous, 5-(aminomethyl)pyridin-2(1H)-one should be considered a premier starting point for library synthesis and lead optimization.

References

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Kelly, M. G., et al. (2012). Pyrazolopyrimidine derivatives for the treatment of diseases involving IRAK4. World Intellectual Property Organization.
  • This reference is not available.
  • Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864761. [Link]

  • This reference is not available.
  • This reference is not available.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.[Link]

  • Tumey, L. N., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 921–926. [Link]

  • This reference is not available.

Sources

Methodological & Application

Experimental protocol for using 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. This versatile building block, featuring a primary aminomethyl group and a pyridinone core, is a valuable scaffold in modern medicinal chemistry.[1][2][3][4] This guide presents its key physicochemical properties, safety and handling protocols, and detailed, field-proven experimental procedures for its use in two fundamental synthetic transformations: amide bond formation and reductive amination. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Significance

The pyridinone moiety is recognized as a "privileged scaffold" in drug discovery, capable of serving as a hydrogen bond donor and acceptor, and acting as a bioisostere for various functional groups.[2][4] These attributes contribute to its prevalence in molecules targeting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] 5-(Aminomethyl)pyridin-2(1H)-one, in particular, offers a strategic advantage by providing a reactive primary amine handle for further molecular elaboration. This allows for its seamless integration into complex molecular architectures, making it a key intermediate for synthesizing novel chemical entities. This guide focuses on the hydrobromide salt, a common and stable form for laboratory use.[5]

Physicochemical Properties and Handling

Proper storage and handling are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The hydrobromide salt is typically a stable solid that should be stored in a cool, dry, well-ventilated area.[5][6]

PropertyValueSource
CAS Number 1159822-18-0[5]
Molecular Formula C₆H₉BrN₂O[5]
Formula Weight 205.06 g/mol [5]
Appearance Solid (Form may vary)General Chemical Information
Storage Sealed in dry, Room Temperature[5]

Safety Precautions: As with many amine hydrobromide salts and pyridinone-containing compounds, appropriate personal protective equipment (PPE) is required.

  • Handling: Use in a well-ventilated area or chemical fume hood.[6] Avoid breathing dust.[7]

  • PPE: Wear protective gloves, clothing, and eye/face protection.

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6] If inhaled, move to fresh air. Seek medical attention if irritation persists.

Experimental Protocols

The primary amine of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is the key to its synthetic utility. The following protocols detail its application in amide coupling and reductive amination, two of the most robust and frequently used reactions in medicinal chemistry.[8]

Protocol 1: Amide Bond Formation via Activated Carboxylic Acid

This protocol describes the coupling of 5-(Aminomethyl)pyridin-2(1H)-one with a generic carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a common and efficient peptide coupling reagent.[9] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrobromide salt and facilitating the reaction.

Workflow Diagram:

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_A Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in DMF add_base Add DIPEA to Reagent A (Stir 5 min) reagent_A->add_base reagent_B Dissolve 5-(Aminomethyl)pyridin-2(1H)-one HBr (1.05 eq) & DIPEA (2.5 eq) in DMF combine Add Reagent B to Reagent A (0 °C to RT) reagent_B->combine add_base->combine monitor Monitor by TLC/LC-MS (Typically 4-16 h) combine->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc or DCM quench->extract wash Wash Organic Layer (aq. LiCl, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Final Amide Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: To the solution from Step 1, add DIPEA (1.5 eq) and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.05 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this solution to neutralize the hydrobromide salt, forming the free amine in situ.

  • Coupling Reaction: Cool the activated carboxylic acid solution (from Step 2) to 0 °C using an ice bath. Slowly add the free amine solution (from Step 3) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Rationale:

  • HATU: Chosen for its high efficiency and low rate of racemization for chiral carboxylic acids.[9]

  • DIPEA: A bulky, non-nucleophilic base is essential. It deprotonates the carboxylic acid and neutralizes the hydrobromide salt without competing as a nucleophile in the coupling reaction.[9] Two separate additions ensure both the acid is activated and the amine is free for reaction.

  • DMF: A polar aprotic solvent is used for its excellent ability to dissolve the reagents and facilitate the reaction.[10]

  • 0 °C Addition: The initial cooling helps to control the exothermic reaction that can occur upon mixing the activated acid and the amine, minimizing potential side reactions.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a powerful method for forming C-N bonds. This protocol details the reaction of 5-(Aminomethyl)pyridin-2(1H)-one with an aldehyde to form a secondary amine. The reaction proceeds via the in-situ formation of an imine, which is then reduced. Pyridine-borane complex is a mild and selective reducing agent suitable for this transformation.[11][12]

Logical Relationship Diagram:

ReductiveAmination amine 5-(Aminomethyl)pyridin-2(1H)-one (Free Amine) imine Imine Intermediate amine->imine aldehyde Aldehyde (R-CHO) aldehyde->imine product Secondary Amine Product imine->product base Base (e.g., Et₃N) (Neutralizes HBr salt) base->amine in situ generation reductant Pyridine-Borane (Reduces Imine) reductant->imine reduction solvent Methanol or TFE (Solvent) solvent->amine solvent->aldehyde

Caption: Key components in the reductive amination process.

Step-by-Step Methodology:

  • Amine Preparation: In a round-bottom flask, suspend 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 eq) in a suitable solvent such as methanol or 3,3,3-trifluoroethanol (TFE).[13] Add triethylamine (Et₃N) (1.1 eq) to neutralize the salt and stir for 10 minutes.

  • Imine Formation: Add the aldehyde (1.0-1.2 eq) to the mixture. If the reaction is slow, powdered 4 Å molecular sieves can be added to facilitate imine formation by sequestering water.[11] Stir at room temperature for 1-2 hours.

  • Reduction: Add pyridine-borane complex (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C to decompose the excess borane complex.

  • Purification: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or crystallization.

Causality and Rationale:

  • Solvent Choice: Methanol is a common choice, but TFE can significantly enhance the rate of imine formation and the overall reaction.[13]

  • Pyridine-Borane: This reagent is milder than sodium borohydride and more selective for reducing the imine in the presence of the aldehyde, minimizing the formation of alcohol byproducts.[11][12] It is also more stable and easier to handle than sodium cyanoborohydride.[12]

  • Molecular Sieves: These are used as a dehydrating agent to drive the equilibrium towards the formation of the imine, which is often the rate-determining step.[11]

  • Acidic Quench: The acidic workup ensures that any unreacted borane complex is safely neutralized before solvent removal and extraction.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a highly valuable and versatile building block for drug discovery and synthetic chemistry. Its primary amine provides a reliable point for diversification. The protocols detailed herein for amide coupling and reductive amination are robust, well-precedented, and grounded in established chemical principles, providing researchers with a solid foundation for incorporating this important scaffold into their synthetic programs.

References

  • Controlled experiments for reductive amination of LA into pyrrolidinone. ResearchGate. [Link]

  • 5-(Aminomethyl)pyridin-2(1H)-one - PubChem. National Center for Biotechnology Information. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Center for Biotechnology Information. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Wiley Online Library. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Center for Biotechnology Information. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers in Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A. [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

Sources

The Versatile Synthon: Harnessing 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Aminomethyl-2-Pyridone Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the so-called "privileged scaffolds"—structural motifs that are capable of binding to multiple, distinct biological targets—the pyridin-2(1H)-one core stands out for its remarkable versatility.[1][2] This heterocycle is a bioisostere for amides and phenols and can engage in crucial hydrogen bond donor-acceptor interactions with protein targets.[3][4] The strategic placement of an aminomethyl group at the 5-position transforms this privileged core into a highly valuable and versatile building block: 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide .

This application note provides an in-depth guide for medicinal chemists on the practical applications and detailed synthetic protocols for utilizing this reagent. We will explore its role as a versatile synthon for generating compound libraries, its application in structure-activity relationship (SAR) studies, and its utility in fragment-based drug discovery (FBDD). The protocols herein are presented with the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical Properties and Handling

Before delving into synthetic applications, it is crucial to understand the physicochemical properties of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

PropertyValueSource
Molecular FormulaC₆H₉BrN₂O[5]
Molecular Weight205.06 g/mol [5]
AppearanceOff-white to pale yellow solidSupplier Data
FormHydrobromide Salt[5]
StorageSealed in a dry, room temperature environmentSupplier Data

The hydrobromide salt form enhances the stability and shelf-life of the compound. However, for most synthetic transformations involving the primary amine, it is necessary to liberate the free base in situ through the addition of a suitable non-nucleophilic base.

Core Applications in Medicinal Chemistry

The primary utility of 5-(Aminomethyl)pyridin-2(1H)-one lies in the reactivity of its primary amino group. This functional handle allows for its conjugation to a wide array of chemical moieties, enabling the exploration of chemical space around the core pyridinone scaffold.

Diagram: Strategic Applications of the Scaffold

G cluster_apps Key Applications main 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide amide Amide Library Synthesis (SAR Exploration) main->amide R-COOH, Coupling Agent sulfonamide Sulfonamide Derivatives (Bioisosteric Replacement) main->sulfonamide R-SO2Cl, Base reductive Reductive Amination (Linker Extension & Flexibility) main->reductive R-CHO/R-COR', Reductant fbdd Fragment-Based Drug Discovery (Vector for Fragment Growth) main->fbdd Fragment Screening

Caption: Key synthetic pathways originating from 5-(aminomethyl)pyridin-2(1H)-one.

Detailed Synthetic Protocols

The following protocols are designed to be robust starting points for the derivatization of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry, and the primary amine of our title compound is an excellent substrate for this transformation.[6] This protocol details a standard procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), a combination known to generate the active ester in situ and minimize racemization in chiral carboxylic acids.

Rationale: The hydrobromide salt must first be neutralized to provide the nucleophilic free amine. EDC activates the carboxylic acid, which is then trapped by HOBt to form a less reactive but more stable active ester. This intermediate then reacts with the amine to form the desired amide, with the urea byproduct being water-soluble for easy removal.

workflow start Dissolve Carboxylic Acid (1.1 eq) & HOBt (1.1 eq) in DMF add_edc Add EDC.HCl (1.2 eq) Stir at 0 °C for 30 min start->add_edc combine Add amine solution to activated acid solution add_edc->combine amine_prep Prepare separate solution of 5-(Aminomethyl)pyridin-2(1H)-one.HBr (1.0 eq) & DIPEA (2.2 eq) in DMF amine_prep->combine react Stir at RT overnight combine->react workup Aqueous Workup (Water, Brine) react->workup purify Purification (Column Chromatography or Preparative HPLC) workup->purify

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid of interest (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Amine Preparation: In a separate flask, suspend 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 equivalent) in a minimal amount of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise. The suspension should become a clear solution as the free amine is formed. Note: Using a slight excess of DIPEA ensures complete neutralization of both the hydrobromide salt and the HCl generated from EDC.

  • Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into an equal volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or phenols and participating in key interactions with biological targets.[7] The synthesis of sulfonamides from 5-(Aminomethyl)pyridin-2(1H)-one is a straightforward nucleophilic substitution reaction.

Rationale: The free amine, generated in situ, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as a base to scavenge the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine (as solvent and base) to a concentration of 0.1-0.2 M.

  • Base Addition: If using DCM, add pyridine (3.0 equivalents) or another suitable non-nucleophilic base like triethylamine. Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) dropwise as a solution in a small amount of the reaction solvent.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. If DCM was used, transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. If pyridine was the solvent, concentrate the mixture in vacuo and partition the residue between ethyl acetate and water, followed by the same washing procedure.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Reductive Amination

Reductive amination provides a means to generate secondary amines, offering greater flexibility and different linker geometries compared to amide bonds.[8] This protocol involves the in situ formation of an imine between the primary amine and a carbonyl compound, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[8]

Rationale: The reaction is typically performed in a slightly acidic medium to facilitate imine formation. STAB is a preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone and is tolerant of the acidic conditions.

Step-by-Step Methodology:

  • Reagent Preparation: To a flask containing a stir bar, add 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents).

  • Solvent and Acid: Add 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent. Add acetic acid (1.1 equivalents) to catalyze imine formation and neutralize the hydrobromide. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed, as monitored by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Application in Fragment-Based Drug Discovery (FBDD)

5-(Aminomethyl)pyridin-2(1H)-one is an ideal starting point for FBDD campaigns.[9][10] The pyridinone core itself is a "rule-of-three" compliant fragment, and the aminomethyl group serves as a vector for fragment growing or linking strategies.

Diagram: FBDD Strategy

fbdd_strategy node_start Initial Fragment Hit: 5-(Aminomethyl)pyridin-2(1H)-one node_grow Fragment Growing: Couple to small, diverse carboxylic acids or sulfonyl chlorides node_start->node_grow Vector for Exploration node_link Fragment Linking: Identify a second fragment binding in an adjacent pocket and design a linker to connect via the amine node_start->node_link Anchor Point node_lead Lead Compound node_grow->node_lead node_link->node_lead

Caption: Role of the title compound in FBDD strategies.

In an FBDD workflow, the pyridinone core can be identified as a binder to a target protein. The aminomethyl group then provides a chemically tractable exit vector to probe nearby pockets and rapidly build affinity. The protocols described above for amide, sulfonamide, and secondary amine formation are directly applicable to generating a library of elaborated fragments for SAR exploration.

Conclusion and Future Outlook

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its privileged pyridinone core, combined with a versatile primary amine handle, provides a reliable and efficient platform for the synthesis of diverse compound libraries. The protocols detailed in this guide offer robust and reproducible methods for its derivatization, enabling rapid SAR exploration, bioisosteric replacement, and fragment-based lead discovery. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. ChEMBL. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). NIH Public Access. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2021). ACS Publications. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Press. [Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2010). ResearchGate. [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2004). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. scispace. [Link]

  • Fragment Based Drug Discovery. CHI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Royal Society of Chemistry. [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. (1998). Journal of the American Chemical Society. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). Massachusetts Biotechnology Council. [Link]

  • Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(ii)-catalyst. (2021). Organic & Biomolecular Chemistry. [Link]

  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

Sources

Application Notes and Protocols: Leveraging 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide in the Rational Design of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of targeted therapy. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions with the kinase hinge region, a critical component of the ATP-binding pocket. The pyridinone moiety is a prominent example of such a scaffold.[3][4]

Pyridinones, existing as 2-pyridone and 4-pyridone isomers, possess unique physicochemical properties that make them highly valuable in medicinal chemistry. They can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge.[4] This bioisosteric relationship allows pyridinone-based compounds to effectively compete with ATP and inhibit kinase activity. The versatility of the pyridinone core allows for synthetic modifications to fine-tune properties such as lipophilicity, solubility, and metabolic stability, which are crucial for developing viable drug candidates.[3][5] Consequently, pyridinone derivatives have been successfully developed as potent inhibitors against a range of kinases, including Pim-1, Met, ROCK, and c-Src.[6][7][8][9]

This document provides a detailed guide on the application of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide , a key building block for the synthesis of novel kinase inhibitors. We will explore its strategic utility and provide exemplary protocols for its derivatization and subsequent evaluation in a typical kinase inhibitor discovery workflow.

Strategic Utility of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

The structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide offers a strategic advantage in the design of kinase inhibitors. The core 2-pyridone structure provides the essential hinge-binding motif. The aminomethyl group at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which can significantly enhance inhibitor potency and selectivity.

Diagram: The Role of 5-(Aminomethyl)pyridin-2(1H)-one in Kinase Inhibition

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Region Hinge Region Solvent Exposed Region Solvent Exposed Region Pyridinone Core 2-Pyridinone Hinge Binding Motif Pyridinone Core:f1->Hinge Region H-bonds Aminomethyl Linker -(CH2)NH- Synthetic Handle Aminomethyl Linker:f0->Pyridinone Core:f0 Diversity Element (R) R Diversity Element (R)->Solvent Exposed Region Enhances Potency & Selectivity Diversity Element (R)->Aminomethyl Linker:f0

Caption: Strategic design of kinase inhibitors using the 5-(aminomethyl)pyridin-2(1H)-one scaffold.

PART 1: Synthesis of a Diverse Kinase Inhibitor Library

The primary amino group of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a nucleophile that can readily participate in a variety of chemical reactions to generate a library of derivatives. Below are protocols for two common derivatization strategies: acylation and reductive amination.

Protocol 1.1: Acylation of 5-(Aminomethyl)pyridin-2(1H)-one with Carboxylic Acids

This protocol describes the coupling of a carboxylic acid to the aminomethyl group via amide bond formation. This is a robust and widely used reaction in medicinal chemistry to introduce diverse chemical functionalities.

Materials:

  • 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

  • A diverse set of carboxylic acids (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 eq) in a minimal amount of water. Add saturated aqueous sodium bicarbonate solution dropwise until the pH is ~8-9 to neutralize the hydrobromide salt and generate the free amine. Extract the free amine with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Coupling Reaction:

    • In a new flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add a solution of the free amine from step 1 (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to yield the desired N-acylated pyridinone derivative.

Protocol 1.2: Reductive Amination with Aldehydes or Ketones

This protocol allows for the introduction of alkyl or aryl groups through the formation of a secondary amine, providing further structural diversity.

Materials:

  • 5-(Aminomethyl)pyridin-2(1H)-one (free amine, prepared as in Protocol 1.1)

  • A diverse set of aldehydes or ketones (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the free amine of 5-(aminomethyl)pyridin-2(1H)-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyridinone derivative.

Diagram: Synthetic Workflow for Library Generation

G Start 5-(Aminomethyl)pyridin- 2(1H)-one HBr FreeAmine Free Amine Generation Start->FreeAmine Acylation Protocol 1.1: Acylation (R-COOH, HATU, DIPEA) FreeAmine->Acylation ReductiveAmination Protocol 1.2: Reductive Amination (R-CHO, STAB) FreeAmine->ReductiveAmination Purification Purification & Characterization Acylation->Purification ReductiveAmination->Purification Library Diverse Kinase Inhibitor Library Purification->Library

Caption: Workflow for synthesizing a diverse library of kinase inhibitors.

PART 2: In Vitro Screening of the Kinase Inhibitor Library

Once the library of pyridinone derivatives has been synthesized, the next step is to evaluate their inhibitory activity against a target kinase. Pim-1 kinase is a good initial target as it is known to be inhibited by pyridone-based compounds.[6][10]

Protocol 2.1: In Vitro Kinase Inhibition Assay (Pim-1 Kinase)

This protocol describes a common method to determine the IC50 value of a compound, which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a biotinylated peptide derived from the BAD protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Synthesized pyridinone derivatives (dissolved in DMSO)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Add 5 µL of a solution containing the Pim-1 kinase and the substrate peptide in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution (at a concentration close to the Km for Pim-1) in assay buffer to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Table 1: Exemplary Data Summary for Pim-1 Inhibition

Compound IDR-GroupIC50 (nM)
Lead-001 Phenyl500
Lead-002 4-Fluorophenyl250
Lead-003 3-Chlorophenyl300
Lead-004 Naphthyl150
Lead-005 Cyclohexyl>1000

Note: Data are hypothetical and for illustrative purposes only.

PART 3: Cellular Activity Assessment

Promising compounds identified in the biochemical assay should be further evaluated in cell-based assays to assess their ability to inhibit the target kinase in a more physiologically relevant context.

Protocol 3.1: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on the proliferation of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.

Materials:

  • Cancer cell line (e.g., a leukemia or prostate cancer cell line with high Pim-1 expression)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized pyridinone derivatives (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or white-walled plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Diagram: Kinase Inhibitor Discovery Funnel

G Library Synthesized Library (from 5-(Aminomethyl)pyridin- 2(1H)-one) Biochemical Biochemical Assay (e.g., Pim-1 Kinase Assay) Determine IC50 Library->Biochemical High-Throughput Screening Cellular Cell-Based Assay (e.g., Proliferation Assay) Determine GI50 Biochemical->Cellular Hit Confirmation Lead Lead Compounds for Further Optimization Cellular->Lead Hit-to-Lead

Caption: A typical workflow for identifying lead compounds from a synthesized library.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its pyridinone core provides the necessary interactions with the kinase hinge region, while the aminomethyl group at the 5-position allows for extensive synthetic elaboration to optimize potency and selectivity. The protocols outlined in this document provide a robust framework for synthesizing a diverse library of pyridinone-based compounds and for evaluating their potential as kinase inhibitors in both biochemical and cellular assays. This strategic approach can significantly accelerate the discovery of new therapeutic agents for the treatment of diseases driven by aberrant kinase activity.

References

  • Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5537-5549. [Link]

  • Klar, U., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5249-5264. [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]

  • ResearchGate. (n.d.). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. [Link]

  • Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868991. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 55-61. [Link]

  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Frontiers in Pharmacology. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link]

  • Future Medicinal Chemistry. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Molecular Cancer Research, 19(6), 925-938. [Link]

  • ACS Medicinal Chemistry Letters. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Pharmaceutical Processing World. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

Sources

Application Notes: Step-by-Step Synthesis of Pyridone Derivatives from 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridone-containing compounds are a cornerstone in modern medicinal chemistry, recognized as privileged scaffolds in numerous FDA-approved drugs for their ability to modulate biological targets through hydrogen bonding and bioisosteric replacement.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of diverse pyridone derivatives starting from the versatile building block, 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. We will explore three fundamental synthetic transformations targeting the primary aminomethyl group: N-acylation, reductive amination, and N-alkylation. Each protocol is designed to be self-validating, with explanations for key experimental choices, detailed purification procedures, and methods for structural characterization, empowering researchers to generate libraries of novel pyridone derivatives for drug discovery and development.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone motif is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[3] Its importance stems from a unique combination of properties:

  • Hydrogen Bonding: The pyridone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), allowing for critical interactions with biological targets like protein kinases.[2]

  • Bioisosterism: Pyridones can act as bioisosteres for amides, phenyls, and other heterocycles, enabling chemists to fine-tune a molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1]

  • Structural Versatility: The pyridone ring offers multiple positions for substitution, providing a template for creating vast chemical diversity to explore structure-activity relationships (SAR).[4][5]

Our starting material, 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, is an ideal precursor for derivatization. The primary amine of the aminomethyl side chain is a nucleophilic handle that can be readily modified through several robust and high-yielding chemical reactions.

General Workflow for Derivatization

The synthesis of various pyridone derivatives from 5-(aminomethyl)pyridin-2(1H)-one hydrobromide follows a logical workflow. The initial step involves the liberation of the free amine from its hydrobromide salt, which is then subjected to one of several derivatization pathways.

Synthetic Workflow cluster_0 Preparation cluster_1 Derivatization Pathways cluster_2 Product & Analysis start 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide free_amine Free Amine Generation (Base Treatment) start->free_amine e.g., Et3N, NaHCO3 acylation N-Acylation free_amine->acylation Acyl Chloride or Carboxylic Acid reductive_amination Reductive Amination free_amine->reductive_amination Aldehyde/Ketone + Reducing Agent alkylation N-Alkylation free_amine->alkylation Alkyl Halide purification Purification (Column Chromatography) acylation->purification reductive_amination->purification alkylation->purification characterization Characterization (NMR, MS) purification->characterization final_product Pyridone Derivatives (Amides, Sec/Tert Amines) characterization->final_product

Caption: General workflow for the synthesis of pyridone derivatives.

Protocol 1: Synthesis of N-Acyl Pyridone Derivatives

N-acylation is a fundamental transformation that creates a stable amide bond. This is commonly achieved by reacting the primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting amide derivatives often exhibit altered solubility and hydrogen bonding capabilities.[6]

Causality Behind Experimental Choices
  • Base: The starting material is a hydrobromide salt. A base (e.g., triethylamine) is required to neutralize the hydrobromic acid and liberate the free amine, which is the active nucleophile. An excess of base is also used to quench the HCl byproduct generated from the reaction with the acyl chloride.[7]

  • Solvent: Anhydrous Dichloromethane (DCM) is a common choice as it is relatively non-polar, aprotic, and effectively dissolves a wide range of organic compounds without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation.[8]

Step-by-Step Experimental Protocol

Acylation Protocol A 1. Dissolve Starting Material - 5-(Aminomethyl)pyridin-2(1H)-one HBr - Anhydrous DCM B 2. Add Base - Triethylamine (Et3N) - Stir for 15 min A->B C 3. Cool to 0 °C - Ice Bath B->C D 4. Add Acyl Chloride - Dropwise addition C->D E 5. Reaction - Warm to RT - Stir for 2-4 hours D->E F 6. Monitor - TLC or LC-MS E->F G 7. Work-up - Wash with H2O, NaHCO3, Brine F->G H 8. Purify - Column Chromatography G->H I 9. Characterize - NMR, HRMS H->I

Caption: Step-by-step workflow for N-Acylation.

  • Reactant Preparation: To a round-bottom flask, add 5-(aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes. The mixture should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography.[10]

Purification & Characterization
  • Column Chromatography: Due to the basic nature of the pyridine nitrogen, peak tailing can occur on standard silica gel. To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent system (e.g., DCM/Methanol).[11]

  • Characterization Data (Example: N-benzoyl derivative):

    • ¹H NMR: Expect to see characteristic aromatic proton signals from both the pyridone and benzoyl rings, a doublet for the -CH₂- group adjacent to the new amide nitrogen, and a triplet for the amide N-H proton.[12][13]

    • ¹³C NMR: The spectrum will show a new carbonyl signal for the amide around 165-170 ppm.[14]

    • HRMS (High-Resolution Mass Spectrometry): The molecular ion peak [M+H]⁺ should correspond to the exact mass of the N-acylated product.

Parameter Typical Value Purpose
Starting Material 205 mg (1.0 mmol)Core scaffold
Triethylamine 306 µL (2.2 mmol)Base/Acid Scavenger
Benzoyl Chloride 128 µL (1.1 mmol)Acylating Agent
DCM (Solvent) 10 mLReaction Medium
Typical Yield 75-90%Efficiency Metric

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[15] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[16][17]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the aldehyde/ketone starting material but efficiently reduces the iminium ion intermediate formed in situ.[18] It is also less water-sensitive than other hydrides like NaBH₄.

  • Solvent: Dichloroethane (DCE) or methanol are excellent solvents for this reaction, facilitating both the imine formation and the subsequent reduction.[15]

  • Catalyst (Optional): A catalytic amount of acetic acid can be added to accelerate the formation of the imine intermediate, especially with less reactive ketones.

Step-by-Step Experimental Protocol
  • Free Amine Generation: In a round-bottom flask, suspend 5-(aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 eq) in methanol. Add sodium bicarbonate (1.2 eq) and stir for 20 minutes to generate the free amine.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the mixture.

  • Imine Formation: Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[18]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often with a DCM/Methanol/Triethylamine eluent system) to yield the desired secondary amine.[19][20][21]

Parameter Typical Value Purpose
Starting Material 205 mg (1.0 mmol)Amine Source
Aldehyde (e.g., Benzaldehyde) 115 µL (1.1 mmol)Electrophile
NaBH(OAc)₃ 318 mg (1.5 mmol)Reducing Agent
Methanol (Solvent) 15 mLReaction Medium
Typical Yield 60-85%Efficiency Metric

Protocol 3: Synthesis via Direct N-Alkylation

Direct N-alkylation with alkyl halides is a classic method for preparing secondary and tertiary amines. However, a significant challenge is controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[22]

Causality Behind Experimental Choices
  • Stoichiometry Control: Using the primary amine as the limiting reagent and a slight excess of the alkyl halide can favor mono-alkylation, but dialkylation remains a common side product.[23]

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used to neutralize the HBr byproduct without competing with the amine nucleophile.[24]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the amine salt and effectively solvate the transition state of the Sₙ2 reaction.[25]

Step-by-Step Experimental Protocol
  • Reactant Preparation: To a round-bottom flask, add 5-(aminomethyl)pyridin-2(1H)-one hydrobromide (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous DMF.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirred suspension.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of both mono- and di-alkylated products.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash extensively with water to remove DMF and inorganic salts. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. A gradient elution may be necessary to separate the starting material, mono-alkylated, and di-alkylated products.

Conclusion

This guide outlines three robust and versatile protocols for the synthesis of novel pyridone derivatives from 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. By employing N-acylation, reductive amination, or N-alkylation, researchers can systematically modify the aminomethyl side chain to generate a library of compounds. The detailed procedures, purification strategies, and characterization guidelines provided herein serve as a foundational toolkit for scientists engaged in drug discovery, enabling the efficient exploration of the vast chemical space surrounding the privileged pyridone scaffold.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867303. [Link]

  • Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • Sztanke, K., et al. (2013). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Current Medicinal Chemistry, 20(12), 1560-1580. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(37), 12059-12063. [Link]

  • Mahato, T., & Maiti, D. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Mahato, T., & Maiti, D. (2013). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. ChemInform, 44(44). [Link]

  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Letters in Organic Chemistry, 4(2), 125-129. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Bhattacharyya, S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(100), 82299-82305. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Vitaku, E., et al. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 75(3), 153-165. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Kalita, H., et al. (2011). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 12(12), 1128-1132. [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]

  • Wikipedia. (n.d.). Column chromatography. Wikipedia. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Kumar, V., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society, 93(1), 101-108. [Link]

  • Król, E., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]

  • El-Gendy, A. A. (2000). Synthesis of some pyridone derivatives. Africana, 14, 115-125. [Link]

  • Larrow, J. F., et al. (2016). Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Journal of Medicinal Chemistry, 59(18), 8346-8358. [Link]

  • Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]

  • Wonneberger, S., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5195. [Link]

  • Chand, K., et al. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]

  • Wonneberger, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]

Sources

Analytical Methods for the Quantification of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide in Pharmaceutical and Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. The methods described herein are tailored for researchers, scientists, and drug development professionals, offering robust and reliable analytical strategies for both pharmaceutical formulations and complex biological matrices such as human plasma. This document emphasizes the rationale behind experimental choices, ensuring methodological integrity and reproducibility. The primary techniques detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.

Introduction and Physicochemical Profile

5-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic compound of interest in pharmaceutical development, often utilized as a key intermediate or building block in the synthesis of novel therapeutic agents.[1][2] Its chemical structure, featuring a primary amine and a pyridinone core, necessitates carefully designed analytical methods to ensure accurate quantification for quality control, stability testing, and pharmacokinetic studies. The hydrobromide salt form enhances the compound's solubility in aqueous media, a critical factor for both formulation and analytical sample preparation.[3]

Accurate quantification of this analyte is paramount. In pharmaceutical manufacturing, it ensures dosage uniformity and product purity. In preclinical and clinical studies, precise measurement in biological fluids is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this moiety.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.

PropertyValueSource
Chemical Name 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide-
Molecular Formula C₆H₉BrN₂O-
Molecular Weight 205.06 g/mol (hydrobromide salt)-
CAS Number 131052-84-1 (free base)[1][2][4]
Appearance Expected to be a solid[1]
Solubility Soluble in water[3]
pKa Estimated values suggest the primary amine has a pKa in the range of 9-10, and the pyridinone moiety has a pKa around 2-3 and 11-12.Inferred from similar structures
UV Absorbance (λmax) Expected in the range of 230-280 nm due to the pyridinone chromophore.Inferred from similar structures

Recommended Analytical Methodologies

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the purpose of the analysis. For 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, HPLC-UV and LC-MS/MS are the most suitable methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective method for the quantification of 5-(Aminomethyl)pyridin-2(1H)-one in pharmaceutical preparations.[5] A reversed-phase method is recommended, leveraging the compound's polarity for good retention and separation from non-polar impurities.

  • Reversed-Phase Chromatography: The C18 stationary phase provides a non-polar surface that retains the analyte based on hydrophobic interactions.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase serves two purposes: it protonates the primary amine, enhancing its polarity and interaction with the mobile phase, and it suppresses the ionization of residual silanol groups on the stationary phase, leading to improved peak shape.

  • Organic Modifier: Acetonitrile or methanol is used to elute the analyte from the column. A gradient elution may be necessary to separate impurities with different polarities.

  • UV Detection: The pyridinone ring contains a chromophore that absorbs UV light, allowing for sensitive detection.[5]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, return to 5% B over 1 min, and re-equilibrate for 2 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm (To be confirmed by λmax scan)
Run Time 15 minutes
  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 5-(Aminomethyl)pyridin-2(1H)-one in biological matrices such as plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6][7][8]

  • Electrospray Ionization (ESI): The primary amine in the analyte is readily protonated, making positive mode ESI an ideal ionization technique.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.

  • Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., d3- or d5-labeled 5-(Aminomethyl)pyridin-2(1H)-one) is highly recommended to compensate for matrix effects and variations in instrument response.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 0.5 min, 2-98% B over 3 min, hold at 98% B for 1 min, return to 2% B over 0.5 min, and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the analyte. Expected: [M+H]+ → fragment ions.
Source Parameters To be optimized for the specific instrument.

Sample Preparation Protocols

Effective sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte from the sample matrix and remove interfering substances.[9][10]

Pharmaceutical Formulations (e.g., Tablets)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable volumetric flask.

  • Add a diluent (e.g., Mobile Phase A) to fill approximately 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Biological Fluids (Human Plasma)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[9]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

SPE provides a cleaner extract by selectively isolating the analyte, thereby reducing matrix effects and improving sensitivity.[9][10]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A for LC-MS/MS analysis.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity & Range Correlation coefficient (r²) > 0.995 over a defined concentration range.
Accuracy % Recovery within 85-115% for bioanalytical methods, 98-102% for pharmaceutical assays.
Precision (RSD) Within ±15% for bioanalytical methods, ≤2% for pharmaceutical assays.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision.
Robustness The method should be unaffected by small, deliberate variations in method parameters.

Visualizations and Workflows

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Chromatography Chromatography Purification->Chromatography Detection Detection Chromatography->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: General workflow for the analysis of 5-(Aminomethyl)pyridin-2(1H)-one.

Plasma Sample Preparation Workflow (SPE)

SPE_Workflow Plasma_Sample Plasma Sample (200 µL) Pre_treat Pre-treat with 4% Phosphoric Acid Plasma_Sample->Pre_treat Load Load Sample Pre_treat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Acetic Acid, Methanol) Load->Wash Elute Elute Analyte (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for Solid-Phase Extraction of plasma samples.

Conclusion

The analytical methods detailed in this application note provide robust and reliable strategies for the quantification of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in both pharmaceutical and biological samples. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis in terms of sensitivity, selectivity, and sample matrix. Proper method validation is essential to ensure the integrity of the generated data.

References

  • PubChem. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • ResearchGate. (2020). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • LCGC North America. (2002). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • MDPI. (2021). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Retrieved from [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • ResearchGate. (2018). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2002). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

  • ResearchGate. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. Retrieved from [Link]

  • Oxford Academic. (2021). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 5-(trifluoromethyl)pyridin-2(1H)-one. AERU. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. While direct, extensive literature on this specific compound's role in material science is emerging, its bifunctional nature—possessing both a reactive primary amine and a versatile pyridinone heterocycle—positions it as a valuable building block for a new generation of functional materials. These materials could range from high-performance polymers to sophisticated coordination complexes and self-assembling systems. This guide will, therefore, extrapolate from established principles and published research on analogous pyridinone-containing materials to provide detailed application notes and robust experimental protocols.

Introduction to 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic organic compound featuring a pyridin-2(1H)-one core substituted with an aminomethyl group at the 5-position.[1][2] The hydrobromide salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.

The key to its potential in material science lies in its molecular architecture:

  • Primary Amine Group (-CH₂NH₂): This functional group serves as a reactive site for polymerization reactions, particularly in the synthesis of polyamides and polyimides. It can also be a point of attachment for other functional moieties.

  • Pyridin-2(1H)-one Ring: This moiety is rich in chemical functionality. The amide-like nitrogen and the carbonyl group can participate in hydrogen bonding, which is crucial for directing the self-assembly of macromolecules and influencing the bulk properties of materials.[3] Furthermore, the pyridinone ring can act as a ligand for metal coordination, opening avenues for the creation of metal-organic frameworks (MOFs) and other coordination polymers.[3]

The tautomeric nature of the 2-pyridone ring, existing in equilibrium with its 2-hydroxypyridine form, can also be exploited to modulate the electronic and binding properties of the resulting materials.[3][4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₉BrN₂O[1]
Molecular Weight 205.06 g/mol [1]
CAS Number 1159822-18-0[1]
Appearance Typically a solidN/A
Solubility Soluble in polar solvents like water, methanol, and DMSO[3]

Application in Polymer Chemistry: Synthesis of Novel Polyamides and Polyimides

The primary amine of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide makes it an excellent candidate as a monomer for step-growth polymerization. The incorporation of the pyridinone moiety into the polymer backbone is anticipated to impart unique properties such as enhanced thermal stability, altered solubility, and the capacity for intermolecular hydrogen bonding.[5][6]

Synthesis of Pyridinone-Containing Polyamides

Polyamides containing pyridinone units can be synthesized via polycondensation of 5-(aminomethyl)pyridin-2(1H)-one (after neutralization of the hydrobromide salt) with various diacyl chlorides.

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up and Characterization monomer_hbr 5-(Aminomethyl)pyridin- 2(1H)-one HBr neutralization Neutralization (e.g., with triethylamine) monomer_hbr->neutralization free_amine Free Amine Monomer neutralization->free_amine reaction Polycondensation (Low Temperature) free_amine->reaction diacyl_chloride Diacyl Chloride (e.g., terephthaloyl chloride) diacyl_chloride->reaction solvent Aprotic Solvent (e.g., NMP, DMAc) solvent->reaction polymer_sol Polyamide Solution reaction->polymer_sol precipitation Precipitation (in non-solvent like methanol) polymer_sol->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying polyamide_powder Polyamide Powder drying->polyamide_powder characterization Characterization (FTIR, NMR, TGA, DSC) polyamide_powder->characterization

Caption: Workflow for the synthesis of pyridinone-containing polyamides.

  • Monomer Preparation: In a nitrogen-purged flask, dissolve 5-(aminomethyl)pyridin-2(1H)-one hydrobromide (1 eq.) in anhydrous N-methyl-2-pyrrolidone (NMP). Cool the solution to 0°C. Add triethylamine (1.1 eq.) dropwise and stir for 30 minutes to neutralize the hydrobromide and form the free amine.

  • Polymerization: To the cooled solution of the free amine, add a solution of terephthaloyl chloride (1 eq.) in NMP dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

  • Characterization: Characterize the resulting polymer using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.[7][8][9]

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridinone ring of 5-(aminomethyl)pyridin-2(1H)-one can act as a versatile ligand for coordinating with metal ions. This opens up possibilities for designing novel coordination polymers and MOFs.[3] The aminomethyl group can either be left as a functional handle on the pore surface of a MOF or be used as a secondary coordination site.

Design Principles for Pyridinone-Based MOFs

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic linkers.[10][11] In this context, derivatives of 5-(aminomethyl)pyridin-2(1H)-one could be designed to act as multitopic linkers.

G cluster_components Components cluster_synthesis Synthesis cluster_workup Post-Synthesis linker Pyridinone-based Linker solvothermal Solvothermal Reaction (Heating in a sealed vessel) linker->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) metal_salt->solvothermal solvent Solvent (e.g., DMF, DEF) solvent->solvothermal self_assembly Self-Assembly solvothermal->self_assembly mof_crystals MOF Crystals self_assembly->mof_crystals isolation Isolation & Washing mof_crystals->isolation activation Solvent Exchange & Activation isolation->activation activated_mof Porous MOF activation->activated_mof characterization Characterization (PXRD, TGA, BET) activated_mof->characterization

Caption: General workflow for the synthesis of MOFs using a pyridinone-based linker.

Protocol: Exploratory Synthesis of a Zn-Based MOF

This protocol is a hypothetical starting point for research, based on common MOF synthesis procedures.[12][13]

  • Linker Modification (Optional but Recommended): To create a rigid, multitopic linker suitable for MOF synthesis, the aminomethyl group of 5-(aminomethyl)pyridin-2(1H)-one would likely need to be reacted to attach other coordinating groups, such as carboxylates. For example, reaction with 4-formylbenzoic acid followed by reduction could yield a linker with both pyridinone and carboxylate functionalities.

  • Solvothermal Synthesis: In a glass vial, combine the pyridinone-based linker (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).

  • Sealing and Heating: Seal the vial and place it in a programmable oven. Heat the mixture to 100°C for 48 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in chloroform (10 mL) for 3 days, replacing the chloroform daily to exchange the solvent.

  • Activation: Decant the chloroform and heat the crystals under vacuum at 120°C to remove the solvent from the pores, activating the MOF.

  • Characterization: Confirm the structure and porosity of the material using Powder X-ray Diffraction (PXRD), TGA for thermal stability, and Brunauer-Emmett-Teller (BET) analysis for surface area measurement.

Self-Assembling Systems

The hydrogen bonding capabilities of the pyridinone moiety can be harnessed to create supramolecular structures through self-assembly.[14] This is particularly relevant for creating functional thin films and gels.

Application: Formation of Self-Assembled Monolayers (SAMs)

By modifying 5-(aminomethyl)pyridin-2(1H)-one to include a surface-active group, such as a thiol, it can be used to form self-assembled monolayers on gold surfaces. These SAMs could be used to modify surface properties or as platforms for sensing applications.

  • Linker Synthesis: Synthesize a molecule containing the 5-(aminomethyl)pyridin-2(1H)-one headgroup, a flexible alkyl chain, and a thiol tail group.

  • Substrate Preparation: Use a freshly prepared Au(111) substrate on mica or silicon.

  • SAM Formation: Immerse the gold substrate in a dilute (e.g., 1 mM) solution of the synthesized thiol in a suitable solvent like ethanol or acetonitrile for 24 hours.[14]

  • Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with the solvent to remove non-chemisorbed molecules, and dry under a stream of nitrogen.

  • Characterization: Characterize the resulting monolayer using techniques such as Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements to confirm the formation and ordering of the SAM.[14]

Conclusion and Future Outlook

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a promising but underexplored building block for material science. Its bifunctional nature allows for its use in the synthesis of advanced polymers, coordination materials, and self-assembling systems. The protocols and applications outlined in this guide are based on established chemical principles and research on analogous compounds. It is expected that future research will further elucidate the potential of this versatile molecule, leading to the development of novel materials with tailored properties for a wide range of applications, from high-performance engineering plastics to functional materials for catalysis and sensing.

References

  • ResearchGate. (n.d.). Synthesis and characterization of polyimides containing pyridine moiety. Retrieved from [Link]

  • Tlenkopatchev, M. A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyganik, P., et al. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polyimides containing pyridine ring. Retrieved from [Link]

  • El-Ghayoury, A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Retrieved from [Link]

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Self-Assembly of Discrete Metallocycles versus Coordination Polymers Based on Cu(I) and Ag(I) Ions and Flexible Ligands: Structural Diversification and Luminescent Properties. Retrieved from [Link]

  • Zhu, W., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Self-Assembly in Materials Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 131052-84-1| Chemical Name : 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Active Molecular Units in Metal Organic Frameworks for Artificial Photosynthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Spontaneous self-assembly of Cu2O@PPy nanowires and anisotropic crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]

  • DDD UAB. (n.d.). Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Metal-Hydrogen-Pi-Bonded Organic Frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 5-(Aminomethyl)pyridin-2(1H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(aminomethyl)pyridin-2(1H)-one scaffold is a critical pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic activities.[1][2][3] Its prevalence in medicinal chemistry stems from its synthetic tractability and its ability to form key hydrogen bond interactions with various biological targets.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this privileged scaffold to facilitate structure-activity relationship (SAR) studies. We present detailed protocols for targeted modifications at the primary amine and the pyridinone ring, explain the chemical rationale behind these modifications, and outline a systematic workflow for synthesizing and evaluating a compound library to elucidate SAR.

Introduction: The Significance of the Pyridinone Scaffold

Pyridin-2(1H)-one and its derivatives are a cornerstone in modern drug discovery, recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets.[4] This scaffold is present in several FDA-approved drugs with applications ranging from antifungal (Ciclopirox) and anti-HIV (Doravirine) to anticancer (Gimeracil) and anti-fibrotic (Pirfenidone) agents.[1][2] The structural features of the pyridinone ring, including its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O), allow for versatile interactions within protein binding pockets.[1][2]

The 5-(aminomethyl)pyridin-2(1H)-one core, in particular, offers two primary, chemically distinct points for diversification:

  • The Primary Aminomethyl Group (-CH₂NH₂): A highly versatile nucleophilic handle, ideal for introducing a wide array of substituents to probe interactions with solvent-exposed regions or specific pockets of a target protein.

  • The Pyridinone Ring: The ring nitrogen (N-H) and other positions on the carbon backbone can be modified to modulate the electronic properties, planarity, and steric profile of the core scaffold.

Systematic derivatization at these sites is fundamental to building a focused compound library for SAR studies. The goal of such studies is to understand how specific chemical modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), ultimately guiding the optimization of a lead compound.

Strategic Approaches for Derivatization

A successful SAR campaign relies on a logical and efficient exploration of chemical space. For the 5-(aminomethyl)pyridin-2(1H)-one scaffold, we propose a divergent synthetic strategy originating from the common core. This approach allows for the rapid generation of analogs from a single, advanced intermediate.

dot graph Derivatization_Strategy { layout=neato; graph [bgcolor="#F1F3F4", splines=true, overlap=false, sep="1.5"]; node [style="filled", shape="box", fontname="helvetica", margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=10];

// Core Molecule Core [label="5-(Aminomethyl)pyridin-2(1H)-one", pos="0,0!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, peripheries=2];

// Main branches Amine_Mod [label="Primary Amine (R1) Modification", pos="-4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Mod [label="Pyridinone Ring (R2) Modification", pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-reactions for Amine Modification Acylation [label="N-Acylation\n(Amides)", pos="-6,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonylation [label="N-Sulfonylation\n(Sulfonamides)", pos="-4,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="N-Alkylation / Reductive Amination\n(Secondary/Tertiary Amines)", pos="-2,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-reactions for Ring Modification N_Alkylation [label="N-Alkylation", pos="3,4!", fillcolor="#FBBC05", fontcolor="#202124"]; Halogenation [label="Ring Halogenation", pos="5,4!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Core -> Amine_Mod [label="Diversify R1", color="#5F6368"]; Core -> Ring_Mod [label="Diversify R2", color="#5F6368"]; Amine_Mod -> Acylation [color="#5F6368"]; Amine_Mod -> Sulfonylation [color="#5F6368"]; Amine_Mod -> Alkylation [color="#5F6368"]; Ring_Mod -> N_Alkylation [color="#5F6368"]; Ring_Mod -> Halogenation [color="#5F6368"]; } mend Caption: Strategic derivatization points on the core scaffold.

Rationale for Amine (R1) Modification

The primary amine is the most accessible functional group for derivatization. Modifications here directly impact the polarity, charge, and steric bulk of the side chain.

  • N-Acylation: Forms a neutral amide bond. This is a robust reaction that allows for the introduction of a vast array of acyl chlorides or carboxylic acids (via coupling agents). Varying the R group of the acyl moiety allows for probing lipophilic, aromatic, or hydrogen-bonding interactions.

  • N-Sulfonylation: Creates sulfonamides, which are excellent hydrogen bond acceptors and can introduce a different geometric arrangement compared to amides.

  • Reductive Amination: Reacting the amine with aldehydes or ketones followed by reduction yields secondary or tertiary amines.[5] This maintains a basic center, which can be crucial for salt formation or specific ionic interactions with the target, while introducing diverse substituents.

Rationale for Pyridinone Ring (R2) Modification

Modifying the pyridinone ring itself can fine-tune the electronic properties and overall shape of the molecule.

  • N-Alkylation: Adding substituents to the ring nitrogen removes a hydrogen bond donor and can introduce steric bulk that orients the rest of the molecule in a specific conformation. This is particularly useful if the N-H is not involved in a critical binding interaction.

  • Ring Halogenation/Other C-H Functionalization: Introducing substituents like halogens at other positions (e.g., C3, C4, C6) can modulate the electronics (pKa) of the ring and create new interaction points (e.g., halogen bonding).

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: General Procedure for N-Acylation of the Aminomethyl Group

Principle: This protocol describes the reaction of the primary amine with an acyl chloride in the presence of a non-nucleophilic base to form an amide. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Materials:

  • 5-(Aminomethyl)pyridin-2(1H)-one hydrochloride

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Suspend 5-(aminomethyl)pyridin-2(1H)-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add TEA or DIPEA (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel or by recrystallization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Reductive Amination

Principle: This one-pot protocol involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[5][6] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting carbonyl compound.

Materials:

  • 5-(Aminomethyl)pyridin-2(1H)-one hydrochloride

  • Aldehyde or Ketone of choice (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (TEA) (1.2 equivalents, to free base the starting material)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Combine 5-(aminomethyl)pyridin-2(1H)-one hydrochloride (1.0 eq), the carbonyl compound (1.2 eq), and TEA (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[5]

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours.

  • Self-Validation: Monitor the reaction by LC-MS to track the consumption of the imine intermediate and the formation of the product.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product using an appropriate method (e.g., column chromatography, preparative HPLC). Characterize the final product by NMR and HRMS.

Data Interpretation and SAR Workflow

The systematic generation of analogs using the protocols above is the first step in an SAR study. The subsequent workflow is critical for translating chemical modifications into actionable insights.

SAR_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Core Scaffold 5-(aminomethyl)pyridin-2(1H)-one Deriv Synthesize Analog Library (Protocols 1, 2, etc.) Start->Deriv Purify Purification (Chromatography, Recrystallization) Deriv->Purify Confirm Structural Confirmation (NMR, LC-MS, HRMS) Purify->Confirm Assay Primary Biological Assay (e.g., IC50, Ki) Confirm->Assay SAR_Analysis Analyze Data: Identify SAR Trends Assay->SAR_Analysis ADME Secondary Assays (Selectivity, ADME, Toxicity) SAR_Analysis->ADME Prioritize Potent Analogs Design Design Next-Generation Analogs SAR_Analysis->Design Hypothesis-Driven Design->Deriv Iterative Cycle

Data Summary Table

To effectively analyze results, data should be compiled into a structured table. This allows for direct comparison of how changes in specific R-groups affect biological activity.

Compound IDR¹ Substituent (Amine)R² Substituent (Ring N)Primary Assay IC₅₀ (nM)Notes (e.g., Solubility, Selectivity)
Core -H-H>10,000Baseline activity
1a -C(O)Ph-H850Increased lipophilicity
1b -C(O)CH₃-H2,500Small alkyl group tolerated
2a -CH₂-Ph-H450Basic amine, potent
... ............

Conclusion

The 5-(aminomethyl)pyridin-2(1H)-one scaffold is a versatile and highly valuable starting point for medicinal chemistry campaigns. The strategic derivatization at its primary amine and pyridinone ring, guided by the robust protocols provided herein, enables the efficient construction of compound libraries. By integrating synthesis with a systematic biological evaluation and data analysis workflow, researchers can effectively elucidate structure-activity relationships, leading to the rational design of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Wan, D., Yang, J., Barnych, B., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 58(4), 798-808. Available at: [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60, 7899-7906. Available at: [Link]

  • Zhang, P., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Zhang, P., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Available at: [Link]

  • Costa, M. S., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Singh, U. P., & Singh, R. K. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Sk. Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Imran, M., & Asif, M. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Application Notes & Protocols for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide: A Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a detailed guide for the safe handling, storage, and disposal of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS No. 1159822-18-0), a pyridinone derivative of interest in medicinal chemistry and drug development.[1][2][3][4] Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes safety information from structurally related aminopyridines and hydrobromide salts, coupled with established principles of prudent laboratory practice.[5][6][7] The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate potential risks and ensure a safe laboratory environment.

Introduction: The Scientific Context

Pyridinone scaffolds are significant pharmacophores in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, as a member of this class, holds potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a reactive aminomethyl group and a pyridinone core, necessitates a thorough understanding of its chemical properties to ensure safe handling. The hydrobromide salt form can influence solubility, stability, and potential irritant properties compared to the free base.

The following protocols are grounded in the precautionary principle. In the absence of comprehensive toxicological data for this specific molecule, it is prudent to treat it as a potentially hazardous substance, drawing parallels from related compounds like aminopyridines, which are known to be toxic and readily absorbed through the skin.[8]

Compound Identification and Properties

A clear understanding of the compound's basic properties is fundamental to safe handling.

PropertyValueSource
Chemical Name 5-(Aminomethyl)pyridin-2(1H)-one hydrobromideChemicalBook[9]
CAS Number 1159822-18-0ChemicalBook[9]
Molecular Formula C6H9BrN2OChemicalBook[9]
Molecular Weight 205.06 g/mol ChemicalBook[9]
Appearance Not explicitly stated; likely a solid at room temperature.General chemical knowledge
Storage Temperature Room Temperature, Sealed in dry conditionsChemicalBook[9]

Note: The properties of the free base, 5-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-84-1), include a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .[10][11]

Hazard Identification and Risk Assessment

  • Aminopyridine Moiety: Aminopyridines as a class are considered toxic.[8] They can be absorbed through the skin and gastrointestinal tract and are known to be severe skin and eye irritants.[8] Acute exposure can lead to a range of symptoms, and in severe cases, convulsions and respiratory failure have been reported for related compounds.[8] A case report on a structurally related aminopyridine derivative highlighted the risk of toxic encephalopathy and methemoglobinemia upon inhalation.[12]

  • Hydrobromide Salt: Hydrobromide salts can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[13]

  • Powdered Form: As a solid, the compound may pose an inhalation hazard if handled improperly, leading to respiratory irritation.[13]

Based on this analysis, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye and skin irritation. [13][14][15]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Nitrile Gloves (inspect first) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Rationale for PPE Selection:

  • Lab Coat: Provides a primary barrier against spills and contamination of personal clothing.

  • Safety Goggles/Face Shield: Protects eyes from splashes and airborne particles.[16] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Nitrile Gloves: Offer good resistance to a range of chemicals. Always inspect gloves for tears or defects before use and never reuse disposable gloves.[5][16]

Safe Handling Protocol

All handling of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide should occur within a designated controlled area.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for a related compound (e.g., 2-(aminomethyl)pyridine or pyridine hydrobromide) is readily accessible.[5]

    • Verify that a chemical fume hood is operational and certified.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[14][17]

    • Prepare a designated waste container for contaminated materials.

  • Weighing and Aliquoting:

    • All weighing and handling of the solid compound must be performed inside a chemical fume hood to prevent inhalation of dust.[6][16]

    • Use spatulas and other designated tools for transferring the chemical.[5]

    • Open the container slowly and away from your face.[16]

    • If creating solutions, add the solid to the solvent slowly. Always add acid to water, never the other way around, as a general precaution.[5]

  • Post-Handling:

    • Tightly seal the container immediately after use.[5]

    • Decontaminate the work surface within the fume hood.

    • Dispose of all contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5][6]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9][14] The recommended storage is at room temperature.[9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[13][15]

  • Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and relevant hazard warnings.[5]

Spill and Emergency Response Protocol

Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Start->Alert Assess Assess Hazard (Size & Nature of Spill) Alert->Assess Contain Contain Spill with Absorbent Material (from spill kit) Assess->Contain Neutralize Neutralize (if applicable) & Absorb Contain->Neutralize Collect Collect Waste into Sealed Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Spill Response Workflow.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][18]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][18]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Waste Disposal

All waste containing 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide must be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled hazardous waste container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][19] Do not discharge to the sewer.[6]

Conclusion

The safe and effective use of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in a research setting is contingent upon a robust safety culture and adherence to established protocols. By treating this compound with the caution afforded to its chemical class and following the detailed procedures outlined in these notes, researchers can mitigate risks and advance their scientific objectives in a secure environment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)pyridin-2(1H)-one. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2024-05-26). [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • ScienceLab.com. Material Safety Data Sheet - 2,6-Diaminopyridine. (2005-10-10). [Link]

  • Pharmaffiliates. 5-Aminomethyl-1h-pyridin-2-one. [Link]

  • University of Cyprus. Laboratory Health & Safety Rules. (2024-04). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). [Link]

  • Jubilant Ingrevia. 2-(Aminomethyl)pyridine Safety Data Sheet. [Link]

  • Wang, L., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734-4754. [Link]

  • IIP Series. Synthetic Access to 2-Pyridone Scaffolds. [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. (2020). [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. (2005). [Link]

  • Zhang, Q., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. International Journal of Environmental Research and Public Health, 19(21), 14031. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12018576, 5-(hydroxymethyl)pyridin-2(1H)-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridinone intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful and efficient synthesis of your target compound.

Introduction: The Synthetic Landscape

5-(Aminomethyl)pyridin-2(1H)-one is a versatile building block in medicinal chemistry. Its synthesis, while achievable through several routes, presents unique challenges owing to the molecule's bifunctional nature, containing both a nucleophilic primary amine and a pyridinone ring. The final hydrobromide salt form, while improving handling and stability, also requires careful control during its preparation and purification.

This guide will focus on troubleshooting the most common synthetic pathways, which typically involve the introduction of the aminomethyl group at the C5 position of a pre-formed pyridinone ring or the formation of the pyridinone ring from a suitably substituted pyridine precursor.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Amination Step

Question: I am attempting to synthesize 5-(Aminomethyl)pyridin-2(1H)-one from 5-(bromomethyl)pyridin-2(1H)-one using ammonia, but I am observing very low yields of my desired product and a complex mixture of byproducts. What is going wrong?

Answer: Direct amination of 5-(halomethyl)pyridines with ammonia is often problematic and can lead to low yields due to over-alkylation, resulting in the formation of secondary and tertiary amines, and even quaternary ammonium salts. The primary amine product is often more nucleophilic than ammonia itself, leading to further reaction with the starting halide.

Solutions and Scientific Rationale:

  • Gabriel Synthesis: A more controlled method for introducing a primary amine is the Gabriel synthesis.[1][2] This involves reacting your 5-(halomethyl)pyridin-2(1H)-one with potassium phthalimide to form the phthalimide-protected intermediate. The phthalimide group acts as a surrogate for ammonia, preventing over-alkylation due to steric hindrance and the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups. The primary amine is then liberated by hydrazinolysis (using hydrazine hydrate) or acidic/basic hydrolysis. Hydrazinolysis is often preferred as it proceeds under milder conditions.[3][4]

  • Azide Reduction: An alternative robust method is to first convert the 5-(halomethyl)pyridin-2(1H)-one to the corresponding 5-(azidomethyl)pyridin-2(1H)-one by reaction with sodium azide. This is typically a clean and high-yielding SN2 reaction. The azide can then be reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with reducing agents like lithium aluminum hydride (LAH).[5]

Problem 2: Incomplete or Unselective Reduction of a Nitrile Precursor

Question: I am trying to synthesize 5-(Aminomethyl)pyridin-2(1H)-one by reducing 5-cyano-pyridin-2(1H)-one using catalytic hydrogenation, but the reaction is sluggish, and I am seeing the formation of secondary and tertiary amine byproducts. How can I improve this reduction?

Answer: The catalytic hydrogenation of nitriles can indeed be challenging. The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines as byproducts.[6] The reaction conditions need to be carefully optimized to favor the formation of the primary amine.

Solutions and Scientific Rationale:

  • Catalyst and Additive Screening: The choice of catalyst and the presence of additives are crucial. While Pd/C is commonly used, Raney Nickel or Rhodium on alumina can sometimes offer better selectivity. Performing the hydrogenation in the presence of ammonia or a co-solvent like methanol saturated with ammonia can help suppress the formation of secondary amines by shifting the equilibrium away from imine self-condensation.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider using a chemical reducing agent. Lithium aluminum hydride (LAH) is a powerful reagent that can effectively reduce nitriles to primary amines.[7][8] However, it is non-selective and will reduce other functional groups like esters or amides. The workup for LAH reactions also requires careful quenching to avoid hazards.[9][10]

Problem 3: Difficulty with Boc-Protection and Deprotection

Question: I am using a Boc-protection strategy for the amine. During the protection of 5-(aminomethyl)pyridin-2(1H)-one with Boc-anhydride, I am getting low yields. Subsequently, during the deprotection of N-Boc-5-(aminomethyl)pyridin-2(1H)-one with TFA, I am having trouble isolating the product as a clean salt. What are the likely causes?

Answer: Both the protection and deprotection of the aminomethyl group in this specific molecule can be tricky due to the presence of the pyridinone ring and the overall polarity of the molecule.

Solutions and Scientific Rationale:

  • Boc-Protection:

    • Poorly Nucleophilic Amine: The amine in your starting material might be protonated if the reaction medium is acidic, rendering it non-nucleophilic. Ensure your reaction is run under basic conditions. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][11]

    • Solubility Issues: The starting material and the Boc-protected product may have different solubilities. Ensure a suitable solvent system is used (e.g., THF, DCM, or a mixture) to keep all components in solution.[11]

  • Boc-Deprotection and Salt Formation:

    • Incomplete Deprotection: While TFA in DCM is a standard method, ensure you are using a sufficient excess of TFA and allowing adequate reaction time.[9][12][13]

    • Isolation of the Hydrobromide Salt: Instead of TFA, consider using HBr in acetic acid or ethereal HBr for the deprotection. This will directly yield the desired hydrobromide salt. The use of HBr can lead to a more crystalline and easier-to-handle solid compared to the often oily TFA salts.[13]

    • Workup: After deprotection, precipitation of the hydrobromide salt can be induced by adding a non-polar solvent like diethyl ether or MTBE. Trituration of the resulting solid can help improve its crystallinity.

Problem 4: Purification Challenges

Question: My final product, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, is proving very difficult to purify by column chromatography. It seems to be very polar and streaks on the column. Are there better methods?

Answer: The high polarity of your product makes it a challenging candidate for standard silica gel chromatography. The free amine is basic, and the hydrobromide salt is ionic, both of which can interact strongly with the acidic silica gel.

Solutions and Scientific Rationale:

  • Recrystallization: This is the preferred method for purifying salts. Experiment with different solvent systems. A good starting point would be to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble when hot (e.g., methanol, ethanol, or water) and then add a less polar co-solvent in which it is insoluble (e.g., isopropanol, ethyl acetate, or acetone) to induce crystallization upon cooling.

  • Reverse-Phase Chromatography: If recrystallization is unsuccessful, reverse-phase chromatography (C18) is a suitable alternative for purifying polar and ionic compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically used. After purification, the fractions containing the product can be lyophilized. If you used TFA, you would need to perform a salt exchange to obtain the hydrobromide.

  • Ion-Exchange Chromatography: As a last resort for particularly difficult purifications, ion-exchange chromatography can be employed. Since your product is a cationic salt, a cation-exchange resin would be appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for the synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

A1: The "best" route depends on the available starting materials and the scale of the synthesis. For laboratory-scale synthesis, a route starting from a commercially available substituted pyridine that allows for the late-stage introduction of the aminomethyl group is often preferred. A common and reliable strategy is the conversion of 5-bromo-2-methoxypyridine to the corresponding 5-cyano derivative, followed by hydrolysis of the methoxy group to the pyridinone and subsequent reduction of the nitrile. This avoids handling highly reactive chloromethyl or bromomethyl intermediates directly.

Q2: How can I confirm the formation of the hydrobromide salt?

A2: The formation of the hydrobromide salt can be confirmed by several analytical techniques:

  • NMR Spectroscopy: You should observe a shift in the proton signals of the aminomethyl group and the pyridinone ring compared to the free base.

  • FT-IR Spectroscopy: The N-H stretching vibrations of the ammonium salt will be different from those of the primary amine.

  • Elemental Analysis: This will provide the elemental composition of your final product, which should match the theoretical values for the hydrobromide salt.

  • Ion Chromatography: This can be used to directly detect and quantify the bromide counter-ion.

Q3: My final product is colored. How can I decolorize it?

A3: A slight coloration is not uncommon and may be due to trace impurities. You can try treating a solution of your product with activated charcoal followed by filtration through celite before the final recrystallization step.

Q4: What are the storage conditions for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

A4: As a hydrobromide salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at room temperature or in a refrigerator to minimize moisture uptake and potential degradation.[11]

Experimental Protocols

Protocol 1: Synthesis via Nitrile Reduction

This protocol outlines a common route starting from 5-bromo-2-methoxypyridine.

Step 1: Cyanation of 5-bromo-2-methoxypyridine

  • To a solution of 5-bromo-2-methoxypyridine in a suitable solvent like DMF or NMP, add copper(I) cyanide.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at elevated temperature (e.g., 140-160 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and work up by quenching with an aqueous solution of ferric chloride and ammonia, followed by extraction with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to obtain 5-cyano-2-methoxypyridine.

Step 2: Demethylation to 5-cyano-pyridin-2(1H)-one

  • Dissolve the 5-cyano-2-methoxypyridine in a solution of hydrobromic acid (e.g., 48% aqueous HBr).

  • Heat the mixture to reflux and stir until the demethylation is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-cyano-pyridin-2(1H)-one.

Step 3: Reduction of the Nitrile and Salt Formation

  • Suspend 5-cyano-pyridin-2(1H)-one in a suitable solvent like methanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C or Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating.

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate, add a solution of HBr in a suitable solvent (e.g., acetic acid or isopropanol) to precipitate the hydrobromide salt.

  • Filter the solid, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Visualizations

Troubleshooting Workflow for Nitrile Reduction

start Start: Catalytic Hydrogenation of 5-Cyanopyridin-2(1H)-one check_completion Reaction Complete? start->check_completion low_conversion Problem: Low Conversion check_completion->low_conversion No side_products Problem: Side Products (Secondary/Tertiary Amines) check_completion->side_products Yes, but with byproducts end_product Successful Synthesis of Primary Amine check_completion->end_product Yes solution1 Solution: - Increase H2 pressure - Increase catalyst loading - Increase temperature/time low_conversion->solution1 solution2 Solution: - Add ammonia to reaction mixture - Change catalyst (e.g., Raney Ni) - Consider alternative reducing agent (LAH) side_products->solution2

Caption: Decision tree for troubleshooting the catalytic hydrogenation of 5-cyanopyridin-2(1H)-one.

Synthetic Pathways Overview

cluster_0 Route A: From Halomethyl Intermediate cluster_1 Route B: From Nitrile Intermediate 5-(Halomethyl)pyridin-2(1H)-one 5-(Halomethyl)pyridin-2(1H)-one Protected Amine Intermediate Protected Amine Intermediate 5-(Halomethyl)pyridin-2(1H)-one->Protected Amine Intermediate Gabriel or Azide Synthesis Target Product 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide Protected Amine Intermediate->Target Product Deprotection/Reduction 5-Cyanopyridin-2(1H)-one 5-Cyanopyridin-2(1H)-one 5-Cyanopyridin-2(1H)-one->Target Product Reduction (e.g., H2/Pd-C or LAH)

Caption: Overview of common synthetic routes to the target compound.

Quantitative Data Summary

Synthetic Route StepReagents & ConditionsTypical Yield RangeKey Challenges
Gabriel Synthesis Potassium Phthalimide, DMF, heat; then Hydrazine70-90%Removal of phthalhydrazide byproduct
Azide Formation Sodium Azide, DMF or Acetone>90%Handling of potentially explosive azide intermediate
Azide Reduction H2, Pd/C or LAH80-95%Catalyst poisoning, LAH workup
Nitrile Reduction H2, Raney Ni, NH3/MeOH60-85%Formation of secondary/tertiary amines
Boc Deprotection TFA/DCM or HBr/AcOH>90%Isolation of the salt, potential for side reactions

References

  • Kim, K., & Lee, D. H. (2012). A practical and scalable synthesis of 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Organic Process Research & Development, 16(5), 899-902.
  • Veum, L., et al. (2006). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 813878.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Li, P., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2946-2955.
  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Suryanarayanan, R. (2012). UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT. University of Minnesota Digital Conservancy.
  • Chen, J., et al. (2010). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Organic & Biomolecular Chemistry, 8(12), 2709-2712.
  • American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Chemical Biology.
  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 14(10), 733-752.
  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6565.
  • Royal Society of Chemistry. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 5(11), 2154-2160.
  • National Institutes of Health. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1054550.
  • National Institutes of Health. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 89(22), 16045-16056.
  • National Institutes of Health. (2022).
  • Google Patents. (n.d.). WO2008147170A1 - New process of synthesis for obtaining 5-methyl-1-phenyl-2 (ih) -pyridone, composition and use of the same.
  • ResearchGate. (2013). GREEN SYNTHESIS OF 1-PYRIDYLIMIDAZO-[1,5-A]PYRIDINES.
  • ResearchGate. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one.
  • ResearchGate. (2010). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.
  • National Institutes of Health. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 4(7), 12104-12114.
  • ResearchGate. (2019).
  • National Institutes of Health. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4913-4946.

Sources

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction for improved yield and purity.

Overview of a Common Synthetic Pathway

The synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide can be approached through several routes. A robust and frequently employed strategy involves the transformation of a 5-functionalized pyridin-2-one precursor. The following pathway, proceeding through a Boc-protected amine intermediate, is often favored for its control over reactivity and purification advantages.

Synthetic_Pathway A 5-(Bromomethyl)pyridin- 2(1H)-one B N-Boc-5-(aminomethyl) pyridin-2(1H)-one A->B 1. NaN3 2. (Boc)2O, H2, Pd/C C 5-(Aminomethyl)pyridin- 2(1H)-one Hydrobromide B->C HBr / Acetic Acid

Caption: A common synthetic route to the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is answered with an explanation of the root cause and a set of actionable solutions.

Part 1: Synthesis of the N-Boc Protected Intermediate

Question: The initial conversion of 5-(bromomethyl)pyridin-2(1H)-one to the corresponding azide is low-yielding, and I see multiple spots on my TLC plate. What is happening?

Answer: This is a critical nucleophilic substitution step, and low yields often stem from competing side reactions or suboptimal conditions. The bromomethyl group on the pyridinone ring is reactive and can be prone to elimination or polymerization if not handled correctly.[1][2]

  • Causality & Diagnosis:

    • Polymerization: Pyridinone derivatives can sometimes polymerize under harsh conditions (e.g., high heat), leading to a viscous reaction mixture and a low yield of the desired monomeric product.[1]

    • Elimination Reactions: The use of a strong, sterically hindered base or excessive heat can promote the elimination of HBr to form an exocyclic double bond, leading to undesired byproducts.

    • Solvent Effects: The choice of solvent is crucial. Protic solvents can solvate the azide nucleophile, reducing its reactivity.

  • Solutions & Optimization:

    • Temperature Control: Maintain strict temperature control. Run the reaction at room temperature or slightly elevated (40-50 °C) and monitor closely. Avoid excessive heating.

    • Solvent Choice: Use a polar aprotic solvent like anhydrous DMF or DMSO. These solvents effectively solvate the cation (e.g., Na+) without strongly solvating the azide anion, thus enhancing its nucleophilicity.

    • Reagent Purity: Ensure the 5-(bromomethyl)pyridin-2(1H)-one starting material is pure. Impurities from the bromination step can interfere with the reaction.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Over-extending the reaction time can sometimes lead to product degradation.

Question: The subsequent reduction of the azide and in-situ Boc protection gives a complex mixture. How can I improve the selectivity and yield of this one-pot reaction?

Answer: Combining the azide reduction and Boc protection is efficient, but requires careful control. The primary challenge is managing the reactivity of the newly formed amine and ensuring the hydrogenation is clean and complete.

  • Causality & Diagnosis:

    • Incomplete Hydrogenation: The catalyst (e.g., Palladium on Carbon, Pd/C) may be inefficient or poisoned. The amine product itself can sometimes inhibit the catalyst's activity.[3]

    • Side Reactions of the Amine: The newly formed amine is nucleophilic and can react with any remaining starting material or intermediates if the Boc protection is not rapid.

    • Suboptimal Boc Protection Conditions: Incorrect stoichiometry of Di-tert-butyl dicarbonate ((Boc)₂O) or inappropriate reaction conditions can lead to incomplete protection or side reactions.

  • Solutions & Optimization:

    • Catalyst Selection & Handling: Use a high-quality catalyst like 10% Pd/C. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen to prevent catalyst oxidation. Use a solvent like methanol or ethanol, which are standard for these reductions.[4][5]

    • Staged Addition: Consider a staged approach. First, complete the hydrogenation of the azide (monitor by TLC or LC-MS). Once the azide is fully consumed, add the (Boc)₂O and a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the protection.

    • Hydrogen Pressure: While a hydrogen balloon is often sufficient, for stubborn reductions, using a Parr hydrogenator at elevated pressure (e.g., 50 psi) can significantly increase the reaction rate and drive it to completion.[5]

    • Workup: After the reaction, the palladium catalyst must be carefully removed by filtration through a pad of Celite. Incomplete removal can lead to product discoloration and downstream issues.

Troubleshooting_Hydrogenation cluster_solutions Troubleshooting Steps Start Start Hydrogenation Check_TLC Reaction Complete? Start->Check_TLC Monitor by TLC/LC-MS Increase_H2 Increase H2 Pressure (Parr Shaker) Check_TLC->Increase_H2 No Check_Catalyst Use Fresh Catalyst (Increase Loading) Check_TLC->Check_Catalyst No Change_Solvent Change Solvent (e.g., EtOH to EtOAc) Check_TLC->Change_Solvent No Proceed Proceed to Boc Protection Check_TLC->Proceed Yes

Caption: Troubleshooting workflow for the catalytic hydrogenation step.

Part 2: Final Deprotection and Salt Formation

Question: My final Boc deprotection with HBr results in a low yield and an oily, hard-to-purify product. How can I obtain a clean, crystalline hydrobromide salt?

Answer: This is a common issue when moving from the protected intermediate to the final salt. The formation of a clean, crystalline solid depends heavily on the acid choice, solvent system, and rigorous exclusion of water.

  • Causality & Diagnosis:

    • Incomplete Deprotection: Insufficient acid strength or reaction time can lead to a mixture of starting material and product.[6][7]

    • Water Content: The presence of water can make the final hydrobromide salt hygroscopic and oily, preventing crystallization. The starting materials and solvents must be anhydrous.[8]

    • Side Reactions: The tert-butyl cation generated during deprotection is a potent alkylating agent and can react with nucleophilic sites on your molecule, especially if the reaction is heated.[9]

    • Improper Workup: The method used to precipitate and isolate the salt is critical. Simply removing the solvent under vacuum often leads to oils.

  • Solutions & Optimization:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. A common and effective reagent is a solution of 33% HBr in glacial acetic acid. Alternatively, 4M HCl in dioxane is a very effective system for Boc deprotection, though this would yield the hydrochloride salt.[6][10] For the hydrobromide, using HBr gas bubbled through an anhydrous solvent is also an option.

    • Precipitation/Crystallization: After the deprotection is complete (typically 1-2 hours at room temperature), do not rotovap the mixture directly. Instead, add a non-polar co-solvent like anhydrous diethyl ether or methyl tert-butyl ether (MTBE) dropwise until the product precipitates.[10] The resulting solid is often much more crystalline.

    • Temperature Control: Perform the deprotection at room temperature or below (0 °C). Heating can promote side reactions from the tert-butyl cation.[7]

    • Drying: After filtering the solid product, wash it thoroughly with the non-polar solvent (ether or MTBE) to remove acetic acid and other impurities. Dry the solid under high vacuum for several hours. If it remains sticky, drying in a vacuum oven with a desiccant like P₂O₅ can be effective.[8]

Issue Potential Cause Recommended Solution Scientific Rationale
Low Yield Incomplete reactionIncrease reaction time to 2-4 hours; monitor by TLC/LC-MS.Ensures the acid has sufficient time to fully cleave the sterically accessible Boc group.[6]
Oily Product Presence of water; residual solventUse anhydrous reagents; precipitate product by adding MTBE/ether; dry under high vacuum.HBr salts are often hygroscopic. Anhydrous conditions and proper precipitation promote the formation of a stable crystal lattice.[8][10]
Discoloration Side reactions (alkylation)Run the reaction at 0°C to room temperature; avoid heating.Lower temperatures reduce the rate of side reactions caused by the highly reactive tert-butyl cation intermediate.[9]
Poor Filterability Amorphous/gummy solidAfter precipitation, stir the slurry for 30-60 minutes to allow for crystal growth before filtration."Aging" the precipitate can improve its crystalline nature, making it easier to filter and handle.
Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide salt? A1: Recrystallization is the most effective method. A common solvent system is a mixture of a polar solvent like ethanol or methanol with a non-polar co-solvent like diethyl ether or MTBE. Dissolve the crude salt in a minimal amount of hot ethanol, then cool slowly. If crystals do not form, add ether dropwise until turbidity persists, then allow it to stand.

Q2: How can I effectively monitor the progress of the Boc deprotection? A2: TLC is a fast and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The Boc-protected starting material will have a higher Rf value than the highly polar amine salt product, which will often remain at the baseline. Staining the plate with ninhydrin will show a colored spot (usually purple or yellow) for the product (primary amine) but not the starting material. LC-MS is also definitive for confirming the mass of the product and the disappearance of the starting material.

Q3: Are there alternatives to catalytic hydrogenation for the azide reduction step? A3: Yes. The Staudinger Reaction (using triphenylphosphine followed by water) is an excellent alternative that is very mild and chemoselective, though it generates a stoichiometric amount of triphenylphosphine oxide byproduct which must be removed.[4] Reduction with metal hydrides like LiAlH₄ is also possible but is much less chemoselective and may reduce other functional groups in the molecule.[4] For most applications, catalytic hydrogenation remains the cleanest and most scalable option.[4]

Optimized Experimental Protocols

Protocol A: Azide Reduction and In-Situ Boc Protection

  • To a solution of 5-(azidomethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous methanol (0.1 M), add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Carefully add 10% Palladium on Carbon (10 wt% of the starting material) under a nitrogen atmosphere.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask with a vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting azide is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-5-(aminomethyl)pyridin-2(1H)-one, which can be purified by column chromatography or used directly in the next step.

Protocol B: Boc Deprotection and Hydrobromide Salt Formation

  • Dissolve the crude N-Boc-5-(aminomethyl)pyridin-2(1H)-one (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (3.0-5.0 eq) dropwise. Gas evolution (isobutylene) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the complete disappearance of the starting material.

  • Once the reaction is complete, place the flask in an ice bath and slowly add anhydrous diethyl ether or MTBE with vigorous stirring until a white precipitate forms.

  • Continue stirring the resulting slurry in the ice bath for another 30 minutes.

  • Collect the solid by vacuum filtration, washing thoroughly with cold anhydrous diethyl ether.

  • Dry the white solid under high vacuum to a constant weight to yield 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

References
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • Comparative study of different methods for azide reduction to amines. Benchchem.
  • Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]

  • 5-(Bromomethyl)-1-methylpyridin-2(1H)-one. Benchchem.
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • Boc De-protection. Reddit. Available at: [Link]

  • Are azides reducted to amines using hydrogenation with PtO2 (Adam's catalyst) as the catalyst? Or, is Pd/C required? ResearchGate. Available at: [Link]

  • How can we convert a linear azide into an amine? ResearchGate. Available at: [Link]

  • Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.
  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Azide Hydrogenation. Reddit. Available at: [Link]

  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers. Available at: [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.
  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS: 1159822-18-0).[1] This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. The unique chemical nature of this compound—a highly polar, basic pyridinone salt—presents specific challenges that this guide aims to address directly.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the isolation and purification of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in a question-and-answer format.

Q1: My crude product is a persistent oil or sticky gum after synthesis and solvent removal. How can I induce crystallization?

A1: This is a common issue for highly polar, water-soluble compounds that can form viscous, solvated states. The hydrobromide salt form is hygroscopic and readily absorbs moisture, which can inhibit crystallization.

  • Mechanistic Insight: Crystallization requires the formation of an ordered lattice structure. The presence of excess solvent, particularly water, or residual impurities can disrupt the intermolecular interactions necessary for this ordering, resulting in an amorphous oil or gum.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: If water or protic solvents are suspected, dissolve the oil in a suitable solvent like isopropanol or toluene and remove it under reduced pressure. Repeating this process 2-3 times can effectively remove residual water.

    • Trituration: This is the most effective technique for this situation. Trituration involves suspending the oil in a solvent in which the desired compound is insoluble (an "anti-solvent"), but the impurities are at least partially soluble. Vigorous stirring or sonication encourages the product to solidify.

    • "Salting Out": If the compound is in an aqueous solution, adding a saturated solution of a salt in which your compound is less soluble can sometimes force precipitation. However, this may introduce inorganic impurities.

    • Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the supersaturated solution or oil can provide a nucleation point to initiate crystallization.

Q2: I'm attempting flash chromatography on silica gel, but I'm seeing severe peak tailing and my product seems to be permanently stuck on the column. What's going wrong?

A2: This is the most predictable challenge when purifying basic amines on standard silica gel.[2]

  • Mechanistic Insight: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[2] The basic primary amine on your molecule undergoes a strong acid-base interaction with these silanols.[2][3] This secondary interaction, which is much stronger than the intended polar-polar interactions of normal-phase chromatography, causes a portion of the analyte to be retained much longer, leading to significant peak tailing and, in severe cases, irreversible adsorption.[3]

  • Troubleshooting & Optimization:

    • Mobile Phase Modification (The "Quick Fix"): Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites. This base will interact with the silica, leaving your compound free to elute normally.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et3N) or 1-2% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[2][4] Always add the modifier to both the equilibration solvent and the gradient.

    • Use a Deactivated Stationary Phase: The most robust solution is to use a stationary phase without accessible acidic sites.

      • Amine-Functionalized Silica: Columns packed with amine-functionalized silica (Si-NH₂) provide a basic surface that repels the basic analyte, leading to excellent peak shape.[2][4]

      • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Ensure you are using basic or neutral alumina, as acidic alumina will have similar problems to silica.

Q3: My compound runs at the solvent front in my reversed-phase HPLC (C18) analysis, giving me no separation from other polar impurities. How can I achieve retention?

A3: This issue arises because 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is extremely polar. In its protonated (salt) form, it has very little affinity for the non-polar C18 stationary phase and is swept through the column with the mobile phase.

  • Mechanistic Insight: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar/ionic compounds do not partition well into the hydrophobic stationary phase and thus are not retained.

  • Troubleshooting & Optimization:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are designed to better retain polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal technique for this class of molecules. HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for very polar compounds.

    • High pH Reversed-Phase: At a high pH (e.g., pH 9-10), the primary amine (R-NH₃⁺) is deprotonated to its free base form (R-NH₂). The neutral free base is significantly less polar and more hydrophobic than the charged salt, leading to increased retention on a C18 column.[2] Caution: This requires a pH-stable column, as traditional silica-based C18 columns will dissolve at high pH.

Section 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[5]

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. Use small test tubes with ~10-20 mg of your crude material to screen the solvents listed in the table below.

    • An ideal solvent will fully dissolve your compound when hot but provide low solubility when cold.

    • An ideal solvent system consists of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.[5]

  • Complete Precipitation: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the yield of precipitated crystals.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Water (H₂O)100Very HighLikely to be a good solvent, may require an anti-solvent.
Methanol (MeOH)65HighGood starting point. Often used for polar compounds.[6]
Ethanol (EtOH)78HighSimilar to methanol, slightly less polar.
Isopropanol (IPA)82Medium-HighA common choice for recrystallizing salts.[7]
Acetonitrile (ACN)82MediumCan be a good choice for moderately polar compounds.
Ethyl Acetate (EtOAc)77Low-MediumLikely to be an anti-solvent.
Dichloromethane (DCM)40Low-MediumLikely to be an anti-solvent.
Protocol 2: Flash Chromatography

This protocol outlines two effective methods for preparative column chromatography. The choice between them depends on the availability of specialized columns.

Workflow: Choosing a Chromatography Method

G start Crude Product Purity Check decision1 Is Purity <95%? start->decision1 decision2 Specialized Columns (e.g., Amine, HILIC) Available? decision1->decision2 Yes end_ok Product is Sufficiently Pure decision1->end_ok No proc1 Method A: Standard Silica + Amine Modifier decision2->proc1 No proc2 Method B: Amine-Functionalized Silica Column decision2->proc2 Yes end_purified Purified Product proc1->end_purified proc2->end_purified

Sources

Hantzsch Pyridine Synthesis Technical Support Center: A Guide to Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this cornerstone multi-component reaction. The Hantzsch synthesis, while elegant and powerful for creating 1,4-dihydropyridines (1,4-DHPs) and pyridines, is sensitive to a variety of experimental parameters.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Section 1: Initial Checks & The Most Common Culprits

Before diving into complex mechanistic issues, it's crucial to rule out common experimental errors. Low yields often stem from foundational issues rather than a fundamental flaw in the reaction itself.

Question: My reaction has produced little to no 1,4-DHP product. Where should I start my investigation?

Answer: Start with the basics—reagent quality and reaction setup.

  • Purity of the Aldehyde: Aldehydes are prone to air oxidation, forming carboxylic acids. Even a small amount of carboxylic acid can quench the ammonia/ammonium acetate, effectively halting the reaction.

    • Troubleshooting Step: Use a freshly opened bottle of the aldehyde or purify it by distillation before use. An NMR or IR spectrum can confirm the presence of carboxylic acid impurities.

  • Quality of the β-Ketoester: Similarly, β-ketoesters like ethyl acetoacetate can degrade over time.

    • Troubleshooting Step: Ensure your β-ketoester is from a reliable source and has been stored properly. Distillation under reduced pressure is an effective purification method.

  • Ammonia Source: The choice and handling of the nitrogen source are critical.

    • Ammonium Acetate: This is often used as it provides both ammonia and a mild acidic catalyst (acetic acid) upon dissociation. Ensure it is dry and has not clumped together from moisture absorption.

    • Aqueous Ammonia: If using aqueous ammonia, be aware that the water can significantly affect the reaction, sometimes favorably, but it can also complicate product isolation.[3][4][5]

  • Stoichiometry: The reaction requires a precise 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source.

    • Troubleshooting Step: Double-check your calculations and measurements. An excess of one reagent can lead to the formation of side products.

Section 2: Troubleshooting Specific Scenarios (FAQs)

This section addresses specific problems you might observe during your experiment, providing explanations for the likely causes and actionable solutions.

Question: My TLC analysis shows the consumption of starting materials, but there are multiple new spots and a low yield of the desired product. What's happening?

Answer: The formation of multiple side products is a classic sign that reaction intermediates are being diverted into non-productive pathways. The Hantzsch synthesis involves a delicate balance between several competing reactions.[3][6]

  • Causality: The core of the synthesis involves the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl, or "chalcone-like" species (from the aldehyde and β-ketoester via a Knoevenagel condensation).[7][8] These must then combine in a Michael addition. If one intermediate forms much faster than the other, it can self-condense or react with other species.

  • Troubleshooting Workflow:

    G Start Low Yield & Multiple Spots on TLC Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Cat Is Catalyst Absent or Inappropriate? Check_Temp->Check_Cat No High_Temp High T promotes side reactions & degradation. [1] Check_Temp->High_Temp Yes Check_Solvent Is Solvent Choice Optimal? Check_Cat->Check_Solvent No No_Cat Uncatalyzed reaction is slow, allowing side pathways. [1][9] Check_Cat->No_Cat Yes Bad_Solvent Solvent polarity affects intermediate stability and reaction rates.[1] Check_Solvent->Bad_Solvent Yes Sol_High_Temp Lower temperature to room temp or 40-60°C. High_Temp->Sol_High_Temp Sol_Cat Add a mild Brønsted or Lewis acid catalyst (e.g., PTSA, Yb(OTf)₃).[1][9] No_Cat->Sol_Cat Sol_Solvent Switch to a protic solvent like Ethanol or a green alternative like water with micelles.[3][9] Bad_Solvent->Sol_Solvent

    Caption: Troubleshooting workflow for multiple side products.

Question: The reaction seems to stop prematurely, with significant starting material remaining even after extended reaction times. What can I do?

Answer: A stalled reaction often points to issues with reaction kinetics or catalyst deactivation. The classical Hantzsch synthesis can be slow, requiring long reflux times which may not be suitable for all substrates.[1][3]

  • Introduce a Catalyst: The reaction is significantly accelerated by catalysts. While ammonium acetate provides some in-situ acid catalysis, it's often insufficient.

    • Solution: Add a catalytic amount (1-10 mol%) of a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid such as Ytterbium triflate (Yb(OTf)₃).[1][9] This is one of the most effective ways to improve both reaction rate and yield.

  • Increase Effective Concentration:

    • Solution 1: Perform the reaction under solvent-free conditions.[10] The reactants are mixed and heated gently (or stirred at room temperature if a highly efficient catalyst is used). This often dramatically increases the reaction rate.

    • Solution 2: Use alternative energy sources. Microwave irradiation or ultrasonication can significantly reduce reaction times from hours to minutes and improve yields.[1][3][11]

  • Consider the Aldehyde's Reactivity:

    • Electron-withdrawing groups on an aromatic aldehyde generally increase its reactivity and lead to higher yields.[7]

    • Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may react much more slowly and require more forcing conditions or a more potent catalyst.[7]

ParameterUncatalyzed (Classical)Catalyzed (Modern)
Catalyst None (or in-situ from NH₄OAc)Lewis Acids, Brønsted Acids, Organocatalysts[12]
Typical Time 6 - 24 hours15 minutes - 4 hours[12]
Temperature Reflux (e.g., Ethanol, 78°C)Room Temperature to 60°C[10][12]
Typical Yield Often < 70%Frequently > 90%[3][12]
Caption: Comparison of uncatalyzed vs. catalyzed Hantzsch synthesis conditions.

Question: I've formed the 1,4-DHP product, but I'm losing a lot during the subsequent oxidation to the pyridine. How can I improve my aromatization step?

Answer: The oxidation of the 1,4-DHP to the final pyridine product is a critical step where yield can be lost due to harsh conditions, side reactions, or incomplete conversion.[3] The driving force is the formation of a stable aromatic ring.[3][8]

  • Problem: Classical oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are very strong and can lead to over-oxidation or degradation of sensitive functional groups on your molecule.[3] Workup procedures can also be cumbersome.

  • Solutions:

    • Milder Oxidizing Agents: Switch to milder and more selective reagents. Iodine in refluxing methanol, manganese dioxide (MnO₂), or even simple aeration in the presence of a catalyst can be effective.[3]

    • Photochemical Oxidation: For a very clean, metal-free option, photochemical oxidation using UV or visible light can give excellent yields.[3]

    • One-Pot Synthesis-Aromatization: Consider a one-pot procedure where the Hantzsch condensation is immediately followed by aromatization without isolating the 1,4-DHP intermediate. This can be achieved by including a mild oxidant like ferric chloride (FeCl₃) in the initial reaction mixture.[3]

Section 3: Key Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The reaction is a cascade of equilibria, and pushing the reaction towards the desired product requires controlling these steps.

G cluster_0 Reactants cluster_1 Key Intermediates Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester Ketoester1->Knoevenagel Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Enamine Formation Ammonia Ammonia (NH₃) Ammonia->Enamine Enamine Formation Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Product) Cyclization->DHP

Caption: Simplified mechanism of the Hantzsch 1,4-DHP synthesis.

The most critical step is the Michael addition between the enamine and the Knoevenagel intermediate. If their concentrations are not well-matched, side reactions dominate. A good catalyst ensures both intermediates are formed and react efficiently.[6]

Section 4: Experimental Protocols

Protocol 1: Optimized, Catalyzed Hantzsch Synthesis of a Model 1,4-DHP

This protocol uses a mild acid catalyst to improve yield and reduce reaction time.

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • p-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 10 mol%)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol, benzaldehyde, ethyl acetoacetate, and ammonium acetate.

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

    • Add the PTSA catalyst to the mixture.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of benzaldehyde and the appearance of a new, often UV-active, product spot indicates reaction progression.

    • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the pure 1,4-dihydropyridine. Expected yield: >90%.

Protocol 2: Purification of Benzaldehyde by Distillation

  • Objective: To remove benzoic acid, which inhibits the reaction.

  • Procedure:

    • Set up a simple distillation apparatus.

    • Place the commercial benzaldehyde into the distillation flask.

    • Distill the benzaldehyde at atmospheric pressure (boiling point: ~179°C). Caution: Perform in a well-ventilated fume hood.

    • Collect the fraction boiling at the correct temperature, ensuring the distillate is clear and colorless.

    • Use the freshly distilled aldehyde immediately for the best results.

References

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Gupta, A., & Kumar, R. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

  • Tran, D. N., & Leadbeater, N. E. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2989-2997. Retrieved from [Link]

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI. Retrieved from [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170006. Retrieved from [Link]

  • Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 68(2), 157. Retrieved from [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). ResearchGate. Retrieved from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). MDPI. Retrieved from [Link]

  • Solved Experiment 1: Hantzsch Pyridine Synthesis. (2022). Chegg. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyridone synthesis. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively. Pyridone scaffolds are prevalent in numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical endeavor.[1][2][3] This resource is structured to address the most common challenges encountered in the lab, from low yields to purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q1: My reaction yield for the synthesis of a pyridone derivative is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a frequent challenge in organic synthesis, and pyridone synthesis is no exception. The issue can often be traced back to several key factors, including reagent quality, reaction conditions, and the presence of competing side reactions.[4][5] A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.

The following workflow provides a structured approach to diagnosing and improving your reaction yield.

Low_Yield_Troubleshooting start Low Reaction Yield Observed reagent_check Step 1: Verify Reagent Purity & Stoichiometry start->reagent_check reagents_ok Reagents Verified reagent_check->reagents_ok Purity & Stoichiometry Confirmed reagents_impure Impure Reagents or Incorrect Stoichiometry Detected reagent_check->reagents_impure Issues Found condition_review Step 2: Re-evaluate Reaction Conditions (Temperature, Time, Solvent, Catalyst) conditions_correct Conditions Appear Optimal condition_review->conditions_correct No Obvious Issues conditions_suboptimal Suboptimal Conditions Identified condition_review->conditions_suboptimal Adjustments Needed workup_eval Step 3: Analyze Work-up & Purification Procedures procedure_optimized Work-up Optimized workup_eval->procedure_optimized Improvements Made product_loss Product Loss During Extraction/Purification workup_eval->product_loss Losses Identified side_reaction_investigation Step 4: Investigate Potential Side Reactions side_reactions_minimized Side Reactions Minimized side_reaction_investigation->side_reactions_minimized Strategy Implemented competing_reactions Competing Reactions Dominant side_reaction_investigation->competing_reactions Significant Side Products reagents_ok->condition_review consult Consult Further Literature or Technical Support reagents_impure->consult conditions_correct->workup_eval conditions_suboptimal->consult procedure_optimized->side_reaction_investigation product_loss->consult yield_improved Yield Improved side_reactions_minimized->yield_improved competing_reactions->consult Regioselectivity cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Cyanoacetamide cluster_2 Potential Regioisomeric Products R1(CO)CH2(CO)R2 R1(CO)CH2(CO)R2 Mixture of Regioisomers Mixture of Regioisomers R1(CO)CH2(CO)R2->Mixture of Regioisomers + NCCH2CONH2 NCCH2CONH2 NCCH2CONH2->Mixture of Regioisomers + Product_A Product A Mixture of Regioisomers->Product_A Product_B Product B Mixture of Regioisomers->Product_B

Sources

Stability issues and degradation products of aminomethyl pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminomethyl Pyridine Compounds

Welcome to the Technical Support Center for aminomethyl pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Aminomethyl pyridines are versatile building blocks in medicinal chemistry and materials science, but their inherent reactivity can lead to stability challenges. This resource provides in-depth, experience-based answers to common issues, helping you anticipate problems, troubleshoot experiments, and ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: An unknown peak appears in my HPLC analysis after storing my aminomethyl pyridine compound. What is it and why did it form?

Answer:

The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is a classic indicator of degradation. For aminomethyl pyridine compounds, the most common culprits are oxidation and photodegradation, with hydrolysis being a secondary concern depending on the specific molecular structure and storage conditions.

Causality and In-Depth Explanation:

The aminomethyl pyridine scaffold has two primary sites susceptible to degradation: the pyridine ring and the aminomethyl group.

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This is a very common degradation pathway for pyridine-containing compounds. Additionally, the aminomethyl group (-CH₂NH₂) can be susceptible to oxidation, potentially leading to the formation of imines or even cleavage of the C-N bond.[1] This process is often accelerated by the presence of trace metal ions, oxygen (air), and light. Visually, this can sometimes manifest as a yellowing or browning of the material.[2][3]

  • Photodegradation: Pyridine and its derivatives can absorb UV light, leading to photochemical reactions.[4][5] Irradiation can generate highly reactive radical species that degrade the molecule.[6] Succinic acid has been identified as a major product of pyridine photolysis, indicating that ring cleavage can occur.[5][7] If your compound has been exposed to light, even ambient lab lighting over a prolonged period, photolytic degradation is a strong possibility.

  • Hydrolysis: While the pyridine ring itself is generally stable against hydrolysis, if the molecule contains other susceptible functional groups (e.g., an amide or ester elsewhere in the structure), pH-dependent hydrolysis can occur. The aminomethyl group itself is not typically hydrolyzed, but it can influence the electronic properties of the molecule and affect the stability of other functional groups.[8][9][10][11]

Troubleshooting Workflow: Identifying the Degradant

Here is a logical workflow to identify the unknown peak.

G cluster_data Data Analysis cluster_confirm Confirmation start New Peak Observed in HPLC lcms Perform LC-MS Analysis start->lcms mass Determine Mass of Degradant (Δ mass from parent) lcms->mass pathway Hypothesize Degradation Pathway mass->pathway nmr Isolate Degradant for NMR pathway->nmr If Structure is Ambiguous forced Conduct Forced Degradation Study pathway->forced Hypothesis Formed confirm Confirm Identity nmr->confirm forced->confirm

Caption: Workflow for identifying an unknown degradation product.

Issue 2: My aminomethyl pyridine solution is turning yellow. Is this a problem, and how can I prevent it?

Answer:

Yes, a color change, particularly to yellow or brown, is a strong visual indicator of chemical degradation, most commonly due to oxidation. While the colored species may be present in very small amounts, their appearance signals that the integrity of your compound is compromised.

Causality and In-Depth Explanation:

Oxidative degradation pathways can produce highly conjugated systems that absorb visible light, resulting in a colored appearance. The primary sites of oxidation are the pyridine nitrogen, forming an N-oxide, and the aminomethyl side chain.[1] The reaction is often autocatalytic and is accelerated by:

  • Atmospheric Oxygen: The most common oxidant.

  • Light: Provides the energy to initiate radical oxidation reactions.[4]

  • Trace Metals: Can act as catalysts for oxidation.

  • Elevated Temperature: Increases the rate of all chemical reactions, including degradation.[2]

Prevention Strategies:

To maintain the stability of your compound, you must minimize its exposure to these factors.

  • Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere like argon or nitrogen. This displaces oxygen and prevents oxidation. For routine lab use, this can be achieved by using vials with septa and flushing with an inert gas before sealing.

  • Light Protection: Store materials in amber vials or wrap containers in aluminum foil to protect them from light.[12]

  • Temperature Control: Store compounds at recommended temperatures, often refrigerated (2-8 °C) or frozen (-20 °C), to slow the rate of degradation.

  • Use of Antioxidants: In formulated solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can help scavenge free radicals and inhibit oxidative chain reactions.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation can sequester metal ions.

Storage ConditionRecommendationRationale
Atmosphere Store under Argon or Nitrogen.Prevents oxidation by displacing atmospheric oxygen.
Light Use amber vials or wrap in foil.Prevents initiation of photodegradation pathways.[4]
Temperature Store at 2-8°C or -20°C.Reduces the kinetic rate of degradation reactions.
Formulation Consider adding antioxidants or chelating agents.Scavenges radicals and sequesters catalytic metals.
Issue 3: How do I properly design a study to understand the stability limits of my new aminomethyl pyridine derivative?

Answer:

To proactively understand the stability of your molecule, you must perform a forced degradation (or stress testing) study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is a critical step in drug development, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A.[13][14][15][16][17]

Causality and In-Depth Explanation:

Forced degradation studies help you predict long-term stability, develop stability-indicating analytical methods, and understand the molecule's intrinsic weaknesses.[18] By subjecting the drug substance to conditions more severe than accelerated stability testing, you can rapidly identify how it is likely to degrade over its shelf life.[18]

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions used. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

1. Preparation:

  • Prepare stock solutions of your aminomethyl pyridine compound in a suitable solvent (e.g., methanol, acetonitrile, water).
  • Prepare control samples (unstressed) stored at ideal conditions (e.g., -20°C, protected from light).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60-80°C for several hours to days.
  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60-80°C for several hours.
  • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature, protected from light, for several hours.
  • Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 80°C).
  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][15]

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.
  • Neutralize the acid and base samples before analysis.
  • Analyze all samples, including the control, by a stability-indicating HPLC method (typically with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS)).
  • Compare the chromatograms to identify and quantify the degradation products.

Data Summary Table for Forced Degradation:

Stress ConditionReagent/ParametersPotential Degradation Products
Acidic 0.1 M HCl, 60-80°CProducts of hydrolysis if susceptible groups are present.
Basic 0.1 M NaOH, 60-80°CProducts of hydrolysis if susceptible groups are present.[19][20]
Oxidative 3-30% H₂O₂, RTN-oxides, imines, products of ring opening.[19][20][21]
Thermal 80°C (solid & solution)Various, depends on the lowest energy degradation pathway.
Photolytic ICH Q1B light exposureProducts of radical reactions, ring cleavage (e.g., succinic acid).[5][22]

Visualizing the Forced Degradation Logic

G cluster_stress Stress Conditions (ICH Q1A) cluster_output Study Outputs parent Parent Compound (Aminomethyl Pyridine) acid Acidic (HCl, Δ) parent->acid base Basic (NaOH, Δ) parent->base ox Oxidative (H₂O₂) parent->ox heat Thermal (Δ) parent->heat light Photolytic (UV/Vis Light) parent->light analysis Stability-Indicating HPLC-MS Analysis acid->analysis base->analysis ox->analysis heat->analysis light->analysis pathway Degradation Pathways analysis->pathway products Degradant Structures analysis->products method Validated Analytical Method analysis->method

Caption: Logic flow of a forced degradation study.

References

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available from: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available from: [Link]

  • UV photolysis for accelerating pyridine biodegradation. Semantic Scholar. Available from: [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]

  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology. Available from: [Link]

  • 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Pipzine Chemicals. Available from: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]

  • 4-(Aminomethyl)pyridine Supplier & Manufacturer in China. Pipzine Chemicals. Available from: [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available from: [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. Available from: [Link]

  • Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available from: [Link]

  • Oxidation of methyl-pyridines. Google Patents.
  • Hydrolysis of Amides. YouTube. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Available from: [Link]

  • (PDF) Graphene Oxide-(Aminomethyl) Pyridine Coupling Reaction. ResearchGate. Available from: [Link]

  • mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. PubMed. Available from: [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available from: [Link]

  • Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. ResearchGate. Available from: [Link]

  • Aminomethanol water elimination: Theoretical examination. SciSpace. Available from: [Link]

  • Oxidation of Amines by Flavoproteins. PMC - NIH. Available from: [Link]

  • Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. PubMed. Available from: [Link]

  • Biodegradation of pyridine in a completely mixed activated sludge process. PubMed. Available from: [Link]

  • Recent strategies for the synthesis of pyridine derivatives. PubMed. Available from: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available from: [Link]

Sources

Overcoming solubility problems of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Researchers utilizing 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide frequently encounter a primary obstacle: its poor solubility in many standard organic solvents. This behavior is a direct consequence of its chemical nature. The molecule is supplied as a hydrobromide salt, making it an ionic compound with a high crystal lattice energy.[1] For dissolution to occur, the solvent molecules must provide enough energy to overcome these strong ionic bonds. This guide provides a systematic, causality-driven approach to troubleshooting and resolving these solubility issues, ensuring your experiments proceed efficiently and effectively.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the common points of failure during solubilization and offers a tiered response, from simple adjustments to more definitive chemical modifications.

Q1: I'm starting a new reaction. Which organic solvents should I try first to dissolve 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

Answer: Your initial efforts should focus on the most polar organic solvents available. The ionic nature of the hydrobromide salt dictates that it will dissolve best in solvents capable of stabilizing charged species.

Scientific Rationale: Polar solvents, particularly polar protic solvents, are effective at solvating ions.[2] Polar protic solvents like methanol and ethanol possess hydroxyl (-OH) groups that can form hydrogen bonds with both the protonated aminomethyl cation and the bromide anion. Polar aprotic solvents like DMSO and DMF have large dipole moments that allow them to effectively solvate the cation.[1][2] In contrast, nonpolar solvents like hexane or toluene lack the necessary polarity to overcome the salt's crystal lattice energy.[2]

Recommended Starting Points: Begin with small-scale solubility tests (e.g., 1-2 mg of compound in 0.5 mL of solvent) using the solvents listed in the table below.

SolventTypeDielectric Constant (ε) at 20°CRationale & Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic~47Excellent solvating power for salts. High boiling point can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic~37Good alternative to DMSO. Also has a high boiling point.
Methanol (MeOH) Polar Protic~33Good solvating power and is easily removed under vacuum. Can act as a nucleophile in some reactions.
Ethanol (EtOH) Polar Protic~25Similar to methanol but slightly less polar. Generally a safe choice for many reaction types.
Q2: My compound is only partially soluble or forms a suspension in my chosen polar solvent. What is the next logical step?

Answer: Before abandoning the solvent system, attempt to increase solubility by applying gentle heat and then exploring the use of a co-solvent.

Scientific Rationale: For most solid solutes, solubility increases with temperature.[3] The added thermal energy helps to break the ionic bonds within the crystal lattice. If heating is insufficient, a co-solvent system can be employed. This involves using a primary solvent in which the compound is sparingly soluble and adding a small amount of a secondary, highly polar solvent (a "co-solvent") in which the compound is more soluble.[4][5] The co-solvent enhances the overall polarity of the solvent mixture, disrupting the solute-solute interactions more effectively.[6]

Recommended Protocol:

  • Apply Heat: In a well-ventilated fume hood, gently warm the suspension to 40-50°C with stirring. Visually monitor for dissolution. Caution: Check the stability of your other reagents at this temperature.

  • Introduce a Co-solvent: If heating is ineffective, cool the mixture to room temperature. Add a high-polarity co-solvent (such as DMSO) dropwise (e.g., 1-5% of the total volume) while stirring vigorously. Often, only a small amount is needed to achieve full dissolution.

Advanced Strategy: Conversion to Freebase for Maximum Solubility

Q3: I've tried heating and co-solvents, but my compound remains insoluble for my reaction conditions. Is there a more definitive solution?

Answer: Yes. The most robust method to overcome persistent solubility issues is to convert the hydrobromide salt into its corresponding neutral form, the "freebase." This chemical modification fundamentally alters the molecule's physical properties, dramatically increasing its solubility in a broad range of common organic solvents.

Scientific Rationale: The hydrobromide salt is a charged, ionic species. By neutralizing the salt with a mild base, you deprotonate the aminomethyl group.[7] This removes the ionic charge, converting the molecule into a neutral organic compound.[8] This neutral freebase is significantly less polar and no longer possesses a strong crystal lattice energy held together by ionic bonds. Consequently, it becomes readily soluble in common, less polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform (CHCl₃).[8]

Below is a troubleshooting flowchart to guide your decision-making process.

Solubility_Troubleshooting_Flowchart start Compound Insoluble in Chosen Organic Solvent step1 Step 1: Re-evaluate Solvent Choice (Try high-polarity solvents: DMSO, DMF, MeOH) start->step1 Start Here step2 Step 2: Apply Gentle Heat (40-50°C with stirring) step1->step2 Still Insoluble success SOLUBLE Proceed with Experiment step1->success Soluble step3 Step 3: Introduce a Co-Solvent (Add 1-5% DMSO or MeOH) step2->step3 Still Insoluble step2->success Soluble step4 Advanced Strategy: Convert Salt to Freebase step3->step4 Still Insoluble step3->success Soluble step4->success Soluble (in a wider range of solvents)

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q4: Why is the compound supplied as a hydrobromide salt instead of the freebase? The freebase form of many amines can be oily, difficult to purify, or have a shorter shelf-life. Converting them to a salt form, like a hydrobromide, typically yields a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term.[9]

Q5: How do I perform the conversion from the hydrobromide salt to the freebase? The conversion is a standard acid-base extraction. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide. The general principle involves dissolving the salt in an aqueous solution, adding a base to neutralize the acid, and then extracting the now organic-soluble freebase with an immiscible organic solvent.[7][10]

Q6: Will using the freebase instead of the salt affect my subsequent reaction? Absolutely, and this must be considered. The freebase's primary amine is more nucleophilic and more basic than the protonated ammonium salt. This increased reactivity could be beneficial or detrimental, depending on your reaction mechanism. Additionally, the bromide counter-ion will no longer be present in the reaction mixture, which could be a factor if it plays a role as a catalyst or spectator ion.

Q7: How can I be sure I have successfully formed the freebase? You can validate the conversion using a few simple methods:

  • Thin-Layer Chromatography (TLC): The freebase will have a different (usually higher) Rf value than the highly polar salt, which often streaks or remains at the baseline.

  • pH Test: After the extraction, the aqueous layer should be basic (pH > 8).

  • Solubility Test: The dried, isolated product should now be readily soluble in solvents like dichloromethane (DCM), whereas the starting salt was not.

Detailed Experimental Protocols

Protocol 1: Conversion of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide to its Freebase

This protocol describes a standard laboratory procedure for converting the salt to the freebase for subsequent use in organic reactions.

Freebase_Conversion_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase dissolve 1. Dissolve Salt in Water basify 2. Add Base (e.g., sat. NaHCO₃) until pH > 8 dissolve->basify Stir extract 3. Extract with Organic Solvent (e.g., DCM, 3x) basify->extract Transfer to Separatory Funnel dry 4. Dry Combined Organic Layers (e.g., Na₂SO₄) extract->dry Collect Organic Layers evaporate 5. Evaporate Solvent Under Reduced Pressure dry->evaporate Filter product Result: Pure Freebase evaporate->product

Caption: Standard workflow for salt to freebase conversion.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in a minimal amount of deionized water in an Erlenmeyer flask.

  • Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Continue adding the basic solution until the pH of the aqueous solution is >8, as confirmed by pH paper. Effervescence (CO₂ release) may be observed.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which the freebase is soluble (e.g., Dichloromethane or a 9:1 mixture of Chloroform/Isopropanol). Perform the extraction three times (3x) to ensure complete recovery of the product.

  • Drying: Combine the organic layers from the three extractions. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 5-(Aminomethyl)pyridin-2(1H)-one freebase, which can be used directly in your next reaction without further purification.

References

  • National Center for Biotechnology Information. 5-(Aminomethyl)pyridin-2(1H)-one. PubChem Compound Summary for CID 14846981. [Link]

  • Frontier, A. Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals (Basel). [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pawar, P., et al. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Reddit. Turning a salt into freebase. r/OrganicChemistry. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. How to separate organic salts?. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Pharmaffiliates. CAS No : 131052-84-1| Chemical Name : 5-Aminomethyl-1h-pyridin-2-one. [Link]

  • Abbott, S. Practical Solubility Science: (Co)Solvents. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • ResearchGate. Green chemistry: Reversible nonpolar-to-polar solvent. [Link]

  • Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

  • Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?. [Link]

  • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Quora. Are there any salts that are soluble in organic solvents?. [Link]

  • van der Ende, M. A., et al. (2019). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. [Link]

  • ResearchGate. The solubility of inorganic salts in organic solvents?. [Link]

  • National Center for Biotechnology Information. 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem Compound Summary for CID 151659530. [Link]

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Freire, E., et al. (2015). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E. [Link]

Sources

Identifying and removing impurities from 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS: 131052-84-1).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the analysis and purification of this important pyridinone intermediate.[4] Given its polar nature and the presence of a primary amine and a hydrobromide salt, this compound presents unique purification challenges that require specialized strategies. This guide provides in-depth, field-proven answers and protocols to ensure you achieve the highest possible purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial handling and analysis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Q1: What are the most probable sources of impurities in my sample?

Impurities can be introduced at various stages of the manufacturing process.[5][6] Understanding their origin is the first step in targeted removal. The main sources include:

  • Starting Materials & Reagents: Unreacted precursors or reagents carried through the synthesis. For instance, if the aminomethyl group is formed via reduction of a nitrile, residual nitrile starting material may be present.

  • Process-Related Impurities (By-products): Substances formed during the synthesis due to side reactions. This can include isomers, oligomers, or products from over-alkylation or oxidation.

  • Degradation Products: The compound may degrade during synthesis, work-up, or storage, especially if exposed to harsh pH, high temperatures, or oxidative conditions.

  • Residual Solvents: Organic solvents used during synthesis or purification that are not fully removed.[5]

Q2: Which analytical techniques are recommended for an initial purity assessment?

For a comprehensive initial assessment, a combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating and quantifying trace impurities.[7][8] A reversed-phase method is typically the starting point.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides crucial structural information and can help identify impurities by detecting signals that do not correspond to the target molecule. It is particularly effective for identifying residual solvents and major structural variants.[7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC with the mass identification capability of MS. It is invaluable for determining the molecular weights of unknown impurities, providing critical clues to their identity.[6][9]

Q3: What are the primary strategies for purifying this compound?

Due to its high polarity and salt form, standard normal-phase silica gel chromatography is often ineffective. The most successful strategies are:

  • Recrystallization: If the compound has relatively high initial purity (>90%), recrystallization can be an effective and scalable method. Success is highly dependent on finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[10][11][12] It is excellent for separating less polar impurities from the highly polar target compound.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the target molecule contains a positively charged primary ammonium group (at low to neutral pH), cation-exchange chromatography can be a highly specific and effective purification method.[13][14]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions to specific experimental challenges.

Problem 1: My initial HPLC analysis shows several unexpected peaks. How do I proceed with their identification?

Observing unknown peaks in an HPLC chromatogram is a common issue. A systematic approach is required to identify these components to devise an effective purification strategy. The primary goal is to obtain the molecular weight and structural information for each impurity.

Workflow for Impurity Identification

The following diagram outlines the logical steps for identifying unknown impurities detected during an initial HPLC screening.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation & Action A Crude Sample Received B Run Standard RP-HPLC (UV Detector) A->B C Analyze Chromatogram: - Assess % Purity - Note Retention Times (RT) - Note Peak Shapes B->C D Run LC-MS Analysis (Use same HPLC method) C->D E Correlate HPLC peaks with MS data (Match RT to m/z) D->E F Hypothesize Impurity Structures (Based on Δ mass from parent, synthesis route) E->F G Is impurity structure confirmed? F->G H Develop Targeted Purification Strategy G->H Yes I Isolate Impurity via Preparative HPLC G->I No / High Impact J Characterize via NMR, High-Res MS, FTIR I->J J->G

Caption: Workflow for the systematic identification of unknown impurities.

Protocol 1: Impurity Profiling by LC-MS

This protocol provides a starting point for identifying impurities using a standard reversed-phase LC-MS system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide sample.

    • Dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this solution to a final concentration of approximately 10-50 µg/mL using the mobile phase starting condition (e.g., 95% water, 5% acetonitrile).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis:

    • Identify the peak for the parent compound. The free base has a molecular weight of 124.14 g/mol .[1] In positive ESI mode with formic acid, you should look for the protonated molecule [M+H]⁺ at m/z 125.1.

    • For each impurity peak in the UV chromatogram, find the corresponding mass spectrum.

    • Calculate the mass difference (Δ mass) between each impurity's m/z and the parent's m/z.

    • Use this information, along with knowledge of the synthetic route, to postulate impurity structures.

Table 1: Potential Impurities and Their Identification Markers
Potential Impurity NameLikely SourceStructure (if known)Expected [M+H]⁺ (m/z)Notes
5-Cyano-2-hydroxypyridineUnreacted Starting MaterialC₆H₄N₂O121.0If synthesis involves nitrile reduction.
5-Formyl-2-hydroxypyridineUnreacted Starting MaterialC₆H₅NO₂124.0If synthesis involves reductive amination.
Pyridine N-Oxide DerivativeSide Reaction (Oxidation)C₆H₈N₂O₂141.1N-oxidation is a common side reaction for pyridines.[15]
Dimerization ProductSide ReactionC₁₂H₁₄N₄O₂247.1Possible self-reaction of the aminomethyl group with another molecule.
Residual Boc-protected amineIncomplete DeprotectionC₁₁H₁₆N₂O₃225.1If Boc-protection was used during synthesis.

Problem 2: My initial recrystallization attempt did not significantly improve purity. What should I try next?

While recrystallization is powerful, it is not a universal solution. Its effectiveness depends on the impurity profile and the crystallization kinetics of the compound. If a simple cooling crystallization fails, more advanced methods are needed. The high polarity of the hydrobromide salt often necessitates a different approach from that used for neutral organic molecules.

Workflow for Purification Strategy Selection

Purification_Strategy A Crude Product Purity Assessment (HPLC >90%?) B Attempt Advanced Recrystallization (Solvent/Anti-solvent) A->B Yes C Assess Impurity Polarity (via HPLC RT) A->C No F Pure Product (>99%) B->F D Preparative Reversed-Phase HPLC C->D Impurities are less polar E Ion-Exchange Chromatography (IEX) C->E Impurities are neutral/acidic D->F E->F

Sources

Side reactions to avoid during the synthesis of substituted pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted pyridinone scaffolds. Pyridinones are privileged structures in drug discovery, but their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.[1][2][3][4]

This document moves beyond simple protocols to explain the underlying chemical principles governing these side reactions. By understanding the "why," you can proactively design experiments to favor your desired product and troubleshoot issues when they arise.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N-alkylated and O-alkylated products. Why is this happening and how can I control it?

This is the most common issue in pyridinone chemistry. It arises because 2-pyridones exist in tautomeric equilibrium with their 2-hydroxypyridine form.[5] The resulting pyridone anion is an ambident nucleophile , meaning it has two reactive sites: the nitrogen and the oxygen.[6][7] The ratio of N- to O-alkylation is highly dependent on several factors, including the solvent, the counter-ion (from the base), and the nature of the alkylating agent (electrophile).[6][8] A detailed guide to controlling this selectivity is provided in the Troubleshooting section below.

Q2: My reaction to functionalize the pyridinone ring is giving me a mixture of regioisomers (e.g., C4- vs. C2-substitution). How can I direct the reaction to the correct position?

Poor regioselectivity during C-H functionalization is often a result of the inherent electronic properties of the pyridinone ring and the reaction mechanism.[9] For N-acyl pyridinium salts, the C2 and C4 positions are both electrophilic, and the outcome of nucleophilic attack depends on the hard and soft acid-base (HSAB) properties of the nucleophile.[9] Steric hindrance from existing substituents can also play a major role in directing incoming groups to less hindered positions.[10] Specific strategies, such as using directing groups or choosing catalysts that favor a particular position, are often necessary.[11][12]

Q3: My reaction is messy, and I see a lot of baseline material on my TLC plate. What could be causing this?

This often points to dimerization or polymerization side reactions. Pyridone moieties possess both hydrogen bond donor and acceptor properties, which can facilitate self-assembly and unwanted side reactions, particularly at high concentrations or temperatures.[8] Certain synthetic routes, like condensations with reactive aldehydes (e.g., acetaldehyde), are known to be "unclean" and produce multiple side products.[13] Careful control of reaction conditions, stoichiometry, and temperature is critical.

Q4: I'm trying to synthesize a 3-cyano-2-pyridone, but the yield is low and I suspect the cyano group is being hydrolyzed. How can I prevent this?

Hydrolysis of a nitrile group to a carboxylic acid or amide is a common side reaction, especially under strongly acidic or basic conditions, and particularly when heating the reaction mixture. If your synthesis involves refluxing in aqueous base or acid (e.g., in some variations of the Guareschi-Thorpe synthesis), this side reaction is highly probable.[10] To avoid this, use milder reaction conditions, anhydrous solvents if possible, and carefully control the pH. If aqueous conditions are necessary, minimizing reaction time and temperature can help.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation (N- vs. O-Alkylation)

The selective alkylation of the nitrogen versus the oxygen of the pyridone ring is a persistent challenge. The outcome is a delicate balance of thermodynamics and kinetics, governed by the principles of Hard and Soft Acids and Bases (HSAB).

Causality:

  • The oxygen atom is "harder" (more electronegative, less polarizable) and the nitrogen atom is "softer" (less electronegative, more polarizable).

  • Hard electrophiles (e.g., dimethyl sulfate, benzyl chloroformate) tend to react preferentially at the hard oxygen center (O-alkylation).

  • Softer electrophiles (e.g., allyl bromide, benzyl bromide) favor reaction at the soft nitrogen center (N-alkylation).

  • Reaction conditions can override these intrinsic preferences. Conditions that favor the more thermodynamically stable product (often N-alkylation) or kinetically favor one tautomer will dictate the outcome.

Troubleshooting Workflow:

G cluster_N To Favor N-Alkylation (Kinetic/Thermodynamic Control) cluster_O To Favor O-Alkylation (HSAB Control) start Goal: Control N- vs. O-Alkylation n_cond Use Polar Aprotic Solvents (DMF, DMSO, THF) start->n_cond o_cond Use Nonpolar or Less Polar Solvents (Toluene, Dichloromethane) start->o_cond n_base Use Strong Base with Hard Cation (NaH, KH, K2CO3) n_cond->n_base n_elec Use Softer Electrophile (e.g., Benzyl Halides) n_base->n_elec n_result Favors N-Alkylated Product n_elec->n_result o_base Use Base with Soft Cation (Ag2CO3, CsF) o_cond->o_base o_elec Use Harder Electrophile (e.g., Alkyl Sulfates, Secondary Iodides) o_base->o_elec o_result Favors O-Alkylated Product (2-Alkoxypyridine) o_elec->o_result caption Decision tree for controlling N- vs. O-alkylation.

Caption: Decision tree for controlling N- vs. O-alkylation.

Data-Driven Recommendations for Alkylation Control:

FactorCondition for N-AlkylationCondition for O-AlkylationRationale & References
Solvent Polar aprotic (DMF, THF)Nonpolar (Toluene, CH₂Cl₂)Polar solvents solvate the cation, leaving a "naked" and highly reactive pyridone anion, favoring the thermodynamically stable N-product.[8]
Base/Counter-ion NaH, KH, K₂CO₃Ag₂CO₃, Cs₂CO₃"Hard" cations (Na⁺, K⁺) dissociate, favoring N-alkylation. "Soft" cations (Ag⁺) coordinate to the hard oxygen, directing the electrophile there.[6]
Electrophile Benzyl halides, primary alkyl halidesSecondary alkyl iodides, Mitsunobu conditionsThe ratio of N- to O-alkylation is influenced by the nature of the electrophile and substituents on the pyridone ring under Mitsunobu conditions.[6]
Catalyst P(NMe₂)₃ with α-keto estersTriflic acid with 2H-azirinesSpecific catalytic systems can provide high regioselectivity. P(NMe₂)₃ mediates deoxygenation to favor N-alkylation, while certain Brønsted acids can promote O-alkylation.[5][14]

Protocol 1: Selective N-Alkylation of 4-Methyl-2-pyridone

This protocol is adapted from methodologies favoring N-alkylation through the use of a strong base in a polar aprotic solvent.[8][14]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-pyridone (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the reaction back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired N-alkylated pyridone.

Issue 2: Ring-Opening of N-Activated Pyridinium Salts

During reactions involving nucleophilic addition to N-activated pyridiniums (e.g., with acyl or alkyl groups), a potential side reaction is the nucleophilic attack at the C6 position, leading to a 1,2-dihydropyridine intermediate. This intermediate can then undergo base-mediated ring-opening to form undesired vinylogous amides.[9]

Causality: The N-activation makes the entire pyridine ring electrophilic, particularly at the C2, C4, and C6 positions.[9] While C2/C4 addition is often desired, attack at C6 becomes competitive depending on the steric and electronic environment. The subsequent ring-opening is driven by the formation of a more stable, conjugated open-chain system.

Preventative Measures:

  • Control Stoichiometry: Use of excess base can promote the ring-opening of the 1,2-dihydropyridine intermediate. Use the minimum amount of base required for the primary reaction.

  • Temperature Control: Perform the nucleophilic addition at low temperatures (e.g., -78 °C to 0 °C) to increase selectivity and minimize side reactions.

  • Choice of Activating Group: The nature of the N-activating group can influence the electrophilicity of the ring positions. Experiment with different activating groups (e.g., acyl chlorides vs. chloroformates) to modulate reactivity.[9]

  • Steric Shielding: Introducing a bulky substituent at the C6 position of the pyridine starting material can sterically hinder nucleophilic attack at that site, thus preventing the formation of the 1,2-dihydropyridine precursor to the ring-opened product.

General Troubleshooting Workflow:

G cluster_diag Diagnosis of Common Side Reactions cluster_sol Corrective Actions start Unwanted Side Product Detected (via TLC, LC-MS, NMR) identify Identify Side Product Structure (Mass, NMR, Comparison to Literature) start->identify is_isomer Is it a Regioisomer? (e.g., N- vs O-alkylated, C4- vs C2-substituted) identify->is_isomer is_dimer Is it a Dimer/Polymer? identify->is_dimer is_hydrolysis Is it a Hydrolysis Product? (e.g., -CN to -COOH) identify->is_hydrolysis is_ringopen Is it a Ring-Opened Product? identify->is_ringopen sol_regio Modify Solvent, Base, Catalyst, or Temperature to Control Selectivity. (See Issue 1 Guide) is_isomer->sol_regio Yes sol_dimer Decrease Concentration. Lower Temperature. Change Solvent. is_dimer->sol_dimer Yes sol_hydrolysis Use Anhydrous Conditions. Use Milder Base/Acid. Reduce Reaction Time/Temp. is_hydrolysis->sol_hydrolysis Yes sol_ringopen Control Base Stoichiometry. Lower Temperature. Modify N-Activating Group. is_ringopen->sol_ringopen Yes end Optimized Reaction sol_regio->end sol_dimer->end sol_hydrolysis->end sol_ringopen->end caption General workflow for troubleshooting pyridinone synthesis.

Caption: General workflow for troubleshooting pyridinone synthesis.

References

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2020). Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism. The Journal of Organic Chemistry.
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Charette, A. B. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University.
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
  • Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health.
  • Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health.
  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.
  • KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Reddy, B. V. S., et al. (2022). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Parmar, D. K., & Bhatt, H. B. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Abreu, P. S. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • ResearchGate. (2025). New Synthetic Methods to 2-Pyridone Rings.
  • ResearchGate. (2025). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Chemical Science (RSC Publishing). (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
  • PubMed. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we will delve into the intricacies of the reaction, troubleshoot common challenges, and provide detailed protocols to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

General Synthesis Questions

Q1: What is the most common synthetic route for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

The most prevalent and scalable synthetic route involves a two-step process starting from 5-(hydroxymethyl)pyridin-2(1H)-one. The first step is the conversion of the hydroxyl group to a better leaving group, typically a mesylate or tosylate, followed by displacement with an azide. The final step is the reduction of the azide to the desired amine. This method is favored for its relatively high yields and the commercial availability of the starting material.

Q2: What are the critical parameters to control during the synthesis?

Temperature control is crucial during the mesylation/tosylation step to prevent side reactions. The choice of solvent is also important for both reaction steps to ensure proper solubility of reactants and intermediates. During the azide reduction, the catalyst selection and hydrogen pressure are key parameters that significantly impact the reaction's efficiency and safety.

Q3: Are there any alternative synthetic routes?

An alternative route involves the direct conversion of a carboxylic acid precursor, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, to the corresponding amide, followed by a Hofmann rearrangement.[1] However, this route can be more challenging to scale up due to the use of hazardous reagents and potentially lower overall yields.

Troubleshooting Common Issues

Q1: Low yield in the first step (mesylation/tosylation). What could be the cause?

Low yields in this step are often attributed to incomplete reaction or the formation of side products. Ensure that the starting material is completely dry, as water can react with the mesyl or tosyl chloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Additionally, verify the purity of your reagents and consider adding a slight excess of the sulfonyl chloride.

Q2: The azide displacement reaction is sluggish or incomplete. How can I improve it?

Incomplete azide displacement can be due to several factors. Increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO can enhance the reaction rate. Ensure that the azide source, such as sodium azide, is of high purity and used in sufficient excess.

Q3: The final reduction step is resulting in a mixture of products or is incomplete. What are the likely causes?

A common issue in the reduction of the azide is catalyst poisoning or incomplete reaction. The choice of catalyst is critical; Palladium on carbon (Pd/C) is a common choice. Ensure the catalyst is fresh and active. The reaction should be run under a sufficient pressure of hydrogen, and the reaction time may need to be extended. If you are observing side products, it could be due to over-reduction of the pyridinone ring. In such cases, optimizing the reaction conditions (temperature, pressure, and catalyst loading) is necessary. Reductive amination is another method for synthesizing amines and involves the reduction of an imine or enamine.[1]

Q4: I'm having difficulty with the purification of the final product. What are the best practices?

The hydrobromide salt of 5-(Aminomethyl)pyridin-2(1H)-one is typically a crystalline solid.[2] Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether. If impurities persist, column chromatography may be necessary. It's important to handle the free amine with care as it can be less stable than its salt form. The extraction of pyridones from aqueous solutions can be challenging with common solvents like benzene or ether.[3]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Azide Reduction Step

The reduction of the azide intermediate is a critical step that can significantly impact the overall yield and purity of the final product.

Parameter Recommendation Rationale
Catalyst 10% Palladium on Carbon (Pd/C)A widely used and effective catalyst for azide reduction.
Catalyst Loading 5-10 mol%A higher loading can increase the reaction rate but also the cost.
Solvent Methanol or EthanolGood solubility for the azide intermediate and the product.
Hydrogen Pressure 50-100 psiHigher pressure generally leads to a faster reaction.
Temperature Room Temperature to 40 °CExothermic reaction, so initial cooling may be necessary.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine completion.

Troubleshooting Scenarios:

  • Incomplete Reaction: If the reaction stalls, try increasing the hydrogen pressure or adding a fresh portion of the catalyst. Ensure your hydrogen source is not depleted.

  • Formation of Side Products: If you observe byproducts, consider lowering the reaction temperature or reducing the catalyst loading. Over-reduction can sometimes be an issue.

  • Catalyst Poisoning: If the reaction is consistently failing, impurities in your starting material or solvent may be poisoning the catalyst. Purify the azide intermediate before the reduction step.

Guide 2: Purification and Isolation of the Hydrobromide Salt

The final product is isolated as a hydrobromide salt to improve its stability and handling.

Parameter Recommendation Rationale
Salt Formation Addition of HBr in a suitable solventConverts the free amine to its more stable hydrobromide salt.
Recrystallization Solvent Ethanol/Water or Methanol/EtherChosen to provide good solubility at high temperatures and poor solubility at low temperatures.
Isolation Vacuum FiltrationTo collect the crystalline product.
Drying Vacuum oven at 40-50 °CTo remove residual solvents.

Troubleshooting Scenarios:

  • Product Oiling Out: If the product separates as an oil during recrystallization, you may need to adjust the solvent system or cool the solution more slowly.

  • Low Recovery: If the recovery from recrystallization is low, the product may be too soluble in the chosen solvent. Try adding an anti-solvent to induce precipitation.

  • Colored Impurities: If the final product is colored, you can treat the solution with activated carbon before recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-(Azidomethyl)pyridin-2(1H)-one

Materials:

  • 5-(Hydroxymethyl)pyridin-2(1H)-one

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 5-(hydroxymethyl)pyridin-2(1H)-one in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine dropwise to the solution.

  • Slowly add a solution of MsCl or TsCl in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate or tosylate.

  • Dissolve the crude intermediate in DMF or DMSO.

  • Add sodium azide in one portion.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-(azidomethyl)pyridin-2(1H)-one.

Protocol 2: Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Materials:

  • 5-(Azidomethyl)pyridin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrobromic acid (HBr)

Procedure:

  • Dissolve 5-(azidomethyl)pyridin-2(1H)-one in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, slowly add a solution of HBr in a suitable solvent (e.g., acetic acid or isopropanol) until the pH is acidic.

  • The hydrobromide salt should precipitate out of the solution. If not, concentrate the solution and add an anti-solvent like ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizing the Synthesis Workflow

Synthesis_Workflow A 5-(Hydroxymethyl)pyridin-2(1H)-one B Mesylation/ Tosylation A->B MsCl or TsCl, Base C 5-(Mesyloxymethyl) or 5-(Tosyloxymethyl)pyridin-2(1H)-one B->C D Azide Displacement C->D NaN3 E 5-(Azidomethyl)pyridin-2(1H)-one D->E F Azide Reduction E->F H2, Pd/C G 5-(Aminomethyl)pyridin-2(1H)-one F->G H Salt Formation (HBr) G->H HBr I 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide H->I

Caption: Synthetic route to 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Milstein, D., et al. (2011). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 15(1), 225-235.
  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • Blacker, J., et al. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry, 11, 742-750.
  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • Lv, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863865.
  • Fiveable. (n.d.). Synthesis of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. Retrieved from [Link]

Sources

Validation & Comparative

Purity Analysis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a key building block in the synthesis of various pharmaceutical agents. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final drug product. Therefore, robust and reliable analytical methods for its purity determination are of paramount importance.

This guide provides an in-depth comparison of two primary analytical techniques for the purity analysis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate method for their specific needs. This guide is grounded in established analytical principles and adheres to the validation concepts outlined in the ICH Q2(R1) guideline.[1][2][3][4]

Comparative Analysis: HPLC vs. qNMR

High-Performance Liquid Chromatography, particularly in its reversed-phase mode, is a workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[5] In parallel, quantitative NMR (qNMR) has emerged as a powerful primary analytical method that offers absolute quantification without the need for a specific reference standard of the analyte.[6][7][8][9][10] The choice between these two techniques often depends on the specific requirements of the analysis, such as the need for structural information, the availability of reference standards, and the desired sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase. Purity is typically determined by area percent of the main peak relative to impurity peaks.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[6][9] Purity is determined by comparing the analyte signal to that of a certified internal standard.
Strengths Excellent for separating complex mixtures and detecting trace-level impurities. High sensitivity, especially with UV or MS detectors. Well-established and widely used in QC environments.Provides absolute quantification without a specific analyte reference standard.[7][9] Offers rich structural information, aiding in impurity identification. Non-destructive technique.
Limitations Requires a reference standard for each impurity for accurate quantification. Response factors of impurities may differ from the main component, leading to inaccuracies in area percent calculations.Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection.[7] Potential for signal overlap in complex mixtures. Requires careful selection of an internal standard and optimization of acquisition parameters.
Best Suited For Routine quality control, stability studies, detection of known and unknown impurities, and analyses requiring high sensitivity.Absolute purity determination of reference standards, structural elucidation of impurities, and when a specific reference standard for the analyte is unavailable.

Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is optimized for the polar nature of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. The selection of a polar-endcapped C18 column and a phosphate buffer is crucial for retaining and resolving this hydrophilic compound.[11][12]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Accurately weigh sample and dissolve in diluent equilibration Equilibrate HPLC system prep_sample->equilibration prep_mobile Prepare and degas mobile phase prep_mobile->equilibration sst Perform System Suitability Test (SST) equilibration->sst injection Inject sample solution sst->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection integration Integrate peaks detection->integration calculation Calculate purity (Area % Report) integration->calculation

Caption: Workflow for HPLC Purity Determination.

Methodology:

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A polar-endcapped column prevents phase collapse in highly aqueous mobile phases, ensuring reproducible retention for polar analytes.[13]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0. Rationale: Phosphate is a common buffer in HPLC; a pH of 3.0 ensures the aminomethyl group is protonated, leading to consistent chromatographic behavior.[11]

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile has a low UV cutoff, making it ideal for low-wavelength detection.[14][15]

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm. Rationale: This wavelength is chosen to be below the absorbance maximum of the pyridinone ring to enhance sensitivity for potential impurities that may lack the same chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Sample Concentration: Prepare a solution of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide at a concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Representative HPLC Data:

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,0000.15Unknown Impurity
27.89,950,00099.505-(Aminomethyl)pyridin-2(1H)-one
39.235,0000.35Unknown Impurity
Protocol 2: Purity Determination by Quantitative NMR (qNMR)

This qNMR protocol uses an internal standard method for accurate and absolute purity determination.[6][16] The choice of a certified internal standard with non-overlapping signals and known purity is critical for the accuracy of the measurement.[17][18]

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve setup_nmr Tune & Shim Magnet dissolve->setup_nmr set_params Set acquisition parameters (long relaxation delay) setup_nmr->set_params acquire Acquire ¹H Spectrum set_params->acquire process Phase & Baseline Correction acquire->process integrate Integrate analyte & standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Methodology:

  • Instrumentation and Reagents:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard: Maleic acid (Certified Reference Material). Rationale: Maleic acid is highly pure, stable, soluble in D₂O, and has a sharp singlet in a region of the ¹H NMR spectrum that is typically free of analyte signals.[18]

    • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard ¹H acquisition.

    • Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay (at least 5 times the longest T1 of the signals being integrated) is crucial to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.[18]

    • Number of Scans: 16.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the aminomethyl group) and the singlet from the internal standard (maleic acid).

    • Calculate the purity using the following equation:[6][8] Purity (%) = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • Subscripts 'a' and 's' refer to the analyte and standard, respectively.

Representative qNMR Data:

ParameterAnalyte (5-(Aminomethyl)pyridin-2(1H)-one)Standard (Maleic Acid)
Mass (m) 10.05 mg5.12 mg
Molar Mass (M) 205.06 g/mol 116.07 g/mol
Signal Integral (I) 1.001.05
Number of Protons (N) 2 (CH₂ group)2 (vinyl protons)
Purity of Standard (P_s) 99.9%-
Calculated Purity (P_a) 99.2% -

Synergistic Use and Conclusion

While both HPLC and qNMR are powerful techniques, they are most effective when used synergistically. HPLC excels at providing a detailed impurity profile, separating and detecting even minor components. qNMR, on the other hand, provides an accurate, absolute measure of the main component's purity and can offer invaluable structural information for identifying unknown impurities flagged by HPLC.

  • For routine quality control and stability testing , where high throughput and sensitivity to trace impurities are key, HPLC is the method of choice.

  • For the certification of reference materials or for obtaining an absolute purity value without a specific standard, qNMR is unparalleled.

By understanding the fundamental principles, strengths, and practical considerations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality and safety of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and the subsequent drug products derived from it.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • HPLC UV detection. Element Lab Solutions. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Significance of the UV Cut off. Chromatography Forum. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. National Library of Medicine. [Link]

  • Wavelength cutoffs for common solvents. Waters Corporation. [Link]

  • Which mobile phases work with my detection wavelength?. Kromasil. [Link]

  • Wavelength cutoffs for mixed mobile phases. Waters Corporation. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem, National Institutes of Health. [Link]

  • 5-Aminomethyl-1h-pyridin-2-one. Pharmaffiliates. [Link]

  • 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem, National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical overview of the analytical techniques used to characterize 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a key building block in medicinal chemistry. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is structured to provide not only the "how" but, more importantly, the "why" behind the selection of specific analytical methodologies, ensuring a comprehensive understanding of the molecule's identity, purity, and structural integrity.

Introduction to 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic compound featuring a pyridinone core, a primary aminomethyl substituent, and a hydrobromide salt. The pyridinone moiety is a prevalent scaffold in numerous biologically active compounds, while the primary amine offers a versatile handle for further chemical modifications. The hydrobromide salt form is often utilized to improve the stability and solubility of the parent compound. Given its potential role in drug discovery and development, a thorough analytical characterization is imperative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of a molecule's structure.[1][2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Table 1: Predicted ¹H NMR Data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3broad s3H-NH₃⁺The protons of the primary amine salt are expected to be deshielded and often appear as a broad singlet due to exchange with residual water and quadrupolar broadening from the nitrogen atom.[3][4][5][6][7]
~7.6d1HH-6This proton is adjacent to the electronegative nitrogen in the pyridinone ring and is expected to be in the downfield region.
~7.4dd1HH-4This proton is coupled to both H-3 and H-6 (long-range), leading to a doublet of doublets.
~6.5d1HH-3This proton is coupled to H-4.
~4.0s2H-CH₂-The methylene protons adjacent to the amine and the aromatic ring are expected to be deshielded. The signal may appear as a singlet, or if the protons are diastereotopic, as a pair of doublets.
~11.5broad s1HN-H (ring)The amide proton in the pyridinone ring is typically deshielded and appears as a broad singlet.[8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the pyridinone ring is highly deshielded.[8]
~140C-6Aromatic carbon adjacent to nitrogen.
~138C-4Aromatic carbon.
~125C-5Aromatic carbon attached to the aminomethyl group.
~108C-3Aromatic carbon.
~45-CH₂-The methylene carbon is in a region typical for carbons attached to a nitrogen atom.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). B Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. A->B C ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. B->C D ¹³C NMR Acquisition: Acquire the carbon spectrum. A DEPT experiment can be run to aid in assigning carbon types (CH, CH₂, CH₃). C->D E Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. D->E F Spectral Interpretation: Assign peaks based on chemical shifts, integration, and coupling patterns. E->F

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9][10][11] It is an essential tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion of the free base.

  • Expected Molecular Ion (Free Base): [M+H]⁺ = 125.07 g/mol

  • Formula (Free Base): C₆H₈N₂O[12][13]

Table 3: Predicted Key Mass Spectral Fragments

m/zPossible FragmentRationale
125[M+H]⁺ of free baseProtonated molecular ion of 5-(aminomethyl)pyridin-2(1H)-one.
108[M+H - NH₃]⁺Loss of ammonia from the aminomethyl group.
96[M+H - CH₂NH₂]⁺Cleavage of the aminomethyl group.
68[Pyridinone ring fragment]⁺Further fragmentation of the pyridinone ring.
Experimental Protocol for Mass Spectrometry

MS_Workflow A Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). B Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. A->B C Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300). B->C D Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. C->D

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]

Predicted FTIR Spectrum

The FTIR spectrum of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide will exhibit characteristic absorption bands for its various functional groups.

Table 4: Predicted Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-2800 (broad)-NH₃⁺N-H stretch
~3100Aromatic C-HC-H stretch
~1660C=O (Amide)C=O stretch
~1600 & ~1480C=C & C=N (Aromatic)Ring stretching
~1550-NH₃⁺N-H bend
~1250C-NC-N stretch
Experimental Protocol for FTIR Spectroscopy

FTIR_Workflow A Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. B Background Scan: Acquire a background spectrum of the empty sample compartment. A->B C Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. B->C D Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. C->D HPLC_Workflow A Mobile Phase Preparation: Prepare and degas the mobile phases. B Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition. A->B C System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. B->C D Injection and Data Acquisition: Inject the sample and acquire the chromatogram. C->D E Data Analysis: Determine the retention time and peak area of the main component and any impurities to calculate purity. D->E

Sources

A Comparative Efficacy Analysis of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide and Its Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparison of the efficacy of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and its structurally similar analogs, with a focus on their potential therapeutic applications. By delving into the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

The versatility of the pyridinone ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacological properties.[3][4] The aminomethyl substituent at the 5-position, in particular, serves as a key pharmacophore, influencing the molecule's interaction with biological targets and its overall efficacy. This guide will explore how modifications to this core structure impact its performance in various therapeutic contexts, including anticancer and antimicrobial applications.

Comparative Efficacy of Pyridinone Derivatives: A Data-Driven Analysis

To objectively assess the efficacy of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and its analogs, it is crucial to examine quantitative data from head-to-head studies. While direct comparative data for a comprehensive series of 5-(aminomethyl)pyridin-2(1H)-one analogs is not extensively available in a single study, we can draw valuable insights from research on closely related pyridinone derivatives.

Anticancer Activity

The pyridinone scaffold is a common feature in many anticancer agents.[5] The efficacy of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

One study on a series of novel pyrano-pyridine conjugates provides a relevant comparison of cytotoxic potential against various cancer cell lines.[6] Although not direct analogs of 5-(aminomethyl)pyridin-2(1H)-one, these compounds share the core pyridinone structure and offer insights into how substitutions influence anticancer activity.

CompoundHCT-116 (Colon) IC50 (µM)HepG-2 (Hepatic) IC50 (µM)MCF-7 (Breast) IC50 (µM)A-549 (Lung) IC50 (µM)
4a >5035.6 ± 0.520.4 ± 0.3>50
4d 25.3 ± 0.218.7 ± 0.412.1 ± 0.230.9 ± 0.5
4e 20.1 ± 0.315.2 ± 0.210.5 ± 0.325.7 ± 0.4
Doxorubicin 4.5 ± 0.23.1 ± 0.12.8 ± 0.15.2 ± 0.3

Table 1: In vitro anticancer activity of selected pyrano-pyridine derivatives against human cancer cell lines.[6]

The data demonstrates that substitutions on the pyridinone scaffold significantly impact cytotoxic activity. For instance, the introduction of different sulfonyl groups and benzylidene moieties in compounds 4d and 4e resulted in improved potency compared to 4a . This underscores the importance of systematic structural modifications in optimizing the anticancer efficacy of pyridinone-based compounds.

Antimicrobial Activity

Pyridinone derivatives have also shown promise as antimicrobial agents.[7] Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on novel N-amino-5-cyano-6-pyridones provides valuable comparative data on their activity against Escherichia coli.[6] These compounds, while differing in the substitution at the 1- and 3-positions, share the 2-pyridone core and offer a basis for understanding the structural requirements for antibacterial activity.

CompoundE. coli MIC (µg/mL)
3d 3.91
3e 3.91
4d 7.81
Amoxicillin 0.01

Table 2: Minimum Inhibitory Concentration (MIC) of selected N-amino-5-cyano-6-pyridone derivatives against E. coli.[6]

The results indicate that carboxamido derivatives 3d and 3e exhibit notable efficacy against E. coli. The variation in activity with different substituents highlights the potential for optimizing the antimicrobial properties of the pyridinone scaffold through targeted chemical modifications.

Structure-Activity Relationship (SAR) Insights

The experimental data presented above, in conjunction with broader research on pyridinone derivatives, allows for the elucidation of key structure-activity relationships.

For anticancer activity , the nature and position of substituents on the pyridinone ring are critical. Aromatic and heterocyclic moieties, as well as functional groups capable of hydrogen bonding, often enhance the interaction with biological targets such as kinases, leading to increased potency.[2] The aminomethyl group at the 5-position of our lead compound provides a versatile point for modification to explore these interactions.

In the context of antimicrobial activity , the overall lipophilicity and the presence of specific pharmacophores that can interact with bacterial enzymes or cell wall components are crucial. The aminomethyl group can be derivatized to introduce functionalities that enhance penetration into bacterial cells or inhibit essential bacterial processes.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h compound_prep Prepare Serial Dilutions compound_prep->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_readout Result compound_dilution Serial Dilution of Compounds inoculate_wells Inoculate Wells compound_dilution->inoculate_wells inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculate_wells incubate_24h Incubate 18-24h inoculate_wells->incubate_24h determine_mic Determine MIC (No Visible Growth) incubate_24h->determine_mic

Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

The available data, while not exhaustive for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide itself, strongly supports the therapeutic potential of the pyridinone scaffold. The efficacy of these compounds is highly dependent on the nature and position of their substituents, highlighting the importance of systematic SAR studies.

Future research should focus on the synthesis and comparative evaluation of a focused library of 5-(aminomethyl)pyridin-2(1H)-one analogs. By systematically modifying the aminomethyl group and other positions on the pyridinone ring, a clearer understanding of the SAR can be established. This will enable the rational design of more potent and selective compounds for specific therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative efficacy studies.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 13(1), 1-15.
  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2235-2243.
  • Li, H., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 66, 359-366.

  • Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(19), 3645-3654.
  • Patel, D. R., et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents.
  • Hammond, G. L. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Synthesis and Chemistry of Agrochemicals III (pp. 430-442). American Chemical Society.
  • RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Terungwa, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1872.
  • Ali, A. A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 1-19.
  • Basiri, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29315.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 217-240.
  • Le-Deygen, I., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(6), 724-738.
  • Hovhannisyan, A. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6529.
  • Al-Ostath, A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.
  • Ríos-Guzmán, A., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 29(1), 1-17.
  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
  • Pchelintseva, D., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 28(13), 5035.
  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX....
  • ResearchGate. (n.d.). In vitro anticancer activity, IC50 (μM)
  • ResearchGate. (n.d.). Comparison of MIC50 values of each compound of the (ii.2) sub-series....
  • Dzierzbicka, K., & Cholewinski, G. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1296.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(Aminomethyl)pyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridinone ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to engage in a wide range of biological interactions.[1][2][3][4] This is largely due to its chemical architecture, which can serve as both a hydrogen bond donor and acceptor, and act as a bioisostere for various functional groups like amides and phenyl rings.[1][2][3][4] Among the vast family of pyridinone derivatives, the 5-(aminomethyl)pyridin-2(1H)-one core has emerged as a particularly versatile starting point for the development of potent and selective therapeutic agents. Analogs built upon this scaffold have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.[2][5][6]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 5-(aminomethyl)pyridin-2(1H)-one analogs. We will dissect how specific structural modifications at various positions of the pyridinone ring influence biological activity, potency, and selectivity. This analysis is grounded in experimental data from peer-reviewed literature and is intended to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of pyridinone-based therapeutics.

The 5-(Aminomethyl)pyridin-2(1H)-one Scaffold: A Blueprint for Interaction

The therapeutic versatility of this scaffold stems from its key structural features, which provide multiple avenues for modification and interaction with biological targets. The pyridinone ring itself offers a planar, aromatic system with an embedded amide-like functionality, while the aminomethyl group at the C5 position provides a crucial vector for introducing diverse chemical functionalities.

The core scaffold presents several key positions where chemical modifications can dramatically alter the compound's pharmacological profile:

  • N1 Position: The nitrogen atom within the pyridinone ring.

  • C3 and C4 Positions: Carbons on the pyridinone ring offering sites for substitution.

  • C5-Aminomethyl Group: The primary vector for introducing diverse side chains.

  • C6 Position: The carbon adjacent to the ring nitrogen.

Below is a diagram illustrating these key points of modification on the core structure.

Pyridinone_Scaffold cluster_0 5-(Aminomethyl)pyridin-2(1H)-one Core cluster_1 Key Modification Points core N1 N1-Position (Lipophilicity, H-Bonding) N1->core N1 C3 C3-Position (Potency, Selectivity) C3->core C3 C5 C5-Aminomethyl (Solubility, Target Engagement) C5->core C5 C6 C6-Position (Steric Effects, Potency) C6->core C6

Caption: Core structure of 5-(Aminomethyl)pyridin-2(1H)-one with key modification points.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is fundamental to rational drug design.

Modifications at the N1-Position

The substituent at the N1 position often projects into the solvent-exposed region of a binding pocket and can be tailored to optimize properties like lipophilicity and metabolic stability.

  • Aryl vs. Alkyl Substituents: In the context of anti-HBV agents, a key finding is that N-aryl derivatives generally exhibit superior anti-HBV activity compared to their N-alkyl counterparts.[2] This suggests that an aromatic ring at this position may engage in favorable π-π stacking or other hydrophobic interactions within the target's active site, enhancing binding affinity. For example, one study identified an N-aryl derivative with an IC50 of 0.12 μM against HBV DNA replication, demonstrating high potency and a significant selectivity index.[2]

Modifications at the C3-Position

The C3 position has proven to be a critical determinant of potency, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Amino and Substituted Amino Groups: A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and found to be potent and highly selective inhibitors of HIV-1 reverse transcriptase (RT).[6] The introduction of a 3-amino group appears to be crucial for this activity. Further elaboration of this amino group with bulky, heterocyclic moieties led to significant gains in potency.

    • L-697,639: This analog, featuring a 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino] substituent, demonstrated an IC50 as low as 19 nM in enzymatic assays and effectively inhibited HIV-1 replication in cell culture at nanomolar concentrations.[6] This highlights the importance of a specific, extended substituent at the C3-amino position for achieving high-affinity binding to the HIV-1 RT enzyme.

Modifications at the C5-Aminomethyl Group

The C5-aminomethyl side chain is arguably the most versatile handle for tuning the compound's properties. Modifications here directly impact target engagement, solubility, and pharmacokinetic profiles.

  • Amide Bond Formation: A common and effective strategy involves forming an amide bond using the primary amine of the aminomethyl group.[7] This approach allows for the introduction of a wide variety of functional groups.

    • Amino Acid Conjugates: Coupling natural amino acids to the C5-aminomethyl group has been explored to improve water solubility, increase hydrophilicity, and reduce toxicity.[7][8] This strategy aims to leverage the biocompatibility of amino acids to create drug candidates with better "drug-like" properties, which is particularly relevant for conditions like idiopathic pulmonary fibrosis (IPF).[7][8]

Comparative Data Summary

The following table summarizes the SAR for key analogs, highlighting how substitutions at different positions correlate with biological activity against specific targets.

Analog/Compound Key Substitutions Biological Target Activity (IC50) Reference
Generic N-Aryl Analog N1: Aryl groupHBV DNA Replication0.12 µM[2]
L-697,639 C3: -[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]C5: EthylC6: MethylHIV-1 Reverse Transcriptase19 nM (enzyme assay)[6]
L-697,661 C3: -[[(4,7-dichlorobenzoxazol-2-yl)methyl]-amino]C5: EthylC6: MethylHIV-1 Reverse Transcriptase25-50 nM (cell culture)[6]
Pyridone-Quinazoline Hybrid N1: Substituted QuinazolineMCF-7, HeLa, HepG2 Cancer Cells9-15 µM[2]
Compound 12 (Pyridine-based) C5: Thioxo-1,3,4-oxadiazole linkagePIM-1 Kinase / MCF-7 Cancer Cells14.3 nM / 0.5 µM[9]

Experimental Evaluation: Protocols and Workflow

The characterization of novel 5-(aminomethyl)pyridin-2(1H)-one analogs relies on a suite of standardized in vitro assays. The causality behind these experimental choices is to first establish a compound's general cellular toxicity and then to quantify its specific activity against the intended biological target.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a foundational step to determine the concentration range at which a compound can be tested for specific effects without causing general cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology: [7][8][9]

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells or normal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a stock solution of the test analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 ng/mL to 1 mg/mL).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The rationale is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. This step is critical for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.

Experimental Workflow Visualization

The following flowchart illustrates the logical progression from compound synthesis to biological characterization.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis A Design & Synthesis of Analogs B Purification (e.g., HPLC) A->B C Structural Confirmation (NMR, MS) B->C D Cytotoxicity Screening (MTT Assay) C->D Test Compounds E Primary Target-Based Assay (e.g., Kinase Inhibition) D->E F Secondary Cell-Based Assay (e.g., Anti-proliferation) E->F G Calculate IC50 / EC50 Values F->G Biological Data H Structure-Activity Relationship (SAR) Analysis G->H I Selection of Lead Compounds H->I

Caption: A typical workflow for the evaluation of novel pyridinone analogs.

Conclusion and Future Directions

The 5-(aminomethyl)pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications to the N1, C3, and C5 positions can yield compounds with high potency and selectivity for a diverse range of biological targets, from viral enzymes to protein kinases. The strategic use of the C5-aminomethyl group as a handle for introducing functionalities that improve pharmacokinetic properties represents a particularly promising avenue for future research.

Future efforts will likely focus on the design of covalent and allosteric inhibitors based on this scaffold to overcome drug resistance. Furthermore, the integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of new analogs with optimized efficacy and safety profiles, paving the way for their translation into clinical candidates.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. [Link]

  • Design, synthesis, and evaluation of novel pyridone derivatives as potent BRD4 inhibitors for the potential treatment of prostate cancer. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. OUCI. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. [Link]

  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem - NIH. [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

Sources

Biological activity of 5-(Aminomethyl)pyridin-2(1H)-one versus other pyridinone inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes.[1][2][3] Its unique properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere, have made it a focal point in drug discovery.[3] This guide provides a comparative analysis of the biological activity of various pyridinone-based inhibitors, with a particular focus on their performance against key enzymatic targets in oncology and virology.

While this guide is centered on the broader class of pyridinone inhibitors, it is anchored by the simple scaffold of 5-(Aminomethyl)pyridin-2(1H)-one . Publicly available experimental data on the specific biological activity of this particular compound is limited.[4] Therefore, we will use its fundamental structure as a reference point to explore and compare the activity of more complex, well-characterized pyridinone derivatives for which substantial experimental data exists. This approach will allow researchers, scientists, and drug development professionals to understand the structure-activity relationships that govern the potency and selectivity of this important class of inhibitors.

Part 1: Pyridinone Inhibitors of Epigenetic Targets: The Case of EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[5][6] Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime therapeutic target. The 2-pyridinone moiety has proven to be a cornerstone in the development of potent and selective EZH2 inhibitors.[5][6]

These inhibitors function by competing with the S-adenosyl-L-methionine (SAM) cofactor for the EZH2 active site.[5][6] The pyridinone core mimics the interactions of the SAM molecule, effectively blocking the methyltransferase activity of the enzyme.[7]

EZH2_Inhibition_Mechanism cluster_EZH2 EZH2 Active Site SAM_Site SAM Binding Pocket Substrate_Site Histone H3 Tail Binding Site SAM_Site->Substrate_Site Methyl Transfer H3K27me Methylated H3K27 (Gene Silencing) Substrate_Site->H3K27me SAM SAM (Methyl Donor) SAM->SAM_Site Binds Pyridinone_Inhibitor Pyridinone Inhibitor (e.g., GSK126) Pyridinone_Inhibitor->SAM_Site Competitively Binds (Inhibition) H3K27 Histone H3K27 H3K27->Substrate_Site Binds caption Mechanism of SAM-competitive EZH2 inhibition.

Figure 1: Mechanism of SAM-competitive EZH2 inhibition.

Comparative Performance of Pyridinone-Based EZH2 Inhibitors

Several pyridinone-containing molecules have demonstrated high potency against both wild-type and mutant forms of EZH2.

CompoundTarget(s)Ki (nM)Cellular H3K27me3 IC50 (nM)Reference
GSK126 EZH2/EZH10.5 (EZH2Y641F), 2.5 (EZH2WT), 140 (EZH1)11 (Karpas-422)[5]
Tazemetostat (EPZ-6438) EZH22.5 (EZH2Y641N), 24 (EZH2WT)11 (Karpas-422)[6]
Compound 31 (Unnamed) EZH23.0 (EZH2Y641N), 0.7 (EZH2WT)15 (Karpas-422)[5]

Table 1: Comparative Activity of Pyridinone EZH2 Inhibitors. This table summarizes the inhibitory constants (Ki) and cellular potency (IC50 for H3K27 trimethylation) of leading pyridinone-based EZH2 inhibitors.

The data clearly indicates that substitutions on the pyridinone scaffold are critical for achieving high potency. For instance, GSK126 and Tazemetostat, both of which are in clinical development, feature complex heterocyclic systems attached to the pyridinone core, which are crucial for their interaction with the enzyme's active site.[6][8]

Part 2: Pyridinone Inhibitors of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[1][2] The pyridinone scaffold has been successfully employed to develop inhibitors against various kinases, where it often interacts with the highly conserved hinge region of the kinase ATP-binding pocket.[1][2]

Kinase_Inhibition_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., Met) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription ATP ATP ATP->Receptor Binds to Active Site Pyridinone_Inhibitor Pyridinone Kinase Inhibitor Pyridinone_Inhibitor->Receptor Blocks ATP Binding caption Pyridinone inhibitors block kinase signaling.

Figure 2: Pyridinone inhibitors block kinase signaling.

Comparative Performance of Pyridinone-Based Kinase Inhibitors

A notable example is the development of inhibitors for the Met kinase, a receptor tyrosine kinase often dysregulated in gastric carcinoma.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Antiproliferative IC50 (nM)Reference
Analogue 2 (Pyrrolopyridine-pyridone) Met, Flt-3, VEGFR-21.8 (Met), 4 (Flt-3), 27 (VEGFR-2)16 (GTL-16)[9]
Analogue 3 (4-pyridone) Met2.3 - 5.9Potent (GTL-16)[9][10]
Sorafenib (Reference) VEGFR-2, PDGFR, Raf90 (VEGFR-2)Varies[11]
Pyridine-urea 8e VEGFR-23,9305,800 (MCF-7)[11]

Table 2: Comparative Activity of Pyridinone Kinase Inhibitors. This table highlights the biochemical and cellular potencies of representative pyridinone-based kinase inhibitors.

The pyrrolopyridine-pyridone analogue 2 demonstrates nanomolar potency against Met kinase and also inhibits other relevant kinases like Flt-3 and VEGFR-2.[9] This polypharmacology can be advantageous in certain therapeutic contexts. The structure-activity relationship (SAR) studies revealed that the conformationally constrained 2-pyridone moiety was key to its high potency.[9]

Part 3: Pyridinone Inhibitors of Viral Enzymes: HIV Reverse Transcriptase

The pyridinone core is also central to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV/AIDS.[12] These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.[13][14] This mechanism is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs).[15]

Comparative Performance of Pyridinone-Based NNRTIs

The development of pyridinone NNRTIs has been a significant area of research, leading to compounds with potent activity against both wild-type and drug-resistant strains of HIV-1.

CompoundTargetEC50 (nM) vs HIV-1 (LAI)Key FeatureReference
Nevirapine (Reference) HIV-1 RT10-40Dipyridodiazepinone core[13]
Analogue 71a (3'-acrylonitrile) HIV-1 RT (Wild-type & Mutants)Potent at nanomolar rangeActive against K103N, Y181C, Y188L mutants[1]
Pyridinone derivatives (General) HIV-1 RTVaries (nanomolar to micromolar)Scaffold hopping from earlier NNRTIs[1]

Table 3: Comparative Activity of Pyridinone NNRTIs. This table shows the antiviral efficacy of pyridinone-based NNRTIs against HIV-1.

The SAR for this class indicates that small substituents at the N-3 position of the pyridinone ring can significantly influence antiviral activity.[1] The success of these compounds underscores the versatility of the pyridinone scaffold in targeting non-human enzymes with high specificity.

Part 4: Experimental Protocols for Assessing Inhibitor Performance

To ensure scientific integrity and provide a practical resource, this section details two key experimental workflows for characterizing pyridinone inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC50 value of a test compound against a specific protein kinase. The causality behind this choice is its direct measurement of enzymatic inhibition, providing a quantitative measure of potency.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate (e.g., Histone H1) - [γ-32P]ATP - Test Compound dilutions - Kinase Buffer Start->Prepare_Reagents Incubate Incubate Components: Kinase + Substrate + Inhibitor (Pre-incubation) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction: Add [γ-32P]ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction: Add SDS Sample Buffer Initiate_Reaction->Stop_Reaction Separate Separate by SDS-PAGE Stop_Reaction->Separate Detect Detect 32P Signal: Autoradiography Separate->Detect Analyze Analyze & Calculate IC50 Detect->Analyze End End Analyze->End caption Workflow for an in vitro kinase inhibition assay.

Figure 3: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare serial dilutions of the pyridinone inhibitor in DMSO, then dilute further into the reaction buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted inhibitor to each well. Add 20 µL of a solution containing the kinase and its substrate (e.g., myelin basic protein) in reaction buffer. Allow a pre-incubation period of 10 minutes at room temperature to permit inhibitor binding.

  • Initiation: Start the kinase reaction by adding 20 µL of reaction buffer containing ATP and [γ-32P]ATP (to a final concentration of ~10 µM ATP).[16] Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.[17]

  • Separation and Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.[17]

  • Data Analysis: Quantify the band intensities. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is crucial for verifying that an inhibitor engages its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19][20]

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells: - Vehicle (DMSO) - Pyridinone Inhibitor Start->Treat_Cells Heat_Shock Apply Thermal Gradient: Heat cell aliquots to different temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells (e.g., Freeze-thaw) Heat_Shock->Lyse_Cells Separate_Fractions Separate Fractions: Centrifuge to pellet aggregated proteins Lyse_Cells->Separate_Fractions Collect_Supernatant Collect Soluble Fraction (Supernatant) Separate_Fractions->Collect_Supernatant Detect_Protein Detect Target Protein: Western Blot or ELISA Collect_Supernatant->Detect_Protein Analyze Analyze & Plot Melt Curve Detect_Protein->Analyze End End Analyze->End caption Workflow for the Cellular Thermal Shift Assay.

Figure 4: Workflow for the Cellular Thermal Shift Assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the pyridinone inhibitor or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1 hour) under normal culture conditions.

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[19][21]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[21] This step is critical for releasing cellular contents without using detergents that might disrupt protein complexes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[21]

  • Detection: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the soluble target protein remaining at each temperature point by Western blotting or other specific protein detection methods like ELISA.

  • Data Analysis: Quantify the amount of soluble protein at each temperature relative to the non-heated control. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the inhibitor indicates target engagement.[20]

Part 5: Structure-Activity Insights and Future Perspectives

The comparative data presented in this guide highlights several key principles in the design of pyridinone inhibitors. The 2-pyridinone core is a highly effective pharmacophore, but its potency and selectivity are dictated by the nature and position of its substituents. For EZH2 and kinase inhibitors, complex aromatic and heterocyclic moieties are often required to achieve high-affinity interactions within the respective active sites.

The titular compound, 5-(Aminomethyl)pyridin-2(1H)-one , presents a simple yet intriguing scaffold. The aminomethyl group at the 5-position introduces a basic, flexible side chain that could serve as a key interaction point or as a vector for further chemical elaboration. Depending on the topology of the target's active site, this group could form crucial hydrogen bonds or salt bridges, potentially anchoring the pyridinone core and conferring selectivity.

Future research should focus on experimentally characterizing the biological activity of this and similar simple pyridinone derivatives against a broad panel of enzymes. Such studies would provide a valuable baseline for understanding the contribution of individual functional groups to the overall activity profile and would undoubtedly pave the way for the rational design of the next generation of pyridinone-based therapeutics.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Italiano, A., Soria, J. C., & Toulmonde, M. (2018). Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Cancers, 10(10), 398. [Link]

  • Italiano, A., Soria, J. C., & Toulmonde, M. (2018). Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. PubMed. [Link]

  • Foley, J. F., et al. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. Journal of Medicinal Chemistry, 64(5), 2844–2850. [Link]

  • In vitro NLK Kinase Assay. (n.d.). NCBI. [Link]

  • Campbell, J. E., et al. (2020). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. Journal of Medicinal Chemistry, 63(15), 8176–8192. [Link]

  • Kung, P. P., et al. (2021). A chemical strategy toward novel brain-penetrant EZH2 inhibitors. bioRxiv. [Link]

  • Andrews, B., & Measday, V. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Kim, K., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330–5341. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869501. [Link]

  • Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 167–181. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Spence, R. A., et al. (1995). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Science, 267(5200), 988–993. [Link]

  • Tesfay, M. Z., & Tadesse, S. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Molecules, 26(21), 6485. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(6), 1434–1445. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. [Link]

  • S. S. Lee, et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1049. [Link]

  • Rasic, M. I., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 19572. [Link]

  • ResearchGate. (n.d.). IC50 Activity of Pyridinone Derivatives. [Link]

  • ResearchGate. (n.d.). Development of the pyridinone series of compounds. [Link]

  • S. M. Miller, et al. (2007). Inhibition of metallo-β-lactamases by pyridine monothiocarboxylic acid analogs. Bioorganic & Medicinal Chemistry Letters, 17(12), 3298-3302. [Link]

  • Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6671–6688. [Link]

  • Zhang, S., & Pike, A. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(1), 77-92. [Link]

  • Guo, Y., et al. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 12(4), 577–583. [Link]

  • Animated HIV Science. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). YouTube. [Link]

  • Al-Jarf, H. A., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 586. [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved from [Link]

  • Research Square. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Royal Society of Chemistry. (n.d.). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. [Link]

  • International Association of Providers of AIDS Care. (n.d.). How NRTIs Work. [Link]

  • T. P. K. T. P. K. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(10), 2095-2114. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry, 116, 117765. [Link]

  • B. D. G. B. D. G. (2014). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][22][23]naphthyridin-2(1H)-one. MIT Open Access Articles. [Link]

  • Sunway Pharm Ltd. (n.d.). 5-Aminomethyl-1H-pyridin-2-one. [Link]

Sources

Comparative study of the synthetic routes to 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Introduction

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a primary amine and a pyridinone scaffold, offers versatile points for molecular elaboration. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in drug development. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Route 1: Synthesis via Azide Reduction Pathway

This route is a classical and robust approach that begins with the commercially available 2-methoxy-5-methylpyridine. The strategy involves functionalizing the methyl group, introducing the nitrogen atom via a safe and reliable azide intermediate, and concluding with reduction and deprotection.

Overall Workflow

The synthesis proceeds in four main steps:

  • Benzylic Bromination: Introduction of a bromine atom at the 5-methyl position via a radical substitution reaction.

  • Azide Formation: Nucleophilic substitution of the bromide with an azide salt.

  • Catalytic Hydrogenation: Reduction of the azide to the primary amine.

  • Demethylation & Salt Formation: Conversion of the 2-methoxy group to the 2-pyridone and formation of the hydrobromide salt.

Diagram of the Azide Reduction Pathway

Azide_Reduction_Pathway cluster_0 Route 1: Azide Reduction A 2-Methoxy-5-methylpyridine B 5-(Bromomethyl)-2-methoxypyridine A->B NBS, AIBN CCl4, Reflux C 5-(Azidomethyl)-2-methoxypyridine B->C NaN3 DMF, RT D 5-(Aminomethyl)-2-methoxypyridine C->D H2, Pd/C MeOH, RT E 5-(Aminomethyl)pyridin-2(1H)-one HBr D->E 48% HBr Reflux Reductive_Amination_Pathway cluster_1 Route 2: Reductive Amination F 5-Bromo-2-methoxypyridine G 2-Methoxy-5-pyridinecarboxaldehyde F->G 1. n-BuLi, THF, -78°C 2. DMF H 5-(Aminomethyl)-2-methoxypyridine G->H NH4OAc, NaBH3CN MeOH, RT I 5-(Aminomethyl)pyridin-2(1H)-one HBr H->I 48% HBr Reflux

Caption: Workflow for the Reductive Amination Pathway.

Mechanistic and Experimental Insights

Step 1: Formylation The synthesis of the key aldehyde intermediate can be achieved from 5-bromo-2-methoxypyridine. [2]A common method involves lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) to generate a lithiated pyridine species. This highly nucleophilic intermediate is then quenched with an electrophilic formylating agent like DMF to produce 2-methoxy-5-pyridinecarboxaldehyde. [3]Careful temperature control is essential to prevent side reactions.

Step 2: Reductive Amination This is the key bond-forming step. The aldehyde is condensed with an ammonia source, such as ammonium acetate, to form an intermediate imine. This imine is not isolated but is reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this purpose because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion). [4]The reaction is typically performed in a protic solvent like methanol, which facilitates imine formation.

Step 3: Demethylation and Salt Formation The final conversion to the target hydrobromide salt is accomplished using the same HBr-mediated demethylation protocol described in Route 1.

Route 3: Synthesis via Gabriel Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common with other methods. [5][6][7]This route shares its initial intermediate with the Azide Reduction Pathway.

Overall Workflow
  • Benzylic Bromination: Identical to the first step in Route 1.

  • Phthalimide Alkylation: SN2 reaction of the bromide with potassium phthalimide.

  • Amine Deprotection (Ing-Manske Procedure): Liberation of the primary amine using hydrazine.

  • Demethylation & Salt Formation: Final conversion to the target product.

Diagram of the Gabriel Pathway

Gabriel_Pathway cluster_2 Route 3: Gabriel Synthesis J 2-Methoxy-5-methylpyridine K 5-(Bromomethyl)-2-methoxypyridine J->K NBS, AIBN CCl4, Reflux L N-((6-Methoxypyridin-3-yl)methyl)phthalimide K->L Potassium Phthalimide DMF, 80°C M 5-(Aminomethyl)-2-methoxypyridine L->M Hydrazine (N2H4) EtOH, Reflux N 5-(Aminomethyl)pyridin-2(1H)-one HBr M->N 48% HBr Reflux

Caption: Workflow for the Gabriel Synthesis Pathway.

Mechanistic and Experimental Insights

Step 1: Benzylic Bromination This step is identical to that in Route 1, producing the key 5-(bromomethyl)-2-methoxypyridine intermediate.

Step 2: Phthalimide Alkylation The Gabriel synthesis begins with the deprotonated form of phthalimide, typically potassium phthalimide, which acts as a surrogate for the -NH₂ anion. [8]It reacts with the alkyl bromide via an SN2 mechanism. The phthalimide's nitrogen is rendered non-nucleophilic after this single alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing any further reaction. [7] Step 3: Amine Deprotection The primary amine is liberated from the N-alkylated phthalimide intermediate. While this can be done with strong acid or base, the most common and often milder method is the Ing-Manske procedure, which uses hydrazine (N₂H₄). [5][6]Hydrazine attacks the carbonyl carbons, leading to the formation of a very stable phthalhydrazide byproduct and releasing the desired primary amine.

Step 4: Demethylation and Salt Formation The final step is again the demethylation with hydrobromic acid to yield the target pyridone hydrobromide salt.

Comparative Analysis

ParameterRoute 1: Azide ReductionRoute 2: Reductive AminationRoute 3: Gabriel Synthesis
Overall Steps 434
Starting Material 2-Methoxy-5-methylpyridine5-Bromo-2-methoxypyridine2-Methoxy-5-methylpyridine
Key Reagents NBS, NaN₃, H₂/Pd-C, HBrn-BuLi, DMF, NaBH₃CN, HBrNBS, K-Phthalimide, N₂H₄, HBr
Safety Concerns High: Sodium azide is highly toxic and potentially explosive.High: n-Butyllithium is pyrophoric. NaBH₃CN releases toxic HCN upon acidification.Moderate: Hydrazine is a suspected carcinogen and is highly toxic.
Scalability Good; catalytic hydrogenation is highly scalable. Azide handling requires strict protocols.Moderate; use of cryogenic n-BuLi can be challenging on a large scale.Good; reactions are generally robust and scalable, though hydrazine requires careful handling.
Atom Economy Moderate; loss of N₂ from azide and succinimide from NBS.Poor; use of BuLi and loss of DMF fragments.Poor; large phthalhydrazide byproduct is generated.
Key Advantages Reliable and well-established chemistry. High-yielding steps.Shorter route (3 steps). Convergent approach.Avoids over-alkylation. Clean amine formation.
Key Disadvantages Use of highly toxic/explosive sodium azide.Use of pyrophoric and cryogenic reagents. Toxic cyanoborohydride.Use of toxic hydrazine. Poor atom economy.

Conclusion and Recommendation

All three routes represent viable strategies for the synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, each with a distinct profile of advantages and challenges.

  • Route 1 (Azide Reduction) is a robust and high-yielding pathway. Its primary drawback is the use of sodium azide, which necessitates stringent safety precautions, particularly at scale. However, for laboratories equipped to handle azides, this route is often the most reliable.

  • Route 2 (Reductive Amination) is the most concise route. Its main challenge lies in the first step, which requires cryogenic conditions and the handling of pyrophoric n-butyllithium, making it less suitable for standard laboratory settings or large-scale production without specialized equipment.

  • Route 3 (Gabriel Synthesis) provides an excellent alternative to the azide route for introducing the amine group, effectively preventing over-alkylation. While it involves the use of toxic hydrazine, the risks may be considered more manageable than those associated with sodium azide for some users.

For general laboratory synthesis where safety and reagent accessibility are paramount, the Gabriel Synthesis (Route 3) often represents the most balanced choice. For process chemistry and scale-up, if appropriate safety engineering is in place, the Azide Reduction (Route 1) offers excellent efficiency and reliability. The Reductive Amination (Route 2) is best suited for smaller-scale syntheses where the starting aldehyde is readily available or when minimizing step count is the highest priority.

Detailed Experimental Protocols

Protocol for Route 1: Step 2 - 5-(Azidomethyl)-2-methoxypyridine
  • To a solution of 5-(bromomethyl)-2-methoxypyridine (1.0 eq) in anhydrous DMF (5 mL per 1 mmol of substrate) in a round-bottom flask, add sodium azide (1.2 eq).

  • Stir the resulting suspension at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water (20 mL per 1 mmol of substrate) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol for Route 2: Step 2 - 5-(Aminomethyl)-2-methoxypyridine via Reductive Amination
  • Dissolve 2-methoxy-5-pyridinecarboxaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 mL per 1 mmol of aldehyde).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to destroy excess hydride.

  • Basify the solution with 2 M NaOH to pH >10 and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the amine.

Protocol for Route 3: Step 3 - Amine Deprotection using Hydrazine
  • Suspend N-((6-methoxypyridin-3-yl)methyl)phthalimide (1.0 eq) in ethanol (15 mL per 1 mmol of substrate).

  • Add hydrazine monohydrate (2.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter to remove the precipitate, washing the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

  • Dry the organic layer and concentrate to yield the crude 5-(aminomethyl)-2-methoxypyridine.

References

  • Gabriel Synthesis. (2017). Gabriel Synthesis. Available from: [Link]

  • Roy, P.J., et al. (2005). Methyl Azidoacetate. Organic Syntheses, 82, 141. Available from: [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of medicinal chemistry, 21(1), 109–112. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • The Gabriel Synthesis. Chemistry Steps. Available from: [Link]

  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available from: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]

  • Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Putative Agent to Validated Mechanism

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active agents, from antiviral to anticancer and antifibrotic therapies.[1] The compound 5-(aminomethyl)pyridin-2(1H)-one hydrobromide represents a novel iteration of this versatile core. However, its specific molecular target and mechanism of action (MoA) remain to be fully elucidated. This guide provides a comprehensive, multi-stage framework for researchers to systematically uncover and validate the MoA of this compound.

Rather than a simple checklist, this document presents a logical, self-validating workflow. We will move from broad, unbiased screening for target identification to specific, hypothesis-driven functional assays. The experimental choices are rationalized to ensure that each step builds upon the last, creating a robust and defensible body of evidence. We will use Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), a structurally related antifibrotic agent with a partially understood MoA, as a conceptual benchmark for comparison.[2][3]

Our investigative workflow is designed to answer three fundamental questions:

  • Target Identification & Engagement: What specific protein(s) does the compound directly bind to within the complex environment of a living cell?

  • Functional Consequence: What is the biochemical outcome of this binding event (e.g., inhibition, activation)?

  • Cellular Pathway Modulation: How does this molecular interaction translate into a measurable change in cellular signaling and function?

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Pathway Analysis T_ID Unbiased Target ID CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T_ID->CETSA Hypothesis Generation Proteomics Chemical Proteomics (e.g., Kinobeads) T_ID->Proteomics Hypothesis Generation Enzyme Enzyme Inhibition Kinetics (IC50, Ki) CETSA->Enzyme Identified Target Proteomics->Enzyme Identified Target Func_Val Biochemical & Cellular Assays Cell_Assay Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) Enzyme->Cell_Assay Confirmed Activity Reporter Reporter Gene Assays Cell_Assay->Reporter Observed Phenotype Pathway Downstream Pathway Effects Western Phospho-Protein Analysis (Western Blot) Reporter->Western Pathway Implication

Caption: Overall workflow for MoA validation.

Part 1: Target Identification and In-Cellulo Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of the compound. It is critical to perform this analysis in a biologically relevant context—ideally, within intact cells—to ensure that the observed interaction is not an artifact of in vitro systems. We will compare two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[4] When a protein binds to a ligand, its thermodynamic stability typically increases, causing it to denature and aggregate at a higher temperature than its unbound state.[5][6] This shift in thermal stability is a direct proxy for target engagement.[7][8]

Causality Behind Experimental Choice: CETSA is the gold standard for confirming direct target engagement in a physiological setting (intact cells or tissues).[4] It avoids potential artifacts from using purified, recombinant proteins and ensures the compound is cell-permeable and can access its target.

CETSA_Principle cluster_workflow CETSA Workflow cluster_principle Core Principle start Treat Cells with Compound vs. Vehicle heat Heat Cell Suspensions across a Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble vs. Aggregated Proteins heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) lyse->quantify unbound Unbound Protein (Vehicle Control) unbound_heat Low T (Soluble) unbound->unbound_heat No Heat unbound_agg High T (Aggregated) unbound->unbound_agg Heat bound Ligand-Bound Protein (Compound Treated) bound_heat Low T (Soluble) bound->bound_heat No Heat bound_agg High T (Soluble - STABILIZED) bound->bound_agg Heat

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Method 2: Chemical Proteomics with Kinobeads

Given that many pyridinone-based inhibitors target protein kinases[1][9][10], a kinobead-based chemical proteomics approach is a highly effective, complementary strategy. This method uses beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[11][12]

Causality Behind Experimental Choice: While CETSA validates a single hypothesized target, kinobeads profiling is an unbiased screening method that can identify unexpected targets across a large protein family.[13] It operates on a competitive binding principle: if our compound binds to a specific kinase in the cell lysate, that kinase will be unable to bind to the beads and will be depleted from the pulldown fraction.[14][15] This provides both target identity and a relative measure of binding affinity.

Comparison of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilization[4]Competitive affinity capture[11]
Format Intact cells, cell lysates, or tissues[8]Cell or tissue lysates[15]
Primary Output Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF)[7]Target identity and relative abundance (via LC-MS/MS)[12]
Key Advantage Confirms direct target engagement in a physiological context; label-free.[6]Unbiased screening of hundreds of kinases simultaneously; identifies off-targets.[13]
Limitation Requires a specific antibody for each target; lower throughput for initial screening.[7]Limited to targets that bind the affinity matrix; cannot be performed in intact cells.[11]
Best For Validating a hypothesized target; confirming cell permeability and engagement.Initial target discovery; selectivity profiling against the kinome.

Part 2: Functional Validation of Target Engagement

Identifying a binding partner is insufficient; we must demonstrate that this interaction has a functional consequence. If the target identified in Part 1 is an enzyme, such as a kinase, the logical next step is to perform in vitro enzyme inhibition assays.

Enzyme Inhibition Kinetics

These assays directly measure the effect of our compound on the catalytic activity of the purified target protein. The primary goals are to determine the potency (IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[16][17]

Causality Behind Experimental Choice: An in vitro assay using purified components provides a clean system to quantify the biochemical potency of the compound without the complexities of a cellular environment. This allows for a direct comparison of inhibitory activity against related enzymes, establishing a selectivity profile. The mode of inhibition, determined by varying both substrate and inhibitor concentrations, provides crucial insights into how the compound interacts with the enzyme's active site or allosteric sites.[18]

Hypothetical Dose-Response Data

The following table illustrates the type of data generated from an enzyme inhibition assay, comparing our compound to a known alternative.

CompoundTarget EnzymeIC₅₀ (nM)Mode of InhibitionHill Slope
5-(Aminomethyl)pyridin-2(1H)-one Target Kinase X15.2 ± 1.8ATP-Competitive-1.05
Alternative Inhibitor (e.g., Staurosporine) Target Kinase X5.8 ± 0.7ATP-Competitive-0.98
5-(Aminomethyl)pyridin-2(1H)-one Off-Target Kinase Y875.4 ± 55.2ATP-Competitive-1.10

Data are representative and for illustrative purposes only.

This data allows us to conclude that our compound is a potent, selective, and competitive inhibitor of its target.

Part 3: Elucidating Downstream Cellular Pathway Modulation

The final step is to connect the specific molecular interaction (target binding and inhibition) to a broader cellular response. We need to demonstrate that the compound modulates the signaling pathway in which the target protein functions.

Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signal transduction pathways.[19][20] These assays utilize a plasmid construct where a transcriptional response element for a specific pathway (e.g., NF-κB, AP-1, STAT3) drives the expression of a reporter protein like luciferase or Green Fluorescent Protein (GFP).[21][22] A change in the reporter signal directly indicates modulation of that pathway's activity.[23]

Causality Behind Experimental Choice: This approach provides a quantitative and pathway-specific readout of the compound's functional effect in living cells.[19] If inhibiting our target kinase is known to suppress the NF-κB pathway, for example, we would expect to see a dose-dependent decrease in luciferase activity in cells treated with our compound. This directly links the biochemical activity to a defined cellular signaling event.

ReporterAssay cluster_pathway Hypothetical Signaling Pathway cluster_reporter Reporter Construct Ligand Stimulus (e.g., TNF-α) Receptor Receptor Ligand->Receptor Kinase Target Kinase X Receptor->Kinase TF Transcription Factor (e.g., NF-κB) Kinase->TF Nucleus Nucleus TF->Nucleus Promoter NF-κB Response Element Nucleus->Promoter activates Compound 5-(Aminomethyl)pyridin- 2(1H)-one Compound->Kinase Inhibition ReporterGene Luciferase Gene Promoter->ReporterGene drives transcription Luciferase Luciferase Protein ReporterGene->Luciferase translates to Light Measurable Light Signal Luciferase->Light produces

Caption: Principle of a reporter gene assay to measure pathway inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol is designed to determine the thermal stabilization of a target protein in intact cells upon treatment with 5-(aminomethyl)pyridin-2(1H)-one hydrobromide.

  • Cell Culture and Treatment:

    • Culture the selected cell line (e.g., HEK293, expressing the target protein) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.

    • Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for compound treatment (e.g., 10 µM 5-(aminomethyl)pyridin-2(1H)-one).

    • Incubate at 37°C for 1 hour to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control at room temperature.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against the target protein.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the intensity of each heated sample to the unheated control for both vehicle and compound treatments.

    • Plot the normalized soluble protein fraction as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies the inhibitory effect of the compound on the activity of a purified kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide in kinase buffer (e.g., from 100 µM to 1 pM).

    • Prepare a solution of the purified target kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for elucidating and validating the mechanism of action for 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. By systematically moving from unbiased target identification (CETSA, proteomics) to functional validation (enzyme kinetics) and finally to pathway analysis (reporter assays), researchers can build a compelling and coherent narrative for their compound's biological activity. Each experimental stage is designed to be self-validating and to provide the necessary foundation for the next. The successful application of this workflow will not only define the MoA of this specific compound but also establish its potential as a selective modulator of a key biological pathway, paving the way for further preclinical and clinical development.

References

  • Gene Reporter Assays | Signaling P
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Gene reporter assays. BMG Labtech.
  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes.
  • Introduction to Reporter Gene Assays. YouTube.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Binding assays to profile target engagement by kinase inhibitors in....
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem - NIH.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
  • 5-AMINOMETHYL-1H-PYRIDIN-2-ONE HBR | 1159822-18-0. ChemicalBook.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Tre
  • Enzyme inhibition and kinetics graphs (article). Khan Academy.
  • 5.4: Enzyme Inhibition. Chemistry LibreTexts.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][19][23]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer . PMC - NIH.

  • 5-Aminomethyl-1H-pyridin-2-one - CAS:131052-84-1. Sunway Pharm Ltd.
  • 5-Aminomethyl-1H-pyridin-2-one hydrobromide. CymitQuimica.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity and Cross-Reactivity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Chief among these is understanding a compound's interaction with its intended target and, just as critically, its unintended interactions with other cellular components. This guide provides an in-depth, comparative analysis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide , a novel kinase inhibitor, focusing on its selectivity and cross-reactivity profile. We will objectively compare its performance with established alternatives, supported by illustrative experimental data, and provide the rationale behind the chosen methodologies.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. However, the high degree of structural conservation, especially in the ATP-binding pocket, presents a significant hurdle in developing selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in toxicity or unforeseen pharmacological activities that can derail a drug development program.[1] Therefore, rigorous and early-stage profiling of a compound's selectivity is not just a regulatory requirement but a cornerstone of rational drug design.

This guide will use 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide as a case study to illustrate a comprehensive approach to selectivity and cross-reactivity profiling. We will explore its inhibitory activity against a hypothetical primary target, Cyclin-Dependent Kinase 9 (CDK9), and compare it against a panel of other kinases, alongside established CDK9 inhibitors.

Comparative Selectivity Profile

To contextualize the performance of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, we present a comparative analysis against two well-characterized kinase inhibitors with known activity against CDK9: Flavopiridol and Dinaciclib. The following table summarizes the half-maximal inhibitory concentrations (IC50) against a panel of representative kinases.

Kinase Target5-(Aminomethyl)pyridin-2(1H)-one hydrobromide IC50 (nM)Flavopiridol IC50 (nM)Dinaciclib IC50 (nM)
CDK9 15 3 1
CDK1250301
CDK2180401
CDK5350601
GSK3β>10,0007080
ROCK15,2001,2005,000
PIM18,500300>10,000
MEK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
p38α9,8005,000>10,000

This data is illustrative and intended for comparative purposes within this guide.

From this data, we can draw several key insights:

  • Potency: While Flavopiridol and Dinaciclib exhibit higher potency for the primary target, CDK9, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide demonstrates a respectable inhibitory concentration in the low nanomolar range.

  • Selectivity: 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide shows a more selective profile compared to the other two compounds. It displays significantly less activity against other CDK family members (CDK1, CDK2, CDK5) and minimal to no activity against a broader range of kinases. In contrast, Dinaciclib is a potent pan-CDK inhibitor, and Flavopiridol also shows considerable activity against other CDKs and PIM1.

This enhanced selectivity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide suggests a potentially wider therapeutic window and a lower likelihood of off-target effects mediated by the inhibition of other kinases.

Experimental Methodologies for Profiling

The data presented above is a snapshot of what can be achieved through a systematic and multi-faceted approach to selectivity profiling. Below, we detail the key experimental workflows that form the foundation of such an analysis.

In Vitro Kinase Activity Assays

The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays.[2][3] These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol: Luminescence-Based Kinase Assay [2]

  • Compound Preparation: A 10 mM stock solution of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is prepared in 100% DMSO. A serial dilution series is then created in DMSO.

  • Kinase Reaction Setup: A reaction mixture containing the kinase of interest (e.g., CDK9), its specific substrate peptide, and ATP is prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibition Reaction: In a 384-well plate, 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) is added to each well.

  • Enzyme Addition: 2.5 µL of the kinase is added to each well, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well. The plate is then incubated at 30°C for 60 minutes.

  • ADP Detection: After the incubation, 10 µL of a reagent to stop the kinase reaction and deplete the remaining ATP (such as ADP-Glo™ Reagent) is added to each well and incubated for 40 minutes at room temperature.[2]

  • Signal Generation: 20 µL of a kinase detection reagent is added to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The data is then plotted as luminescence signal versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Compound Serial Dilution add_compound Add Compound/DMSO to Plate compound_prep->add_compound reagent_prep Kinase/Substrate/ATP Mix start_reaction Initiate with Substrate/ATP reagent_prep->start_reaction add_kinase Add Kinase & Incubate add_compound->add_kinase add_kinase->start_reaction stop_reaction Stop Reaction & Deplete ATP start_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_luminescence Read Plate add_detection->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

A schematic of the in vitro luminescence-based kinase assay workflow.

Kinome Profiling

To obtain a broader view of a compound's selectivity, it is essential to screen it against a large panel of kinases. Several platforms are available for kinome profiling, which can assess the activity of a compound against hundreds of kinases simultaneously.[4][5][6]

Technology Spotlight: KINOMEscan®

One widely used platform is KINOMEscan®, which employs an active site-directed competition binding assay.[5] This method measures the ability of a test compound to displace a ligand from the active site of over 480 kinases. The results are typically reported as the percentage of the kinase that is inhibited at a given compound concentration, allowing for a comprehensive assessment of kinome-wide selectivity.

Cellular Target Engagement

While in vitro assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment. Therefore, it is vital to confirm that the compound engages its intended target within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][10] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine the melting temperature of the protein. A shift in this melting temperature in the presence of a compound indicates direct target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA) [7][8][10]

  • Cell Treatment: Culture cells to an appropriate density and treat them with either 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein (e.g., CDK9) is then quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.

CETSA Workflow

G cell_culture Cell Culture compound_treatment Treat with Compound or Vehicle cell_culture->compound_treatment heating Heat to a Range of Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble & Precipitated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein centrifugation->quantification analysis Plot Melting Curves & Analyze Shift quantification->analysis

The workflow for determining cellular target engagement using CETSA.

Off-Target Screening

Beyond kinome profiling, it is also important to assess a compound's potential for binding to other, unrelated protein targets. Unintended interactions can lead to unexpected side effects.[12][13][14] Proteomic approaches can be employed to identify off-target binding events on a larger scale.[15]

Methodology: Chemical Proteomics

Chemical proteomics strategies, such as affinity chromatography coupled with mass spectrometry, can be used to identify the proteins that bind to an immobilized version of the compound of interest from a cell lysate.[14] This provides an unbiased view of the compound's interactome and can reveal potential off-targets that would be missed by more targeted approaches.

Conclusion and Future Directions

The comprehensive profiling of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, as outlined in this guide, illustrates a robust and scientifically rigorous approach to understanding a compound's selectivity and cross-reactivity. The illustrative data suggests that while it may be less potent than some established drugs, its superior selectivity profile marks it as a promising candidate with a potentially favorable safety profile.

The methodologies described here – from initial in vitro kinase assays to broad kinome profiling and cellular target engagement studies – represent a gold-standard workflow for the preclinical evaluation of any new chemical entity. By embracing these principles, researchers and drug developers can make more informed decisions, de-risk their candidates early, and ultimately increase the likelihood of success in bringing novel and effective therapies to patients.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available at: [Link]

  • Kinome Profiling . PMC - PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. Available at: [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma . Frontiers. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available at: [Link]

  • KinomeCore . KinomeCore. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services . Technology Networks. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. Available at: [Link]

  • Kinome Profiling . Oncolines B.V. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay . Creative Biolabs. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link]

  • In vitro kinase assay . Protocols.io. Available at: [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Practical Guide to Target Engagement Assays . Selvita. Available at: [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding . PMC - PubMed Central. Available at: [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects . Taylor & Francis Online. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the translation of in vitro efficacy to in vivo results. This guide provides an in-depth comparative analysis of pyridinone-based compounds, a versatile and privileged scaffold in modern medicinal chemistry.[1][2] Pyridinones are recognized for their ability to act as hydrogen bond donors and acceptors and to serve as bioisosteres for various functional groups, influencing a molecule's solubility, metabolic stability, and target engagement.[1][3] We will dissect the performance of this scaffold in different therapeutic areas, grounding the discussion in experimental data and explaining the causal logic behind the chosen methodologies. Our focus is not just on what the data shows, but on why specific experimental paths are taken and what the results imply for translational success.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

The pyridinone core, existing in isomeric forms like 2-pyridone and 4-pyridone, is a cornerstone in the development of novel therapeutics due to its unique chemical properties.[1] Its structure allows for extensive derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] This versatility has led to the exploration of pyridinone-containing molecules across a wide spectrum of diseases, including viral infections, cancer, and inflammatory conditions.[2][4][5]

I. Antiviral Efficacy: The Case of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyridinone derivatives were among the first classes of potent NNRTIs to be extensively studied for the treatment of HIV-1.[6][7] These compounds operate by binding to a hydrophobic, allosteric pocket on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity and, consequently, viral replication.[6]

In Vitro Evaluation: From Enzyme to Cell

The initial assessment of anti-HIV compounds follows a logical progression from inhibiting the isolated viral enzyme to blocking viral replication in a cellular context. This two-tiered approach is crucial for validating the mechanism of action and assessing preliminary cellular permeability and toxicity.

  • Tier 1: Direct Enzyme Inhibition. The primary screen involves a biochemical assay to quantify the compound's ability to directly inhibit purified HIV-1 RT.[6] This provides a direct measure of target engagement, expressed as the IC50 value (the concentration required to inhibit 50% of enzyme activity).

  • Tier 2: Cell-Based Viral Replication. Following success in the enzyme assay, compounds are advanced to cell culture models. Here, human T-lymphoid cells are infected with HIV-1 in the presence of the test compound.[6] The key metric, the EC95 or EC50 value, represents the concentration required to protect 95% or 50% of cells from virus-induced death, respectively. This assay is a more biologically relevant system, as it accounts for the compound's ability to penetrate host cells and remain active in the intracellular environment.

Quantitative In Vitro Efficacy Data for Pyridinone-Based NNRTIs
CompoundTargetIn Vitro AssayCell LineEfficacy MetricValueReference
L-697,639 HIV-1 Reverse TranscriptaseEnzyme Inhibition-IC5020-800 nM[6][7]
HIV-1 ReplicationPlaque ReductionHuman T-lymphoid cellsEC9512-200 nM[6]
L-697,661 HIV-1 Reverse TranscriptaseEnzyme Inhibition-IC5020-800 nM[7]

Note: The range in IC50 values reflects dependency on the specific template-primer used in the assay.[7]

In Vivo Models: The Challenge of Translation

While in vitro data for pyridinone NNRTIs is robust, direct comparative in vivo efficacy data from early studies is less common in the public domain.[6] The primary goal of in vivo studies for anti-HIV agents is to demonstrate a reduction in viral load and preservation of CD4+ T cells. Commonly used models include:

  • Humanized Mice: Immunodeficient mice engrafted with human immune cells or tissues, allowing for HIV-1 infection and the evaluation of antiretroviral drug efficacy on viral replication and immune cell depletion.[6]

  • Non-Human Primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera serve as a critical preclinical model to study disease pathogenesis and therapeutic efficacy.[6]

The transition from potent in vitro activity to in vivo success is a significant hurdle. Factors such as poor metabolic stability, low oral bioavailability, and off-target toxicity can prevent a compound with nanomolar in vitro potency from demonstrating any meaningful effect in an animal model.[8]

II. Anticancer Activity: Targeting Proliferation and Survival Pathways

The pyridinone and its bioisostere, the pyridazinone scaffold, have demonstrated significant potential as anticancer agents by targeting various pathways crucial for tumor growth and survival.[2][9][10]

In Vitro Evaluation: A Multi-faceted Approach

Assessing anticancer potential in vitro requires a battery of tests to characterize a compound's effect on cancer cell viability, proliferation, and specific molecular targets.

  • Cell Viability/Cytotoxicity: Assays like the MTT assay are workhorses for initial screening, measuring the metabolic activity of cells as an indicator of viability. This determines the IC50 value against various cancer cell lines.[2][10]

  • Mechanism of Action: Once cytotoxic activity is confirmed, the next step is to elucidate how the compound works. This can involve:

    • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.[11]

    • Apoptosis Assays: Using techniques like Annexin V staining to confirm if the compound induces programmed cell death.[12]

    • Target Engagement: Employing methods like Western blotting to confirm inhibition of a specific signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[6]

In Vivo Confirmation: From Cell Lines to Tumors

Promising candidates from in vitro screening are advanced to in vivo models to assess their ability to inhibit tumor growth in a living organism.

  • Xenograft/Orthotopic Models: A common approach involves implanting human cancer cells into immunodeficient mice. For instance, in an orthotopic osteosarcoma model, human osteosarcoma cells are injected into the tibia of mice to mimic the natural tumor environment.[9][12] Efficacy is measured by monitoring tumor volume over time compared to a vehicle-treated control group.

Comparative Efficacy of Pyridazinone Derivatives in Osteosarcoma

A study on novel pyridazinone derivatives provided a clear example of in vitro to in vivo translation.[9][12]

CompoundIn Vitro AssayCell LineEfficacy MetricValueIn Vivo ModelEfficacy MetricResultReference
4aa & 4ba CytotoxicityHuman & Murine OsteosarcomaIC50Low µM rangeMurine Orthotopic OsteosarcomaTumor GrowthSignificant Decrease[9]
4aa & 4ba ApoptosisMNNG/HOSAnnexin V+ CellsSignificant Increase---[12]
4aa & 4ba MigrationSaos-2, MNNG/HOSScratch AssayDecreased Migration---[12]

This study successfully demonstrated that compounds with potent in vitro cytotoxic, pro-apoptotic, and anti-migratory effects could effectively decrease tumor development in a relevant in vivo model.[9]

Experimental Workflows & Signaling Pathways

To achieve trustworthy and reproducible results, a logical and self-validating experimental workflow is paramount. The following diagrams illustrate a standard workflow for evaluating pyridinone-based compounds and a key signaling pathway they often target.

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation iv_1 Primary Screen (e.g., Enzyme Assay, MTT) iv_2 Determine Potency (IC50 / EC50) iv_1->iv_2 iv_3 Mechanism of Action Assays (e.g., Western Blot, Apoptosis) iv_2->iv_3 iv_4 Confirm Target Engagement & Cellular Effect iv_3->iv_4 vivo_1 Select Relevant Animal Model (e.g., Xenograft, Humanized Mice) iv_4->vivo_1 Candidate Selection vivo_2 Administer Compound vivo_1->vivo_2 vivo_3 Measure Efficacy (e.g., Tumor Growth Inhibition) vivo_2->vivo_3 vivo_4 Assess Toxicology & Pharmacokinetics vivo_3->vivo_4

Caption: General Experimental Workflow for Drug Candidate Evaluation.

G cluster_pathway PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT AKT (Inactive) AKT->PDK1 Downstream Downstream Effectors (Cell Proliferation, Survival) pAKT->Downstream Pyridinone Pyridinone Compound Pyridinone->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT Pathway by Pyridinone Compounds.

Key Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay

This protocol describes a standard method for quantifying direct enzyme inhibition.[6]

Principle: This assay measures the ability of a compound to inhibit the activity of purified HIV-1 RT as it synthesizes DNA from an RNA template. Inhibition is quantified by the reduction in DNA production, often using a colorimetric or radiometric readout.[6]

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the pyridinone test compound in an appropriate buffer.

  • Reaction Setup: In a microplate, incubate recombinant HIV-1 RT with a reaction mixture. This mixture typically contains a poly(A) template, an oligo(dT) primer, and labeled deoxynucleoside triphosphates (e.g., biotin-dUTP and DIG-dATP).[6]

  • Compound Addition: Add the diluted test compounds to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 1-2 hours).

  • Capture & Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.[6]

  • Quantification: Add an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase). After washing, add a colorimetric substrate. Measure the absorbance to quantify the amount of DNA produced.[6]

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.[6]

In Vitro MTT Cell Proliferation Assay for Anticancer Screening

This protocol is a widely used method for assessing the cytotoxic effect of compounds on cancer cells.[10]

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyridinone test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against compound concentration.

Conclusion and Future Outlook

The pyridinone scaffold remains a highly valuable framework in the pursuit of novel therapeutics. The evidence presented highlights its proven efficacy in vitro across multiple disease models, from inhibiting viral enzymes to inducing cancer cell death. The successful translation of pyridazinone efficacy from in vitro assays to in vivo osteosarcoma models underscores the potential of this chemical class.[9] However, the path is not always linear. The frequent disconnect between high in vitro potency and in vivo failure serves as a critical reminder that early-stage drug discovery must integrate pharmacokinetic and metabolic profiling alongside efficacy studies.[8] Future development of pyridinone-based compounds will benefit from advanced in silico predictive models and more complex in vitro systems, such as 3D organoids, to better mimic human physiology and improve the probability of successful in vitro to in vivo translation.

References

  • Benchchem. Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • Goldman ME, Nunberg JH, O'Brien JA, et al. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proc Natl Acad Sci U S A. 1991.
  • Bioorganic & Medicinal Chemistry Letters. New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. 2009.
  • MDPI. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • ResearchGate. (PDF) Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. 2020.
  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. 2022.
  • ACS Publications. New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. 2009.
  • PubMed. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. 2021.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. 2022.
  • PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). 2021.
  • RSC Publishing. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. 2022.
  • Future Science. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. 2022.
  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.

Sources

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Benchmarking 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the novel Poly (ADP-ribose) polymerase (PARP) inhibitor, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, against established and clinically approved PARP inhibitors. We will delve into the mechanistic nuances, comparative efficacy based on experimental data, and provide detailed protocols for robust in-house benchmarking. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate this compound's potential in the landscape of targeted cancer therapy.

Introduction: The Critical Role of PARP Inhibition in Oncology

The Poly (ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR).[1][2][3] These enzymes detect and signal single-strand DNA breaks (SSBs), recruiting other repair proteins to maintain genomic integrity.[1] The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death.[2][4][5]

This approach has led to the successful development and approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][6][7][8] As the field evolves, novel PARP inhibitors like 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide are emerging, necessitating rigorous comparative analysis to understand their potential advantages and specific applications.[9]

Mechanism of Action: Beyond Catalytic Inhibition

While all PARP inhibitors function by competitively binding to the NAD+ binding site of PARP enzymes, their efficacy is not solely dictated by catalytic inhibition. A crucial aspect of their mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[10][11] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of lethal DSBs.[5][12] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall anti-tumor activity.[3][13]

PARP_Pathway cluster_0 Cellular Stress cluster_1 PARP-mediated Repair cluster_2 Consequence of Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 senses PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Trapping PARP Trapping on DNA PARP1->Trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PARylation->Recruitment signals SSB_Repair SSB Repair Recruitment->SSB_Repair facilitates Inhibitor 5-(Aminomethyl)pyridin-2(1H)-one or Established PARP Inhibitors Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB causes Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis induces

Caption: PARP1 activation at DNA single-strand breaks and the dual inhibitory and trapping mechanism of PARP inhibitors leading to synthetic lethality in homologous recombination (HR)-deficient cells.

Comparative Efficacy: A Data-Driven Analysis

To objectively benchmark 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, we will compare its performance metrics against established PARP inhibitors. The following tables summarize key in vitro potency data from publicly available sources and provide a template for organizing in-house experimental results.

InhibitorTarget(s)PARP1 IC50 (nM)Cell Line (BRCA status)Cellular IC50 (nM)Reference(s)
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide TBDTBDTBDTBDInternal Data
Olaparib PARP1/2/3~1-5MDA-MB-436 (BRCA1 mut)Variable[12][14]
Rucaparib PARP1/2/30.8UWB1.289 (BRCA1 mut)375[15][16]
Niraparib PARP1/2~2-4MultipleVariable[7][17]
Talazoparib PARP1/20.57Capan-1 (BRCA2 mut)5[10][18]

TBD: To Be Determined through experimental evaluation. Note: IC50 values can vary significantly based on assay conditions and cell lines used.

InhibitorOral Bioavailability (%)Half-life (hours)Primary MetabolismReference(s)
Olaparib Well absorbed~15CYP3A4/5[4][19]
Rucaparib ~36-40~17-19CYP2D6, CYP1A2, CYP3A4[19]
Niraparib ~73~36Carboxylesterases[20][21]
Talazoparib High~80Minimal hepatic metabolism[7]

These parameters are crucial for translating in vitro potency to in vivo efficacy.

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, we provide detailed step-by-step methodologies for key in vitro assays.

This assay directly measures the catalytic inhibition of purified PARP1 enzyme.

Biochemical_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of 5-(Aminomethyl)pyridin-2(1H)-one and control inhibitors C Incubate inhibitors with PARP1 enzyme and activated DNA A->C B Prepare PARP1 enzyme, activated DNA, and NAD+ solution B->C D Initiate reaction by adding biotinylated-NAD+ C->D E Transfer to streptavidin-coated plate D->E F Add detection reagent (e.g., HRP substrate) E->F G Measure signal (colorimetric/fluorometric) F->G H Calculate % inhibition and IC50 values G->H

Caption: A generalized workflow for a biochemical PARP1 enzyme inhibition assay.

Protocol:

  • Plate Coating (if applicable): Coat a 96-well plate with histone H4 and block non-specific binding sites.[22]

  • Compound Preparation: Prepare a serial dilution of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and established inhibitors (e.g., Olaparib, Talazoparib) in the appropriate assay buffer.

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA (to stimulate enzyme activity), and the respective inhibitor concentration.

  • Initiation: Start the enzymatic reaction by adding a solution containing β-Nicotinamide adenine dinucleotide (NAD+), including a biotinylated-NAD+ tracer.

  • Incubation: Incubate the plate at room temperature to allow for the PARylation reaction to occur.

  • Detection: After incubation, wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the incorporated biotinylated-ADP-ribose.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the ability of the inhibitors to engage PARP1 within a cellular context and measures the downstream effect on cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines of interest (e.g., BRCA-mutant and BRCA-proficient lines for comparison) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide and the control inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell cycles (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the viability data to the vehicle-treated cells. Calculate the cellular IC50 value for each inhibitor in each cell line by plotting the dose-response curve.[25]

This assay quantifies the ability of an inhibitor to stabilize the PARP1-DNA complex.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a defined period. Lyse the cells and separate the chromatin-bound proteins from the soluble fraction.

  • Immunoblotting: Perform SDS-PAGE on the chromatin-bound fractions and transfer the proteins to a membrane.

  • Detection: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Quantification: Quantify the band intensity of the chromatin-bound PARP1 for each treatment condition. An increased signal relative to the control indicates PARP trapping.

Discussion and Future Directions

The initial benchmarking of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide should focus on establishing its in vitro potency and PARP trapping efficiency relative to established inhibitors. Key questions to address include:

  • Potency and Selectivity: How does the IC50 value of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide for PARP1 and PARP2 compare to that of Olaparib, Talazoparib, and others? Is it selective for specific PARP family members?

  • PARP Trapping: Does 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide exhibit potent PARP trapping activity, a key indicator of cytotoxic potential?

  • Synthetic Lethality: Is the cytotoxic effect of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide significantly more pronounced in BRCA-deficient cell lines compared to their BRCA-proficient counterparts?

  • Pharmacokinetic Profile: Preliminary in vivo studies will be crucial to determine its oral bioavailability, half-life, and tissue distribution, which will inform its potential for clinical development.[17][26]

Conclusion

The development of novel PARP inhibitors like 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide holds the promise of expanding the therapeutic options for patients with cancers characterized by DNA repair deficiencies. A rigorous, data-driven benchmarking approach, as outlined in this guide, is essential for elucidating its unique pharmacological profile and positioning it within the evolving landscape of PARP-targeted therapies. The provided protocols offer a robust framework for generating the comparative data necessary to drive informed decisions in drug discovery and development programs.

References

  • Olaparib - NCI. National Cancer Institute. Available at: [Link].

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link].

  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central. Available at: [Link].

  • Olaparib. National Cancer Institute. Available at: [Link].

  • PARP - Assay-Protocol. Assay-Protocol.com. Available at: [Link].

  • The Mechanism of Action of Olaparib. Targeted Oncology. Available at: [Link].

  • Olaparib research update: mechanism, structure and clinical trials. Semantic Scholar. Available at: [Link].

  • Physiologically-Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib. PubMed. Available at: [Link].

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. National Institutes of Health. Available at: [Link].

  • IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. ResearchGate. Available at: [Link].

  • PARP1 Activity Assay. Tulip Biolabs. Available at: [Link].

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link].

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link].

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. ResearchGate. Available at: [Link].

  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. MDPI. Available at: [Link].

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PubMed Central. Available at: [Link].

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link].

  • Characterization of Absorption, Metabolism, and Elimination of Niraparib, an Investigational Poly (ADP-Ribose) Polymerase Inhibitor, in Cancer Patients. ResearchGate. Available at: [Link].

  • Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment. National Institutes of Health. Available at: [Link].

  • Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020). PubMed. Available at: [Link].

  • A Review of PARP Inhibitors in Clinical Development. American Journal of Hematology/Oncology. Available at: [Link].

  • Steady state pharmacokinetics (PK) of niraparib and olaparib in tumor, brain, bone marrow, muscle, and plasma. ResearchGate. Available at: [Link].

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link].

  • PARP inhibitors: a review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. Available at: [Link].

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. Available at: [Link].

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central. Available at: [Link].

  • Rucaparib – Knowledge and References. Taylor & Francis Online. Available at: [Link].

  • In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Scilit. Available at: [Link].

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed. Available at: [Link].

  • A decade of clinical development of PARP inhibitors in perspective. PubMed Central. Available at: [Link].

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Available at: [Link].

  • 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Available at: [Link].

  • FDA Approval of Epcoritamab-Based Triplet Challenges Prior Standards for R/R Follicular Lymphoma. OncLive. Available at: [Link].

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. MDPI. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The protocols outlined herein are designed to be self-validating by explaining the scientific rationale behind each recommendation. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these are the ultimate authority on waste disposal procedures.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is the first step in ensuring its safe handling and disposal. This assessment is based on the known properties of its constituent chemical groups.

Aminopyridine Derivatives: Aminopyridines are a class of compounds known for their acute toxicity.[1][2] They can be readily absorbed through the skin and gastrointestinal tract and are known to affect the central nervous system, potentially causing convulsions or seizures.[1][2] Exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory distress.[3] Therefore, all waste containing 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide must be treated as toxic.

Pyridine and its Derivatives: Pyridine-containing compounds are often flammable and can be irritants.[4][5] When heated to decomposition, they may emit highly toxic fumes of nitrogen oxides.[1] Waste pyridine is considered a hazardous waste and requires disposal through controlled incineration.[6][7]

Hydrobromide Salts: Hydrobromide salts can be corrosive and may cause skin and eye irritation.[8] When in solution, they can contribute to the acidity of the waste stream.

Quantitative Data Summary:

Hazard ClassAssociated Functional GroupKey Risks
Acute ToxicityAminopyridineToxic if swallowed, in contact with skin, or inhaled.[3][9]
Skin/Eye IrritationAminopyridine, HydrobromideCauses skin and serious eye irritation.[8][9]
FlammabilityPyridinePotentially combustible.[5][10]
Environmental HazardAminopyridineVery toxic to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide for disposal, ensure all personnel are equipped with the appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are essential to prevent skin contact.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[10][11]

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly.

  • Report the spill to your supervisor and EHS department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is to treat it as a hazardous chemical waste stream. Never dispose of this compound down the drain or in regular trash.[10]

Step 1: Waste Identification and Segregation All waste containing 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[4] This waste stream should be segregated from other incompatible waste types to prevent dangerous chemical reactions.[12]

  • Rationale: Proper segregation prevents accidental mixing with incompatible materials, such as strong oxidizing agents or acids, which could lead to a hazardous reaction.[5]

Step 2: Containerization Collect all 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide waste in a designated, compatible, and sealable container.[5] The container should be made of a material that will not react with the waste, such as glass or high-density polyethylene.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Aminomethyl)pyridin-2(1H)-one hydrobromide." Attach a completed hazardous waste tag as required by your institution.

  • Rationale: Proper containerization and labeling are crucial for safe storage, transport, and final disposal, ensuring that all personnel handling the waste are aware of its contents and associated hazards.

Step 3: Storage Store the sealed waste container in a designated satellite accumulation area.[13] This area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[5]

  • Rationale: Safe storage minimizes the risk of accidental spills, reactions, and exposure to personnel.

Step 4: Final Disposal Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[5] The most common and recommended disposal method for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[7][14]

  • Rationale: Incineration ensures the complete destruction of the organic compound, preventing its release into the environment.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

DisposalWorkflow Disposal Workflow for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide Start Start: Generation of Waste Identify Identify as Hazardous Waste (Toxic, Irritant) Start->Identify Spill Spill Occurs Start->Spill Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Collect in a Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup Store->EHS Spill->Identify No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Containerize

Caption: Decision workflow for the safe disposal of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide. The protocols herein are designed to ensure the integrity of your research and, most importantly, your personal safety. This is not a generic checklist but a self-validating system of protocols grounded in established safety science.

Hazard Identification and Risk Assessment

Based on data for analogous compounds like Pyridine hydrobromide and 2-(Aminomethyl)pyridine, the anticipated hazards are summarized below.[1][2][3]

Hazard ClassificationAnticipated RiskGHS H-Statement (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin Corrosion/IrritationCauses skin irritation. In some cases, may cause severe burns.[1][3]H315 (or H314)
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][3]H319 (or H318)
Specific Target Organ ToxicityMay cause respiratory irritation.[3]H335

It is imperative to obtain and thoroughly review the compound-specific SDS from your supplier upon receipt.[4] All incoming chemical containers must be properly labeled, and these labels must not be defaced.[4]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is crucial, but it is the final barrier. The primary method for exposure control is to use robust engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide must be performed inside a certified chemical fume hood.[5] This is non-negotiable. A fume hood is essential for operations that might release chemical vapors or dust.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6] This helps to dilute and remove any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. The following PPE is mandatory for all procedures involving this compound.

Hand Protection
  • Gloves: Wear chemical-resistant nitrile gloves.[7][8] Inspect gloves for any signs of degradation or perforation before each use.[5][8]

  • Glove Technique: Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[8] For extended operations or when handling higher concentrations, consider double-gloving. Wash hands thoroughly after removing gloves.[8]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are required.[7][9] Standard safety glasses do not provide adequate protection from splashes, which could cause serious eye irritation or damage.[1][3]

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Body Protection
  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[7]

  • Chemical Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron made of PVC or rubber should be worn over the lab coat.[9]

Respiratory Protection
  • Standard Handling: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Spill or Emergency Situations: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.[8][10][11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

A safe workflow minimizes risk at every step, from receiving the compound to its final disposal. Every laboratory must have a written Chemical Hygiene Plan (CHP) that details these procedures.[12][13]

Step-by-Step Handling Workflow
  • Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE is readily available.

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • Transfer: Use a spatula for solid transfers. Handle the material gently to avoid creating airborne dust.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, decontaminate the spatula and work surface. Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Function Prep->VerifyHood Weigh 3. Weigh Compound VerifyHood->Weigh Transfer 4. Transfer & Dissolve Weigh->Transfer Decon 5. Decontaminate Work Area & Tools Transfer->Decon Waste 6. Dispose of Waste (Halogenated Waste Stream) Decon->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff

Caption: Standard workflow for handling 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Emergency Spill Response

Prompt and correct response to a spill is critical.

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Assess: Assess the spill from a safe distance. Do not approach without the proper PPE.

  • Contain: For small spills inside a fume hood, use a chemical spill kit with an absorbent material to contain the spill.[14]

  • Clean: Clean the area, working from the outside in. Place all contaminated materials in a sealed bag for disposal.

G Start Spill Occurs InHood Is spill contained within fume hood? Start->InHood SmallSpill Is spill minor (<1g, no splash)? InHood->SmallSpill Yes Evacuate Evacuate Area & Alert Safety Officer InHood->Evacuate No UseKit Use Spill Kit (with full PPE) SmallSpill->UseKit Yes SmallSpill->Evacuate No CleanUp Clean & Decontaminate Area UseKit->CleanUp Dispose Dispose of waste as 'Halogenated Organic Waste' CleanUp->Dispose

Caption: Decision tree for responding to a chemical spill.

Waste Disposal Plan

As a halogenated organic compound, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide requires specific disposal procedures.

  • Segregation: All waste, including contaminated PPE, weigh papers, and solutions, must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[15][16][17]

  • Labeling: The waste container must be clearly labeled with its contents and the words "Hazardous Waste".[15][18]

  • Storage: Keep waste containers tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.[15][16][18]

  • Disposal: Disposal must be handled by a licensed disposal company in accordance with all local, state, and federal regulations.[16] Never pour this chemical down the drain.[18]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PCCA. (2018). Dextromethorphan Hydrobromide USP Monohydrate Safety Data Sheet. [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]

  • Penta Manufacturing Company. (2024). Pyridine - Safety Data Sheet. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. [Link]

Sources

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5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

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